molecular formula C12H15NO B10765632 Mephtetramine CAS No. 403860-66-2

Mephtetramine

Katalognummer: B10765632
CAS-Nummer: 403860-66-2
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: FTRWLSZFQILOOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mephtetramine is a synthetic compound of significant interest in preclinical neurological and pharmacological research. Its primary research value lies in its characterized mechanism as a triple monoamine releaser, exhibiting activity at serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters. This multi-faceted action on key neurotransmitter systems makes it a valuable pharmacological tool for scientists investigating the complex interplay of monoamines in various CNS functions and disorders. Researchers utilize this compound in vitro and in vivo to model and study neurochemical pathways related to mood, reward, and motivation. Its well-defined profile allows for the exploration of monoamine dynamics, receptor interactions, and downstream signaling effects in controlled experimental settings. This product is provided exclusively for use in laboratory research and is not intended for human consumption or any diagnostic, therapeutic, or veterinary applications. All necessary handling and safety protocols must be strictly adhered to.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

403860-66-2

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

2-(methylaminomethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H15NO/c1-13-8-10-7-6-9-4-2-3-5-11(9)12(10)14/h2-5,10,13H,6-8H2,1H3

InChI-Schlüssel

FTRWLSZFQILOOD-UHFFFAOYSA-N

Kanonische SMILES

CNCC1CCC2=CC=CC=C2C1=O

Herkunft des Produkts

United States

Foundational & Exploratory

Mephtetramine (MTTA): A Review of its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide synthesizes the currently available, though limited, scientific information regarding the mechanism of action of Mephtetramine (MTTA). The body of research on MTTA is not extensive, and therefore, much of the understanding of its pharmacological effects is extrapolated from studies on structurally similar compounds and from a single comprehensive in vivo study. This document is intended for an expert audience and should be interpreted with the understanding that further research is required to fully elucidate the precise molecular mechanisms of MTTA.

Executive Summary

This compound (MTTA), a synthetic cathinone (B1664624), is a novel psychoactive substance (NPS) with a pharmacological profile that is not yet fully characterized. Structurally, it is a γ-aminoketone, distinguishing it from more well-studied cathinones like mephedrone (B570743).[1] In vivo studies in animal models suggest a mild stimulant profile, with observed effects on the central nervous and physiological systems.[1][2] The primary hypothesis regarding its mechanism of action centers on its potential interaction with monoamine transporters, particularly those for norepinephrine (B1679862) and serotonin (B10506), though direct evidence for these interactions is currently lacking.[1] Anecdotal reports from users describe a range of effects from no noticeable impact to euphoria and mental stimulation, highlighting the need for controlled scientific investigation.[2]

Putative Mechanism of Action

Due to the scarcity of direct molecular studies on MTTA, its mechanism of action is largely inferred from its structural similarity to other synthetic cathinones and the behavioral and physiological effects observed in a key in vivo mouse study.[1]

Interaction with Monoamine Transporters

The prevailing hypothesis is that MTTA, like other stimulant cathinones, interacts with monoamine transporters, specifically the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1] This interaction is thought to lead to an increase in the extracellular concentrations of norepinephrine and serotonin in the synapse, resulting in enhanced noradrenergic and serotonergic neurotransmission.

It is important to note that while this is a strong hypothesis based on the pharmacology of related compounds, direct binding affinity (Ki) and functional inhibition (IC50) or release (EC50) data for MTTA at these transporters are not available in the published scientific literature.

Comparison with Structurally Related Cathinones

MTTA is a positional isomer of mephedrone (4-methylmethcathinone), a well-characterized synthetic cathinone known to act as a releasing agent at dopamine, norepinephrine, and serotonin transporters.[1] However, the γ-aminoketone structure of MTTA, with an additional carbon between the amine and ketone groups, may significantly alter its pharmacological properties compared to β-keto amphetamines like mephedrone.[1] This structural difference could influence its affinity and efficacy at monoamine transporters.

In Vivo Pharmacological and Toxicological Profile

A single comprehensive study in mice provides the bulk of the current understanding of MTTA's in vivo effects. This research points to a "mild stimulant profile" and reveals multi-systemic physiological impacts.[1][2]

Behavioral and Neurological Effects
  • Motor Activity: MTTA induced a dose-dependent increase in motor coordination and a biphasic effect on spontaneous motor activity in mice.[1]

  • Sensory Reflexes: The substance caused a dose-dependent inhibition of visual and acoustic reflexes.[1]

Physiological Effects
  • Cardiopulmonary System: A decrease in breath rate was observed at higher doses.[1]

  • Thermoregulation: MTTA induced a transient decrease in body temperature.[1]

Toxicological Findings

Repeated administration of MTTA in mice led to significant changes in blood cell counts and the physicochemical profile of blood and urine.[1] Furthermore, histological examination revealed changes in the heart, kidney, and liver, indicating potential for organ toxicity with repeated use.[1]

Quantitative Data Summary

Currently, there is a lack of published quantitative data regarding the binding affinities and functional potencies of this compound at specific molecular targets. The table below is provided as a template for future research findings.

TargetBinding Affinity (Ki, nM)Functional Assay (IC50/EC50, nM)Assay TypeReference
Dopamine Transporter (DAT) Data Not AvailableData Not Available
Norepinephrine Transporter (NET) Data Not AvailableData Not Available
Serotonin Transporter (SERT) Data Not AvailableData Not Available
5-HT Receptors Data Not AvailableData Not Available
Other Targets Data Not AvailableData Not Available

Key Experimental Methodologies

The following protocols are based on the primary in vivo study that characterized the pharmaco-toxicological effects of MTTA in mice.[1]

Animal Model and Drug Administration
  • Species: Male CD-1 mice.

  • Drug Preparation: MTTA was dissolved in a vehicle of absolute ethanol (B145695) (2%), Tween 80 (2%), and saline (0.9% NaCl).

  • Administration Route: Intraperitoneal (i.p.) injection.

  • Dosing Regimen: Increasing doses of MTTA (0.1–30 mg/kg) were administered once a week for four consecutive weeks to mimic sporadic human consumption.

Behavioral and Physiological Assessments

A battery of tests was performed to assess the effects of MTTA on sensorimotor reflexes, motor activity, and physiological parameters. These tests were conducted at various time points following drug administration.

  • Visual Placing Test: To assess sensorimotor integration.

  • Acoustic Reflex Test: To evaluate auditory sensory function.

  • Accelerod Test: To measure motor coordination and balance.

  • Drag Test and Mobility Time Test: To assess spontaneous motor activity.

  • Breath Rate and Body Temperature: Measured using a non-invasive device.

Toxicological Analysis
  • Hematology and Clinical Chemistry: Blood and urine samples were collected for analysis of blood cell counts and various biochemical parameters.

  • Histopathology: Heart, kidney, and liver tissues were collected, processed, and examined for histological changes.

Visualizations

Hypothesized Signaling Pathway of Stimulant Cathinones

The following diagram illustrates the general hypothesized mechanism of action for stimulant cathinones that act as monoamine transporter inhibitors and/or releasers. This is a speculative model for MTTA based on its structural class.

Hypothesized_MOA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Stores Synapse Synapse Vesicle->Synapse Release Synaptic_NE Synaptic_5HT NE_Synth Tyrosine -> ... -> NE NE_Synth->VMAT2 Packaging SERT_Synth Tryptophan -> ... -> 5-HT SERT_Synth->VMAT2 Packaging NET NET Synaptic_NE->NET Reuptake NE_Receptor Adrenergic Receptors Synaptic_NE->NE_Receptor Binds SERT SERT Synaptic_5HT->SERT Reuptake SERT_Receptor Serotonin Receptors Synaptic_5HT->SERT_Receptor Binds NET->MAO Metabolism SERT->MAO Metabolism Postsynaptic Effect Postsynaptic Effect NE_Receptor->Postsynaptic Effect SERT_Receptor->Postsynaptic Effect MTTA MTTA MTTA->NET Blocks/Reverses MTTA->SERT Blocks/Reverses

Caption: Hypothesized interaction of MTTA with monoamine transporters.

Experimental Workflow for In Vivo Assessment of MTTA

The following diagram outlines the experimental workflow used in the key in vivo study of MTTA's effects in mice.

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_assessment Pharmaco-Toxicological Assessment cluster_analysis Endpoint Analysis Animals Male CD-1 Mice Housing Standardized Housing (12h light/dark, food/water ad libitum) Animals->Housing Acclimation Acclimation Period Housing->Acclimation Dose_Prep MTTA Preparation (0.1, 1, 10, 30 mg/kg) Administration Intraperitoneal (i.p.) Injection (Once weekly for 4 weeks) Dose_Prep->Administration Behavioral Behavioral & Physiological Tests (Visual, Acoustic, Motor, Temp, Resp) Administration->Behavioral Control Vehicle Control Group Control->Administration Parallel Timeline Assessments at multiple time points post-injection Behavioral->Timeline Sample_Collection Blood, Urine, and Tissue Collection Timeline->Sample_Collection After final assessment Biochem Hematology & Clinical Chemistry Sample_Collection->Biochem Histo Histopathological Examination (Heart, Kidney, Liver) Sample_Collection->Histo

Caption: Workflow for in vivo pharmaco-toxicological evaluation of MTTA.

Future Research Directions

The current understanding of this compound's mechanism of action is in its infancy. To build a comprehensive profile of this compound, future research should prioritize:

  • In Vitro Pharmacology:

    • Radioligand binding assays to determine the affinity of MTTA for a wide range of CNS targets, including all monoamine transporters and serotonin receptor subtypes.

    • Functional assays (e.g., neurotransmitter uptake inhibition and release assays) to characterize the efficacy of MTTA at monoamine transporters.

  • In Vivo Neurochemistry:

    • Microdialysis studies in rodents to measure the effects of MTTA on extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions.

  • Structure-Activity Relationship (SAR) Studies:

    • Comparison of the in vitro and in vivo effects of MTTA with its structural analogs to understand the impact of the γ-aminoketone moiety.

A thorough investigation of these areas will be crucial for the scientific and drug development communities to accurately assess the pharmacological and toxicological profile of this compound.

References

Mephtetramine: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephtetramine (MTTA), a synthetic stimulant, has garnered attention within the scientific community due to its structural similarity to cathinone (B1664624) derivatives. This technical guide provides an in-depth analysis of the synthesis and chemical properties of this compound, intended to serve as a core resource for researchers, scientists, and professionals in drug development. This document outlines a detailed protocol for its synthesis via the Mannich reaction, presents a comprehensive summary of its chemical and physical properties in a structured format, and explores its metabolic fate. Furthermore, this guide includes detailed experimental methodologies for analytical characterization and visual diagrams of its synthetic and metabolic pathways, as well as its proposed mechanism of action, to facilitate a deeper understanding of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound is the Mannich reaction.[1][2] This well-established organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the case of this compound synthesis, 1-tetralone (B52770) serves as the ketone, which reacts with formaldehyde (B43269) and methylamine (B109427).[1][2]

Reaction Scheme

The synthesis proceeds through the reaction of 1-tetralone with paraformaldehyde and methylamine hydrochloride.[1][2]

  • Precursors: 1-tetralone, Paraformaldehyde, Methylamine hydrochloride

  • Reaction Type: Mannich Reaction

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a representative procedure based on established methodologies for the Mannich reaction.

Materials:

  • 1-tetralone

  • Paraformaldehyde

  • Methylamine hydrochloride

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-tetralone (1 equivalent), methylamine hydrochloride (1 equivalent), and paraformaldehyde (1.2 equivalents) in 95% ethanol.

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Subsequently, cool it further in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether to remove unreacted starting materials and byproducts.

  • Recrystallization: For further purification, the crude this compound hydrochloride can be recrystallized from a suitable solvent system, such as ethanol/acetone.

  • Drying: Dry the purified crystals under vacuum to obtain this compound hydrochloride as a solid.

Synthesis Pathway Diagram

Synthesis_Pathway 1-Tetralone 1-Tetralone Reaction_Vessel Mannich Reaction (Ethanol, HCl, Reflux) 1-Tetralone->Reaction_Vessel Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_Vessel Methylamine_HCl Methylamine HCl Methylamine_HCl->Reaction_Vessel Mephtetramine_HCl This compound HCl Reaction_Vessel->Mephtetramine_HCl

Caption: Synthesis of this compound via Mannich Reaction.

Chemical Properties of this compound

This compound is structurally similar to cathinones, featuring a carbonyl group adjacent to a phenyl ring. However, it is distinguished by the presence of an additional carbon atom between the carbonyl and the amine group.[3][4]

General Properties
PropertyValue
IUPAC Name 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one
Synonyms MTTA
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
CAS Number 1266395-58-7 (free base)
Appearance White powder
Physicochemical Properties
PropertyPredicted ValueNotes
Boiling Point 346.9±22.0 °C at 760 mmHgPredicted by computational models.
Melting Point Not availableExperimental data is not available.
pKa (basic) ~9.5Estimated based on the secondary amine functional group.
LogP ~2.3Predicted by computational models, indicating moderate lipophilicity.
Solubility Soluble in methanol (B129727) and DMSO.Hydrochloride salt is expected to have higher aqueous solubility.
Spectroscopic Data

This compound and its metabolites have been characterized using various analytical techniques.

  • Mass Spectrometry (MS): The fragmentation pattern of this compound has been studied, with key fragments corresponding to the tetralone and tropylium (B1234903) ions.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not widely published, analysis of related cathinone derivatives suggests that ¹H and ¹³C NMR would be crucial for structural confirmation.

Experimental Protocols for Characterization

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This protocol is based on methodologies used for the analysis of this compound and its metabolites in biological samples.[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.2 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from high aqueous to high organic content over a run time of 10-15 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan and data-dependent MS/MS

  • Mass Range: m/z 50-500

  • Collision Energy: Optimized for fragmentation of the parent ion.

Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for the analysis of cathinone-like substances.

Instrumentation:

  • Gas Chromatograph

  • Mass Spectrometer

Chromatographic Conditions:

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan

  • Mass Range: m/z 40-450

Proposed Mechanism of Action and Metabolic Pathway

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other psychostimulants like mephedrone, it is hypothesized to interact with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). This interaction is thought to inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations and subsequent stimulant effects.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Reuptake Dopamine_vesicle Dopamine Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Serotonin_vesicle Serotonin Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binds Serotonin_synapse->SERT Reuptake Serotonin_receptor Serotonin Receptor Serotonin_synapse->Serotonin_receptor Binds

Caption: Proposed Mechanism of this compound Action.

Metabolic Pathway

In vivo studies have shown that this compound undergoes extensive metabolism. The primary metabolic transformations include N-demethylation, hydroxylation of the tetralone ring, and dehydrogenation.[5] These phase I metabolic reactions are likely mediated by cytochrome P450 enzymes. The resulting metabolites can then undergo further phase II conjugation reactions.

Metabolic_Pathway This compound This compound N_demethyl N-demethyl-Mephtetramine This compound->N_demethyl N-demethylation Hydroxy Hydroxy-Mephtetramine This compound->Hydroxy Hydroxylation Dehydro Dehydro-Mephtetramine This compound->Dehydro Dehydrogenation Further_Metabolites Further Metabolites (e.g., glucuronides) N_demethyl->Further_Metabolites Hydroxy->Further_Metabolites Dehydro->Further_Metabolites

Caption: Metabolic Pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical properties of this compound. The outlined synthetic protocol via the Mannich reaction offers a clear pathway for its preparation in a laboratory setting. The compilation of its chemical and physicochemical properties, although highlighting a need for more experimentally determined data, serves as a valuable reference. The proposed mechanism of action and the detailed metabolic pathway offer insights into its potential pharmacological and toxicological profile. This document is intended to support further research and development efforts related to this compound and its analogs.

References

Pharmacological Profile of Mephtetramine in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephtetramine (MTTA), chemically known as 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, is a synthetic cathinone (B1664624) that has briefly appeared on the novel psychoactive substances (NPS) market.[1] As a γ-aminoketone, it is structurally related to more well-known cathinones like mephedrone (B570743) and buphedrone.[1] This technical guide provides a comprehensive overview of the pharmacological profile of MTTA in murine models, summarizing key findings on its behavioral, physiological, and toxicological effects. The information presented herein is intended to support further research and drug development efforts.

Core Pharmacological Data

The primary in vivo data for this compound comes from studies in CD-1 male mice. The compound is typically administered via intraperitoneal (i.p.) injection, with doses ranging from 0.1 to 30 mg/kg.[1]

Behavioral Effects

Systemic administration of MTTA in mice induces a range of dose-dependent behavioral changes, suggesting a complex interaction with the central nervous system. These effects include alterations in sensory responses and motor activity.[1]

Table 1: Summary of Behavioral Effects of this compound in Mice

Behavioral TestDoses (mg/kg, i.p.)Observed Effects
Sensory Responses
Visual Placing Test1, 10, 30Dose-dependent inhibition of visual placing response. The highest dose (30 mg/kg) caused a profound and prolonged inhibition.[1]
Acoustic Reflex Test1, 10, 30Inhibition of acoustic reflexes.[1]
Motor Activity
Accelerod Test1, 10, 30Dose-dependent increase in stimulated motor activity, with the time on the rod increasing with higher doses.[1]
Mobility Time Test30A biphasic effect on spontaneous motor activity, characterized by an initial decrease followed by an increase over a 2-hour period.[1]
Drag Test30Biphasic effect on motor activity.[1]
Physiological Effects

This compound administration also leads to transient changes in key physiological parameters.

Table 2: Summary of Physiological Effects of this compound in Mice

Physiological ParameterDoses (mg/kg, i.p.)Observed Effects
Respiratory RateNot specifiedDecrease in breath rate.[1]
Body TemperatureNot specifiedDecrease in core body temperature.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the in vivo assessment of this compound in mice.[1]

Animal Model and Drug Administration
  • Species: Mus musculus

  • Strain: CD-1 (albino, outbred)

  • Sex: Male

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.

  • Drug Formulation: this compound hydrochloride is dissolved in a vehicle solution, typically a mixture of ethanol, Tween 80, and saline.[1]

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosage Range: 0.1 mg/kg to 30 mg/kg.[1]

Behavioral Assays

A battery of behavioral tests is employed to characterize the sensorimotor and locomotor effects of MTTA.

  • Visual Placing Test: Mice are lowered towards a surface, and the height at which they extend their forelimbs is measured. This assesses visual acuity and motor coordination.

  • Acoustic Reflex Test: A sudden auditory stimulus is presented, and the startle response is observed. This evaluates auditory sensory function.

  • Accelerod Test: Mice are placed on a rotating rod with increasing speed. The time the animal remains on the rod is recorded as a measure of motor coordination and balance.

  • Mobility Time Test: Spontaneous locomotor activity is measured in an open field arena over a defined period. This test assesses general activity levels.

  • Drag Test: The animal is gently pulled backward by the tail, and the resistance and motor response are observed to assess motor function.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the pharmacological effects of this compound in a murine model.

experimental_workflow cluster_preparation Preparation Phase cluster_experimentation Experimental Phase cluster_analysis Analysis Phase animal_acclimation Animal Acclimation (CD-1 Male Mice) drug_preparation This compound Formulation (0.1-30 mg/kg in vehicle) drug_administration Intraperitoneal (i.p.) Administration drug_preparation->drug_administration behavioral_testing Battery of Behavioral Tests (e.g., Accelerod, Visual Placing) drug_administration->behavioral_testing physiological_monitoring Physiological Monitoring (Respiratory Rate, Temperature) drug_administration->physiological_monitoring toxicity_assessment Toxicological Assessment (Biochemical & Histological) drug_administration->toxicity_assessment data_collection Quantitative Data Collection behavioral_testing->data_collection physiological_monitoring->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis

Figure 1: Experimental workflow for this compound assessment in mice.

Hypothesized Signaling Pathway

Direct in vitro binding and uptake inhibition studies for this compound at monoamine transporters are currently lacking in the published literature. However, based on its structural similarity to other synthetic cathinones like mephedrone, a primary mechanism of action is hypothesized to involve the modulation of monoamine neurotransmission.[1] Synthetic cathinones are known to interact with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

The proposed signaling pathway for this compound involves the inhibition of these transporters, leading to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine in the synaptic cleft. This elevated monoaminergic activity is believed to underlie the observed stimulant-like behavioral and physiological effects.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound dat Dopamine Transporter (DAT) This compound->dat Inhibition sert Serotonin Transporter (SERT) This compound->sert Inhibition net Norepinephrine Transporter (NET) This compound->net Inhibition da_inc Increased Dopamine ser_inc Increased Serotonin ne_inc Increased Norepinephrine dopamine Dopamine dopamine->dat Reuptake serotonin Serotonin serotonin->sert Reuptake norepinephrine Norepinephrine norepinephrine->net Reuptake da_receptor Dopamine Receptors da_inc->da_receptor Binding ser_receptor Serotonin Receptors ser_inc->ser_receptor Binding ne_receptor Norepinephrine Receptors ne_inc->ne_receptor Binding

Figure 2: Hypothesized signaling pathway of this compound.

Toxicological Profile

Repeated administration of this compound in mice has been shown to induce toxicological effects, indicating a potential for organ damage with sustained use.

Table 3: Summary of Toxicological Findings for this compound in Mice

Biological SystemFindings
Hematology Significant changes in blood cell counts following repeated treatment.[1]
Urinalysis Alterations in the physicochemical profile of urine.[1]
Histology Histological changes observed in the heart, kidneys, and liver, suggesting potential for cardiotoxicity, nephrotoxicity, and hepatotoxicity.[1]

Metabolism

In murine models, this compound undergoes metabolism to produce approximately 10 main metabolites that are detectable in urine. The parent compound and some metabolites can also be found in blood and hair samples. Further research is needed to elucidate the pharmacological activity of these metabolites.

Conclusion and Future Directions

The pharmacological profile of this compound in murine models reveals a substance with significant effects on the central nervous system, leading to dose-dependent alterations in behavior and physiology. The toxicological findings highlight potential risks associated with its use. A critical gap in the current understanding of this compound is the lack of direct in vitro characterization of its interaction with monoamine transporters. Future research should prioritize in vitro binding and uptake assays to quantify the affinity and efficacy of MTTA at DAT, SERT, and NET. Furthermore, the pharmacological activity of its major metabolites should be investigated to build a more complete picture of its in vivo effects. This will be crucial for a comprehensive risk assessment and for understanding the structure-activity relationships of this class of synthetic cathinones.

References

The Enigmatic Profile of Mephtetramine: A Neurochemical Investigation into its Monoamine Transporter Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mephtetramine (MTTA), a synthetic cathinone (B1664624) derivative, emerged in the new psychoactive substances (NPS) market with a structural resemblance to more extensively studied compounds like mephedrone (B570743). Despite its presence, a significant gap persists in the scientific literature regarding its specific neurochemical effects, particularly its quantitative interaction with the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). This technical guide synthesizes the currently available, albeit limited, information on this compound's effects on the central nervous system. Due to the scarcity of direct in vitro data for MTTA, this paper draws comparative insights from its close structural analog, mephedrone (4-methylmethcathinone), to postulate a potential pharmacological profile. Furthermore, this document provides a comprehensive overview of the standardized experimental protocols essential for the precise characterization of novel psychoactive compounds at monoamine transporters, offering a roadmap for future research into this compound and other emerging substances. This guide aims to equip researchers and drug development professionals with the foundational knowledge and methodological frameworks necessary to elucidate the neurochemical mechanisms of action of such compounds.

Introduction: The Rise of this compound and the Knowledge Gap

This compound (MTTA), chemically known as 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, is a synthetic cathinone that has been identified among new psychoactive substances. Structurally, it shares features with other cathinones known to interact with monoamine transporters, thereby influencing dopaminergic, noradrenergic, and serotonergic neurotransmission. These pathways are critically involved in mood, reward, and cognition, and are the primary targets for many therapeutic agents and substances of abuse.

Despite its availability on the illicit market, there is a notable scarcity of published in vitro studies quantifying the binding affinity (Kᵢ) or inhibitory potency (IC₅₀) of this compound at DAT, NET, and SERT. One study explicitly highlights that information available in scientific literature about MTTA is scarce[1]. While some research has explored its in vivo pharmacological and toxicological effects in animal models, the precise molecular interactions with monoamine transporters remain largely uncharacterized[1]. This lack of fundamental data hinders a comprehensive understanding of its psychoactive effects, abuse potential, and neurotoxicity.

Comparative Analysis: Insights from the Closely Related Mephedrone

In the absence of direct quantitative data for this compound, examining the neurochemical profile of its structural analog, mephedrone (4-methylmethcathinone), offers valuable insights. Mephedrone is a well-characterized synthetic cathinone that acts as a substrate for monoamine transporters, inducing the release of and inhibiting the reuptake of dopamine, norepinephrine, and serotonin[2][3][4][5][6].

Quantitative Data on Mephedrone's Interaction with Monoamine Transporters

Studies have consistently demonstrated that mephedrone interacts with all three monoamine transporters, albeit with varying potencies. The following table summarizes the reported IC₅₀ values for mephedrone from in vitro uptake inhibition assays.

CompoundTransporterIC₅₀ (nM)Species/SystemReference
MephedronehDAT49.1 - 5,900Human embryonic kidney (HEK) 293 cells, Rat brain synaptosomes[1][2][3]
MephedronehNET62.7 - 1,900Human embryonic kidney (HEK) 293 cells, Rat brain synaptosomes[1][2][3]
MephedronehSERT118.3 - 19,300Human embryonic kidney (HEK) 293 cells, Rat brain synaptosomes[1][2][3]

Note: The wide range of reported IC₅₀ values can be attributed to variations in experimental conditions, such as the cell lines used, radioligands, and specific assay protocols.

These data indicate that mephedrone is a non-selective monoamine transporter substrate, with a generally higher potency for the catecholamine transporters (DAT and NET) compared to the serotonin transporter (SERT). This profile is consistent with its reported psychostimulant and empathogenic effects.

Mephedrone as a Monoamine Releaser

Beyond inhibiting reuptake, mephedrone is known to act as a releasing agent, a mechanism it shares with amphetamine-like compounds[4][6]. This means it is transported into the presynaptic neuron by the monoamine transporters and subsequently triggers the reverse transport, or efflux, of neurotransmitters from the cytoplasm into the synaptic cleft. This action significantly contributes to the rapid increase in extracellular monoamine concentrations and the potent psychoactive effects observed.

Postulated Neurochemical Profile of this compound

Based on its structural similarity to mephedrone and the observed in vivo effects, it is plausible to hypothesize that this compound also functions as a substrate for monoamine transporters. An in vivo study in mice demonstrated that MTTA induces a biphasic effect on spontaneous motor activity, with an initial decrease followed by an increase, and that its effects may be linked to the inhibition of the norepinephrine transporter (NET)[1]. The observed stimulant-like effects are consistent with an interaction with DAT and NET. The potential for empathogenic or mood-altering effects would suggest an additional interaction with SERT. However, without direct in vitro binding and functional assays, the specific affinity, potency, and selectivity profile of this compound at each transporter remains speculative.

Experimental Protocols for Characterizing this compound's Effects on Monoamine Transporters

To definitively elucidate the neurochemical profile of this compound, a series of standardized in vitro assays are required. These assays are designed to quantify the binding affinity, uptake inhibition potency, and substrate-releaser characteristics of a test compound at each of the three monoamine transporters.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound (like this compound) for the monoamine transporters by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of this compound at hDAT, hNET, and hSERT.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human dopamine, norepinephrine, or serotonin transporter.

  • Assay Components:

    • Radioligand: A specific high-affinity radiolabeled ligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

    • Test Compound: this compound, prepared in a range of concentrations.

    • Non-specific Binding Control: A high concentration of a known non-radioactive ligand to determine non-specific binding (e.g., benztropine (B127874) for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

  • Incubation: The cell membranes, radioligand, and either the test compound or control are incubated together to allow for binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The IC₅₀ is then converted to the Kᵢ value using the Cheng-Prusoff equation.

experimental_workflow_binding_assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (hDAT, hNET, or hSERT) Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radioligand ([³H]WIN 35,428, etc.) Radioligand->Incubation MTTA This compound (serial dilutions) MTTA->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting Analysis Competition Curve (calculate IC₅₀ and Kᵢ) Counting->Analysis

Workflow for Radioligand Binding Assay.
Synaptosomal or Cell-Based Uptake Inhibition Assays

These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled monoamine substrate into cells or synaptosomes.

Objective: To determine the IC₅₀ value of this compound for the inhibition of dopamine, norepinephrine, and serotonin uptake.

Methodology:

  • Preparation: Either synaptosomes (nerve terminals isolated from rodent brain tissue) or cultured cells expressing the specific human monoamine transporter are used.

  • Pre-incubation: The cells or synaptosomes are pre-incubated with various concentrations of this compound or a control vehicle.

  • Uptake Initiation: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake process.

  • Incubation: The mixture is incubated for a short period at a controlled temperature (e.g., 37°C).

  • Uptake Termination: The uptake is rapidly stopped by washing with ice-cold buffer and/or filtration.

  • Quantification: The amount of radioactivity taken up by the cells or synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The results are used to plot an inhibition curve, and the IC₅₀ value is determined.

experimental_workflow_uptake_assay Cells Cells or Synaptosomes (expressing DAT, NET, or SERT) Preincubation Pre-incubation with this compound Cells->Preincubation Uptake Add [³H]Monoamine Substrate Preincubation->Uptake Incubate Short Incubation at 37°C Uptake->Incubate Terminate Terminate Uptake (wash with cold buffer) Incubate->Terminate Quantify Quantify Radioactivity Terminate->Quantify Analyze Calculate IC₅₀ Quantify->Analyze

Workflow for Monoamine Uptake Inhibition Assay.
Substrate Release (Efflux) Assays

Release assays are crucial to differentiate between transporter blockers (like cocaine) and transporter substrates/releasers (like amphetamine).

Objective: To determine if this compound acts as a substrate and induces the release of monoamines.

Methodology:

  • Loading: Cells or synaptosomes are pre-loaded with a radiolabeled monoamine.

  • Washing: Excess extracellular radiolabel is washed away.

  • Superfusion/Incubation: The pre-loaded preparations are then exposed to various concentrations of this compound.

  • Sample Collection: The extracellular medium (superfusate) is collected at timed intervals.

  • Quantification: The amount of radioactivity released into the medium is measured by liquid scintillation counting.

  • Data Analysis: An increase in radioactivity in the medium in the presence of the test compound, which can be blocked by a known transporter inhibitor, indicates transporter-mediated release. The potency (EC₅₀) and efficacy of release can be determined.

signaling_pathway_monoamine_transporter cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug_interaction This compound Interaction MA Monoamine (DA, NE, 5-HT) Vesicle Synaptic Vesicle MA->Vesicle VMAT2 Synapse Extracellular Monoamine Vesicle->Synapse Exocytosis MAT Monoamine Transporter (DAT, NET, or SERT) MAT->Synapse Induces Release (Reverse Transport) Synapse->MAT Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding MTTA_ext This compound MTTA_ext->MAT Inhibits Reuptake

Monoamine Transporter Signaling and Drug Interaction.

Conclusion and Future Directions

This compound represents a significant challenge for public health and forensic toxicology due to the limited understanding of its neurochemical properties. While its structural similarity to mephedrone provides a basis for postulating its mechanism of action as a monoamine transporter substrate, this remains to be empirically verified. The immediate priority for future research is the systematic in vitro characterization of this compound using the standardized protocols outlined in this guide. Determining its binding affinities (Kᵢ), uptake inhibition potencies (IC₅₀), and its capacity to induce monoamine release at DAT, NET, and SERT will provide the foundational data necessary to understand its psychoactive effects, predict its abuse liability, and assess its potential for neurotoxicity. Such data are indispensable for informing public health policies, clinical interventions, and the development of analytical methods for its detection. The scientific community is urged to prioritize the investigation of this compound and other emerging NPS to mitigate the potential harms associated with their use.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vivo Pharmaco-Toxicology of Mephtetramine (MTTA) in Mice

Abstract: this compound (MTTA), an atypical synthetic cathinone, has emerged as a novel psychoactive substance (NPS). Understanding its in vivo pharmacological and toxicological profile is critical for public health and the development of potential countermeasures. This document provides a comprehensive overview of the current scientific literature on the effects of this compound in murine models. It details observed pharmaco-toxicological effects following repeated administration, outlines experimental protocols used in these studies, and presents quantitative data in a structured format. This guide is intended to serve as a core technical resource for professionals engaged in pharmacology, toxicology, and drug development research.

Pharmacological Effects

This compound administration in mice induces a range of dose-dependent pharmacological effects, primarily impacting sensorimotor functions, physiological parameters, and motor activity.[1][2][3] The substance is noted to be an atypical cathinone, suggesting a mechanism of action that may involve interaction with monoamine transporters, similar to drugs like cocaine, MDMA, and other amphetamines.[1][2]

Sensorimotor and Physiological Effects

Repeated intraperitoneal (i.p.) administration of MTTA leads to significant alterations in sensory reflexes and basic physiological metrics. A notable dose-dependent inhibition of visual and acoustic reflexes has been documented.[1][4] Furthermore, transient physiological changes include a decrease in body temperature and respiratory rate.[1][2][3]

  • Visual Placing Response: MTTA dose-dependently reduces the visual placing response in mice. The highest tested dose (30 mg/kg) caused a profound and extended inhibition of this reflex.[1]

  • Physiological Parameters: A decrease in breath rate and body temperature was observed following MTTA administration.[1][3][4]

Effects on Motor Activity

The impact of MTTA on motor activity appears to be complex, showing both dose-dependent increases and biphasic effects depending on the specific test conducted.[1][3]

  • Accelerod Test: In this test of stimulated motor activity, MTTA administration (1, 10, and 30 mg/kg, i.p.) resulted in a dose-dependent increase in the time mice remained on the rod, with performance increasing by approximately 20%, 30%, and 40% respectively, relative to baseline.[1]

  • Drag and Mobility Time Test: These tests revealed a biphasic effect on motor activity.[1][3]

Toxicological Profile

The toxicological assessment of this compound in mice reveals significant concerns, particularly following repeated exposure. Evidence points towards hematotoxicity, organ damage, and adverse changes in biochemical profiles.[1][2][4]

Hematology and Clinical Chemistry

Analysis of blood and urine samples from mice treated repeatedly with MTTA showed important changes in blood cell counts and the physicochemical profile of both blood and urine.[1][3][4] These findings suggest that the substance can induce systemic toxicity affecting multiple biological systems.

Histopathology

Histological examinations of major organs have confirmed the potential for MTTA-induced organ damage. Following repeated treatment, significant histological changes were observed in the heart, kidneys, and liver, underscoring its toxic potential.[1][2][3]

  • Kidney: Observed pathologies include interstitial leucocyte infiltration and segmental sclerosis and collapsing lesions in glomeruli.[3]

  • Heart & Liver: Histological alterations were also noted in heart and liver samples.[1][3]

Metabolism

Metabolism studies are crucial for understanding the duration of action and potential for toxic metabolite formation. In mice, MTTA is metabolized into approximately 10 main metabolites found in urine.[1][5] Liquid chromatography with high-resolution mass spectrometry (LC-HRMS) analysis identified dehydrogenated and demethylated-dehydrogenated metabolites in blood samples, in addition to the parent compound.[5][6] In hair samples, only MTTA and its demethylated metabolite were detected.[5][6]

Data Presentation

The following tables summarize the key quantitative findings from in vivo studies of this compound in mice.

Table 1: Effects on Motor Activity (Accelerod Test)
MTTA Dose (mg/kg, i.p.)Outcome% Increase vs. Basal (Approx.)
1Increased time on rod~20%
10Increased time on rod~30%
30Increased time on rod~40%
Data sourced from Corli et al., 2023.[1]
Table 2: Effects on Sensory Reflexes (Visual Placing Test)
MTTA Dose (mg/kg, i.p.)OutcomeInhibition Level (Approx.)
1Transient inhibition of visual placing~50%
10Transient inhibition of visual placing~60%
30Deep and prolonged inhibition of visual placing>60%
Data sourced from Corli et al., 2023.[1]
Table 3: Summary of Toxicological Findings
Analysis TypeSampleKey Findings
Hematology BloodSignificant changes in blood cell counts.[1][4]
Biochemistry Blood, UrineAltered physicochemical profiles.[1][4]
Histopathology Heart, Kidney, LiverHistological changes indicating organ damage.[1][2][3]
Metabolism Blood, Urine, HairParent drug and multiple metabolites (dehydrogenated, demethylated) detected.[5][6]

Experimental Protocols

The methodologies described herein are based on published in vivo studies of this compound in mice.

Animal Models
  • Species/Strain: Male ICR (CD-1®) mice.[6][7]

  • Age/Weight: 3–4 months old, weighing 25-35 g.[6][7]

  • Housing: Group-housed (5 mice per cage) on a 12:12-h light-dark cycle with ad libitum access to food and water. Experiments were conducted during the light phase.[6][7]

Drug Administration
  • Compound: this compound (MTTA).

  • Vehicle: A solution of ethanol, Tween 80, and saline.[7]

  • Dosing Regimen: Increasing doses from 0.1 to 30 mg/kg were administered once a week for four consecutive weeks to mimic sporadic human consumption patterns.[1][7] A 10 mg/kg dose was used for metabolism studies.[6]

  • Route of Administration: Intraperitoneal (i.p.) injection at a volume of 4 µL/g body mass.[7][8]

Experimental Procedures

The overall experimental design involved dividing the animals into two main groups: one for behavioral and safety pharmacology tests and the other for biochemical and histological analyses.[1][3][7]

  • Group 1 (Behavioral & Safety Pharmacology): These tests were performed following each weekly injection to assess sensorimotor, physiological, and motor activity changes.[1][3]

    • Visual and Acoustic Reflex Tests: To measure sensory responses.

    • Physiological Monitoring: Measurement of respiratory rate and body temperature.

    • Accelerod Test: To evaluate stimulated motor coordination.

    • Drag Test & Mobility Time Test: To assess spontaneous motor activity.[7]

  • Group 2 (Biochemical & Histological Analysis): Samples were collected for toxicological assessment.[1][3]

    • Blood & Urine Collection: For hematological and biochemical analysis.[1] In metabolism studies, blood was collected at multiple time points (20-30 min, 120 min, 240 min, 300 min) post-injection.[6] Urine was collected over 30 hours using metabolic cages.[6]

    • Tissue Collection: Heart, kidney, liver, and spleen samples were collected for histological evaluation.[1][7]

    • Hair Collection: Hair was collected after one month to evaluate drug accumulation.[6]

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

Caption: Experimental workflow for in vivo this compound studies in mice.

Conceptual Signaling Pathway

G cluster_transporters Monoamine Transporters cluster_effects Downstream Pharmacological Effects cluster_toxicity Toxicological Outcomes MTTA This compound (MTTA) DAT DAT MTTA->DAT Inhibits Reuptake & Promotes Efflux (Hypothesized) SERT SERT MTTA->SERT Inhibits Reuptake & Promotes Efflux (Hypothesized) NET NET MTTA->NET Inhibits Reuptake & Promotes Efflux (Hypothesized) Organ Organ Damage (Heart, Kidney, Liver) MTTA->Organ Leads to (via repeated exposure) Hema Hematotoxicity MTTA->Hema Leads to (via repeated exposure) Psycho Psychostimulation (Increased Locomotion) DAT->Psycho SERT->Psycho NET->Psycho Physio Physiological Changes (↓ Temp, ↓ Resp. Rate) Psycho->Physio Sensory Sensorimotor Inhibition (↓ Visual/Acoustic Reflex) Physio->Sensory

Caption: Hypothesized mechanism of action for this compound (MTTA).

References

An Initial Investigation into the Psychoactive Effects of Mephtetramine (MTTA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Mephtetramine (MTTA) is a novel psychoactive substance (NPS) and a synthetic cathinone. The information provided herein is intended for researchers, scientists, and drug development professionals for academic and research purposes only. The data is limited and preliminary, and this document does not endorse or encourage the use of this substance.

Introduction

This compound (MTTA), chemically known as 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, is classified as an atypical synthetic cathinone.[1][2] It emerged on the NPS market around 2013.[3][4] Structurally, it is similar to other cathinones but possesses an additional carbon atom between the carbonyl and amine groups.[4] Like other synthetic cathinones, MTTA is presumed to produce psychostimulant effects similar to substances like cocaine, MDMA, and amphetamines, though comprehensive pharmaco-toxicological data in humans is unavailable.[1][2] This guide summarizes the initial scientific investigations into the psychoactive and physiological effects of MTTA, based on available preclinical data.

Hypothesized Mechanism of Action

While direct receptor binding and functional assay data for this compound are not available in the published scientific literature, its structural similarity to other synthetic cathinones like mephedrone (B570743) suggests a likely mechanism of action involving the modulation of monoamine neurotransmitter systems.[2][5] It is hypothesized that MTTA acts as a releasing agent and/or reuptake inhibitor at the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. This interaction would lead to an increase in the synaptic concentrations of these neurotransmitters, underlying the expected stimulant, euphoric, and empathogenic effects.

Hypothesized_MOA Hypothesized Mechanism of Action of this compound (MTTA) cluster_presynaptic Presynaptic Neuron cluster_transporters Monoamine Transporters cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MTTA This compound (MTTA) DAT DAT MTTA->DAT Inhibits Reuptake MTTA->DAT Induces Efflux NET NET MTTA->NET Inhibits Reuptake MTTA->NET Induces Efflux SERT SERT MTTA->SERT Inhibits Reuptake MTTA->SERT Induces Efflux VMAT2 VMAT2 MA_vesicle Vesicular Monoamines VMAT2->MA_vesicle Packaging MA Monoamines (DA, NE, 5-HT) MA->VMAT2 Packaging MA_synapse Increased Synaptic Monoamines DAT->MA_synapse Release NET->MA_synapse Release SERT->MA_synapse Release Receptors Postsynaptic Receptors MA_synapse->Receptors Binding Signal Psychoactive Effects Receptors->Signal

Caption: Hypothesized mechanism of this compound (MTTA) at the monoaminergic synapse.

Quantitative Data from In Vivo Studies

The primary quantitative data on the psychoactive and physiological effects of this compound comes from a study in male ICR (CD-1®) mice.[2] The study involved repeated intraperitoneal (i.p.) administration of MTTA at various doses.

Table 1: Effects of this compound (MTTA) on Sensorial Reflexes in Mice
Dose (mg/kg, i.p.)TestObservationStatistical Significance
1 and 10Visual Placing TestTransient inhibition (~50-60%)p < 0.0001
30Visual Placing TestDeep and prolonged inhibitionp < 0.0001
10Visual Object TestMild reduction (~12%) in the first 5 minp < 0.0001
30Visual Object TestReduction (~18%) during the first hourp < 0.0001
30Startle Reflex TestSlight decrease (~11%) at 60 minp < 0.0001
Data extracted from a study by Schifano et al. (2023).[2]
Table 2: Effects of this compound (MTTA) on Physiological Parameters in Mice
Dose (mg/kg, i.p.)ParameterObservation
0.1 - 30Breath RateTransient decrease
30Core TemperatureDecrease of ~1°C for the first 2 hours
30Surface TemperatureSlight reduction of ~2°C at 5 min
Data extracted from a study by Schifano et al. (2023).[2]
Table 3: Effects of this compound (MTTA) on Motor Activity in Mice
Dose (mg/kg, i.p.)TestObservationStatistical Significance
1Accelerod Test~20% increase in time on rodp < 0.0001
10Accelerod Test~30% increase in time on rodp < 0.0001
30Accelerod Test~40% increase in time on rodp < 0.0001
0.1Drag TestSlight and constant increase in stepsp < 0.0001
10Drag TestSlight increase in steps during the last 2 hoursp < 0.0001
30Drag TestBiphasic effect: decreased steps for the first 105 min, then increasedp < 0.0001
Data extracted from a study by Schifano et al. (2023).[2]

Experimental Protocols

In Vivo Pharmaco-Toxicological Evaluation in Mice

This protocol is based on the methodology described by Schifano et al. (2023).[2]

  • Subjects: Male ICR (CD-1®) mice, weighing 30-35g.

  • Drug Preparation: this compound (MTTA) dissolved in a vehicle of ethanol, Tween 80, and saline.

  • Administration: Intraperitoneal (i.p.) injection at a volume of 4 µL/g body mass. Doses ranged from 0.1 to 30 mg/kg.

  • Dosing Regimen: Increasing doses of MTTA were administered once a week for four consecutive weeks, with a 7-day washout period between doses.

  • Behavioral and Physiological Assessments:

    • Sensorial Reflexes: Visual Placing Test, Visual Object Test, Overall Tactile Reflex Test, and Startle Reflex Test were conducted at various time points post-injection.

    • Physiological Parameters: Breath rate, core temperature, and surface temperature were monitored.

    • Motor Activity: Spontaneous motor activity was evaluated using the Accelerod Test and Drag Test at specified intervals after drug administration.

  • Biochemical and Histological Analysis: At the end of the study, blood and urine samples were collected for analysis. Heart, kidney, and liver tissues were also collected for histological examination.[2]

  • Statistical Analysis: A two-way ANOVA followed by a Bonferroni post-hoc test was used for statistical analysis of the behavioral and physiological data.[2]

Experimental_Workflow Experimental Workflow for In Vivo Assessment of this compound (MTTA) in Mice cluster_setup Experimental Setup cluster_dosing Dosing Regimen (4 Weeks) cluster_assessment Post-Injection Assessment cluster_final_analysis Final Analysis Animals Male ICR (CD-1®) Mice Grouping Divide into Vehicle and MTTA Groups Animals->Grouping Drug_Prep MTTA Formulation (0.1-30 mg/kg) Drug_Prep->Grouping Week1 Week 1: 0.1 mg/kg MTTA or Vehicle Grouping->Week1 Washout 7-Day Washout Between Doses Week1->Washout Sensory Sensorial Reflexes (Visual, Auditory, Tactile) Week1->Sensory Assessments at multiple time points Physiological Physiological Parameters (Temp, Breath Rate) Week1->Physiological Assessments at multiple time points Motor Motor Activity (Accelerod, Drag Test) Week1->Motor Assessments at multiple time points Week2 Week 2: 1 mg/kg MTTA or Vehicle Week2->Washout Week2->Sensory Assessments at multiple time points Week2->Physiological Assessments at multiple time points Week2->Motor Assessments at multiple time points Week3 Week 3: 10 mg/kg MTTA or Vehicle Week3->Washout Week3->Sensory Assessments at multiple time points Week3->Physiological Assessments at multiple time points Week3->Motor Assessments at multiple time points Week4 Week 4: 30 mg/kg MTTA or Vehicle Week4->Sensory Assessments at multiple time points Week4->Physiological Assessments at multiple time points Week4->Motor Assessments at multiple time points Sample_Collection Blood, Urine, and Tissue Collection Week4->Sample_Collection Washout->Week2 Washout->Week3 Washout->Week4 Data_Analysis Statistical Analysis (Two-way ANOVA) Sensory->Data_Analysis Physiological->Data_Analysis Motor->Data_Analysis Biochem Biochemical Analysis Sample_Collection->Biochem Histo Histological Examination Sample_Collection->Histo Biochem->Data_Analysis Histo->Data_Analysis

Caption: In vivo experimental workflow for this compound (MTTA) in mice.

In Vitro Metabolism

This protocol is based on the methodology described by Power et al. (2014).[3]

  • System: Human liver microsomes.

  • Objective: To identify potential phase-I metabolites of this compound.

  • Procedure:

    • This compound is incubated with a human microsomal liver extract.

    • The reaction mixture is analyzed to identify metabolites.

  • Analysis: The study by Odoardi et al. (2021) further elaborated on this by using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to analyze samples from mice administered MTTA, identifying ten main metabolites in urine.[4] The primary metabolites identified include dehydrogenated and demethylated-dehydrogenated products.[4]

Summary and Future Directions

The initial investigation into the psychoactive effects of this compound reveals a profile consistent with other psychostimulant synthetic cathinones, as demonstrated by its effects on motor activity and sensory reflexes in mice.[2] However, the current body of research is notably missing key quantitative data, particularly concerning its affinity and efficacy at monoamine transporters and other potential CNS receptors. The biphasic and dose-dependent effects observed in vivo suggest a complex pharmacological profile that warrants further investigation.[2]

For a comprehensive understanding of this compound's psychoactive properties and potential for abuse and toxicity, future research should prioritize:

  • In vitro receptor binding and functional assays: To determine the affinity (Ki) and efficacy (EC50/IC50) of MTTA at DAT, NET, SERT, and a broader panel of CNS receptors.

  • In vivo microdialysis: To measure the effects of MTTA on extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions associated with reward and stimulation.

  • Behavioral pharmacology studies: To assess the abuse potential of MTTA using models such as self-administration and conditioned place preference.

Such studies are crucial for providing the scientific community and regulatory bodies with a clearer understanding of the risks associated with this novel psychoactive substance.

References

Mephtetramine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Mephtetramine (MTTA) is a new psychoactive substance (NPS) and its physiological and toxicological properties are not fully understood. This substance is not for human or veterinary use.

Introduction

This compound (MTTA), chemically known as 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, is a novel psychoactive substance that has emerged on the illicit drug market.[1][2] First reported to the European Early Warning System in 2013, MTTA has a structure similar to cathinones but with an additional carbon atom between the carbonyl group and the amine.[3][4] This structural distinction classifies it as a γ-aminoketone.[5] Anecdotal reports from users suggest euphoric and stimulant effects, sometimes leading to hallucinogenic reactions. However, scientific literature on its pharmaco-toxicological profile is limited, necessitating further research to understand its mechanism of action, potential for abuse, and toxicity.[6][7][8]

Chemical and Physical Properties

This compound's chemical identity has been established through various analytical techniques.[1] Its key properties are summarized in the table below.

PropertyValueSource
IUPAC Name 2-(methylaminomethyl)-3,4-dihydro-2H-naphthalen-1-one[9]
Molecular Formula C₁₂H₁₅NO[9]
Molecular Weight 189.25 g/mol [9]
CAS Number 403860-66-2[9]
Appearance Crystalline solid[4]

Synthesis and Characterization

Synthesis

This compound can be synthesized via the Mannich reaction. This involves the reaction of 1-tetralone (B52770) with paraformaldehyde and methylamine (B109427) hydrochloride.[1]

Analytical Characterization

The characterization of this compound has been performed using a suite of analytical methods to confirm its structure and purity. These techniques are crucial for the unequivocal identification of NPS in seized materials.[1][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Gas Chromatography-Electron Impact Mass Spectrometry (GC-EIMS)

  • Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Experimental Protocols

In Vivo Metabolism Study in a Murine Model

This protocol details the methodology used to identify the main metabolites of this compound in biological samples.[3][11]

Objective: To identify the primary metabolites of MTTA in blood, urine, and hair of mice following intraperitoneal administration.

Materials:

  • This compound (MTTA)

  • Saline solution (0.9% NaCl)

  • Institute of Cancer Research (ICR) mice

  • Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system (e.g., benchtop Orbitrap)

  • In silico metabolism prediction software (e.g., MetaSite™)

Procedure:

  • In Silico Prediction: Utilize metabolism prediction software to forecast the potential phase I metabolic reactions of MTTA, primarily those mediated by Cytochrome P450 (CYP450) and Flavin-containing monooxygenase 3 (FMO3).[3]

  • Animal Dosing: Dissolve MTTA in saline solution. Administer a dose of 10 mg/kg to ICR mice via intraperitoneal injection. This dose has been previously shown to have pharmacological activity.[3]

  • Sample Collection: Collect blood, urine, and hair samples from the mice at appropriate time points after administration.[3]

  • Sample Preparation: Suitably pretreat the collected biological specimens before analysis.[3]

  • LC-HRMS Analysis: Analyze the samples using an LC-HRMS system. Employ a full scan mass acquisition method, with and without in-source fragmentation, to detect and elucidate the structures of the main MTTA metabolites.[3][11]

  • Data Analysis: Identify metabolites by their accurate masses and fragmentation patterns. Compare the experimental results with the in silico predictions to confirm the metabolic pathways.[3][11]

Expected Outcome: Identification of unmodified MTTA and its main metabolites, such as dehydrogenated and demethylated-dehydrogenated products, in the biological samples.[3] Ten main metabolites have been detected in urine, while fewer are found in blood and hair.[3][12]

General Workflow for NPS Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of new psychoactive substances.

NPS_Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Initial Screening cluster_2 Structural Elucidation cluster_3 In Vitro & In Vivo Studies Seized_Material Seized Material/ Biological Sample Extraction Extraction/ Purification Seized_Material->Extraction GC_MS GC-MS Extraction->GC_MS Screening LC_MS LC-MS/MS Extraction->LC_MS Screening HR_MS High-Resolution MS GC_MS->HR_MS Confirmation LC_MS->HR_MS Confirmation NMR NMR Spectroscopy HR_MS->NMR Definitive Structure FTIR FT-IR Spectroscopy NMR->FTIR Confirmation Metabolism Metabolism Studies (e.g., Liver Microsomes) FTIR->Metabolism Pharmacology Pharmacological Assays (e.g., Receptor Binding) Metabolism->Pharmacology Toxicology Toxicological Studies Pharmacology->Toxicology

A generalized workflow for the identification and characterization of new psychoactive substances.

Potential Mechanism of Action and Signaling Pathways

The exact molecular targets of this compound have not been fully elucidated. However, its structural similarity to synthetic cathinones and its reported stimulant effects suggest a likely interaction with monoamine neurotransmitter systems.[5] Synthetic stimulants often act as releasers and/or reuptake inhibitors of dopamine, norepinephrine, and serotonin.[13] Tryptamine derivatives, a broad class of hallucinogens, primarily act as agonists of the 5-HT2A receptor.[6]

The diagram below illustrates a simplified representation of the dopaminergic and serotonergic pathways, which are common targets for psychoactive substances.

Signaling_Pathways cluster_Dopamine Dopaminergic Synapse cluster_Serotonin Serotonergic Synapse DA_Presynaptic Presynaptic Neuron DA_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA_Postsynaptic Postsynaptic Neuron D1_Receptor D1 Receptor D2_Receptor D2 Receptor SERT_Presynaptic Presynaptic Neuron SERT_Vesicle Serotonin Vesicles SERT Serotonin Transporter (SERT) SERT_Postsynaptic Postsynaptic Neuron HT2A_Receptor 5-HT2A Receptor MTTA This compound (MTTA) MTTA->DAT Inhibition/Reversal (Hypothesized) MTTA->SERT Inhibition/Reversal (Hypothesized) MTTA->HT2A_Receptor Agonism (Hypothesized)

Hypothesized interaction of this compound with dopaminergic and serotonergic systems.

Pharmaco-Toxicological Profile

In vivo studies in mice have provided initial insights into the pharmaco-toxicological effects of this compound. Repeated administration of MTTA (0.1–30 mg/kg, i.p.) resulted in:

  • Sensorial and Physiological Changes: Inhibition of visual and acoustic reflexes, and a transient decrease in breath rate and temperature.[5][7][14]

  • Effects on Motor Activity: A dose-dependent increase in motor activity in the accelerod test and a biphasic effect in the drag and mobility time test.[14]

  • Histological Changes: Evidence of potential toxicity with histological changes observed in the heart, kidney, and liver.[14]

  • Genotoxicity: The genotoxic potential of this compound is an area of active investigation.[8]

Conclusion

This compound is a new psychoactive substance with a unique chemical structure that distinguishes it from more common synthetic cathinones. While initial studies have begun to elucidate its chemical properties, metabolism, and in vivo effects, a comprehensive understanding of its pharmacology and toxicology is still lacking. Further research is imperative to determine its precise mechanism of action, receptor binding affinities, and potential for human toxicity. The methodologies and findings presented in this guide provide a foundational framework for future investigations into this compound and other emerging NPS.

References

An In-depth Technical Guide on the Genotoxic Potential of Mephtetramine on Human Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxic potential of Mephtetramine (MTTA), a novel psychoactive substance, on human cells. The information presented herein is primarily based on a pivotal study that conducted the first-known evaluation of this compound's ability to induce genetic damage in a human cell line. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and toxicology.

Executive Summary

This compound, a stimulant with a structure similar to cathinones, has been evaluated for its genotoxic potential in human lymphoblastoid TK6 cells.[1][2] The primary endpoint assessed was the induction of chromosomal aberrations, measured by the in vitro Mammalian Cell Micronucleus (MN) test, following OECD guideline n°487.[1][3] Key findings indicate that while short-term exposure (3 hours) with or without metabolic activation did not lead to a statistically significant increase in micronuclei, long-term exposure (26 hours) at a concentration of 50 µM resulted in a statistically significant enhancement in micronuclei frequency.[1][2] This suggests that prolonged exposure to this compound can induce chromosomal damage in human cells.[1]

Quantitative Data Summary

The genotoxic effects of this compound were quantified by assessing the frequency of micronuclei (MNi) in TK6 cells under various conditions. The data is summarized below.

Table 1: Cytotoxicity of this compound on TK6 Cells (Short-Term Exposure)

Treatment ConditionConcentration (µM)Cell Viability (%)
Without S9 Mix (3h + 23h recovery) 0 (Control)100
25>90
50>80
75~70
100~60
With S9 Mix (3h + 23h recovery) 0 (Control)100
25>90
50>80
75>70
100~65
Note: Specific percentages are approximated based on graphical data presented in the source study. All tested concentrations were deemed suitable for the genotoxicity test as they were above the OECD threshold for cytotoxicity.[1]

Table 2: Genotoxicity of this compound on TK6 Cells - Micronuclei Frequency

Treatment DurationMetabolic Activation (S9)Concentration (µM)MNi Frequency Fold Increase (vs. Control)Statistical Significance (p-value)
Short-Term (3h + 23h recovery) Without S975~2.0Not Statistically Significant
With S925 - 100Slight increasing trendNot Statistically Significant
Long-Term (26h) Without S935~1.5Not Statistically Significant
50 ~2.5 < 0.05
75Not Tested (due to cytotoxicity)-
Note: The fold increases are approximated from graphical representations in the source material. The key finding is the statistically significant increase at 50 µM under long-term exposure.[1][4]

Experimental Protocols

The following protocols are based on the methodology described in the primary study evaluating the genotoxicity of this compound.[1]

In Vitro Mammalian Cell Micronucleus (MN) Test (OECD 487)

This assay is a widely used toxicological screening method for potential genotoxic compounds, designed to detect chromosomal damage.[3][5]

2.1.1 Cell Culture and Maintenance

  • Cell Line: Human lymphoblastoid TK6 cells were used.[1]

  • Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated horse serum, 200 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in suspension culture at 37°C in a humidified atmosphere with 5% CO2.

2.1.2 Cytotoxicity and Dose Selection

  • Prior to genotoxicity testing, cytotoxicity assays were performed to determine the appropriate concentration range of this compound.[1]

  • TK6 cells were treated with this compound concentrations ranging from 0 to 100 µM.[1]

  • Cell viability was assessed to ensure that the concentrations used in the micronucleus test did not cause excessive cell death, adhering to OECD guideline recommendations (viability should be at least 45 ± 5%).[2]

2.1.3 Short-Term Exposure Protocol (3h + 23h recovery)

  • TK6 cells were seeded at an appropriate density.

  • Cells were treated with this compound (0-100 µM) for 3 hours, both in the presence and absence of an exogenous metabolic activation system (S9 mix from rat liver).[1]

  • Following the 3-hour treatment, cells were washed to remove the compound.

  • Cells were resuspended in fresh medium and cultured for a 23-hour recovery period. This allows the cells to undergo 1.5-2.0 cell cycles, which is necessary for the formation of micronuclei.[1][2]

  • After the recovery period, cells were harvested for micronuclei analysis.

2.1.4 Long-Term Exposure Protocol (26h)

  • TK6 cells were seeded at an appropriate density.

  • Cells were treated with this compound (35 µM and 50 µM) for a continuous period of 26 hours without the S9 mix.[1][4]

  • Positive controls included Mitomycin C (MMC) and Vinblastine (VINB).[4]

  • Following the 26-hour incubation, cells were harvested for micronuclei analysis.

2.1.5 Micronuclei Analysis by Flow Cytometry

  • A cytofluorimetric protocol was utilized for the analysis of micronuclei frequency.[1][2]

  • Harvested cells were lysed and stained with a fluorescent DNA dye (e.g., propidium (B1200493) iodide).

  • Flow cytometry was used to distinguish and count the nuclei and micronuclei based on their size and fluorescence intensity.

  • The frequency of micronucleated cells was determined for each treatment condition and compared to the negative control.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the logical relationship of the findings.

G cluster_prep Preparation cluster_short Short-Term Exposure (3h + 23h) cluster_long Long-Term Exposure (26h) cluster_analysis Analysis cluster_results Results A TK6 Human Lymphoblastoid Cells B Cell Culture & Maintenance A->B C Cytotoxicity Assay (0-100 µM MTTA) B->C D Select Non-Cytotoxic Concentrations C->D E Treat with MTTA + S9 mix D->E Short-Term Protocol F Treat with MTTA - S9 mix D->F Short-Term Protocol G Treat with MTTA (35, 50 µM) D->G Long-Term Protocol H Harvest Cells E->H F->H G->H I Flow Cytometry (Micronuclei Counting) H->I J No Significant Increase in MNi Frequency I->J From Short-Term K Statistically Significant Increase in MNi at 50 µM I->K From Long-Term

Experimental workflow for this compound genotoxicity testing.

G cluster_exposure Exposure Conditions cluster_outcome Genotoxic Outcome This compound This compound (MTTA) Exposure ShortTerm Short-Term (3h) +/- S9 mix This compound->ShortTerm LongTerm Long-Term (26h) This compound->LongTerm NoDamage No Significant Chromosomal Damage ShortTerm->NoDamage Result Damage Chromosomal Damage (Micronuclei Formation) LongTerm->Damage Result at 50 µM

References

Methodological & Application

Application Note: High-Resolution LC-MS for Mephtetramine and Metabolite Detection in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective detection of mephtetramine (MTTA) and its major metabolites in human urine using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). This compound is a new psychoactive substance (NPS) whose emergence necessitates robust analytical methods for clinical and forensic toxicology. The described methodology, leveraging a high-resolution Orbitrap mass spectrometer, is suitable for the identification and quantification of this compound and ten of its metabolites, providing crucial information for confirming exposure. This document provides researchers, scientists, and drug development professionals with comprehensive experimental procedures, data presentation, and visual workflows.

Introduction

This compound (2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one) is a synthetic stimulant and a new psychoactive substance (NPS) that has been identified in forensic cases. Structurally similar to cathinones, it poses a significant public health concern. Due to extensive metabolism of NPS in the body, the detection of metabolites in addition to the parent drug in urine is critical for confirming consumption. LC-HRMS offers the necessary sensitivity and selectivity for the unambiguous identification of these compounds in complex biological matrices like urine. A study by Odoardi et al. identified ten major metabolites of this compound in urine, highlighting the importance of including these compounds in analytical methods.[1][2][3] This application note provides a detailed protocol for a "dilute-and-shoot" sample preparation method followed by LC-HRMS analysis for the comprehensive detection of this compound and its urinary metabolites.

Experimental Protocols

Sample Preparation (Dilute-and-Shoot)

This protocol is a simple and rapid method suitable for high-throughput screening.

Materials:

  • Human urine samples

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) solution (e.g., Amphetamine-d5 at 1 µg/mL in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Allow urine samples to equilibrate to room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, combine 940 µL of LC-MS grade water with 10 µL of formic acid and 40 µL of the urine sample.

  • Add 10 µL of the internal standard solution (e.g., Amphetamine-d5, 1 µg/mL).

  • Vortex the mixture for 30 seconds.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer the clear supernatant to an LC-MS vial for analysis. A 10 µL aliquot is typically injected into the LC-HRMS system.[2]

Enzymatic Hydrolysis (for Glucuronide Metabolites)

To detect potential glucuronidated metabolites, an enzymatic hydrolysis step can be included.

Materials:

Procedure:

  • To 500 µL of urine in a glass tube, add 250 µL of phosphate buffer (pH 6.8).

  • Add 25 µL of β-glucuronidase solution.

  • Vortex briefly and incubate at 40°C for 8 hours.[2]

  • Proceed with the "Dilute-and-Shoot" sample preparation protocol described above.

LC-HRMS Analysis

The following are representative LC-HRMS parameters. Instrument-specific optimization is recommended.

Liquid Chromatography (LC) System:

  • Column: A reversed-phase column such as a C18 (e.g., 100 x 2.1 mm, 1.7 µm particle size) is suitable.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • LC Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 14.5 | 5 |

High-Resolution Mass Spectrometry (HRMS) System (Orbitrap-based):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full Scan MS followed by data-dependent MS/MS (dd-MS²)

  • Full Scan Resolution: 70,000 FWHM

  • Scan Range: m/z 50-750

  • dd-MS² Resolution: 17,500 FWHM

  • Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40

  • Capillary Temperature: 290°C

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Aux Gas Flow Rate: 10 arbitrary units

  • Spray Voltage: 3.5 kV

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound and its metabolites in urine.

Table 1: this compound and its Major Urinary Metabolites

AnalyteMetabolite IDMolecular Formula[M+H]⁺ (Calculated)Biotransformation
This compound-C₁₂H₁₅NO190.1226Parent Drug
Demethyl-MTTAM1C₁₁H₁₃NO176.1070N-Demethylation
Hydroxy-MTTAM2C₁₂H₁₅NO₂206.1176Hydroxylation
Dehydrogenated-MTTAM3C₁₂H₁₃NO188.1070Dehydrogenation
Keto-MTTAM4C₁₂H₁₃NO₂204.0946Carbonylation/Oxidation
Demethyl-Carbonyl-MTTAM6C₁₁H₁₁NO₂190.0811N-Demethylation + Carbonylation
Demethyl-Dehydrogenated-MTTAM7C₁₁H₁₁NO174.0913N-Demethylation + Dehydrogenation
Didehydrogenated-MTTAM14C₁₂H₁₁NO186.0913Didehydrogenation
Dehydrogenated-Carbonyl-MTTAM19C₁₂H₁₁NO₂202.0811Dehydrogenation + Carbonylation

Data derived from Odoardi et al. (2021).[3]

Table 2: Method Validation Parameters in Urine

ParameterThis compound
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)2 ng/mL
Linearity Range5-200 ng/mL
Correlation Coefficient (r²)>0.990

Data derived from Odoardi et al. (2021).[3]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_proc Data Processing urine Urine Sample hydrolysis Optional: Enzymatic Hydrolysis urine->hydrolysis If glucuronides are targeted dilute Dilution & Fortification (Water, Formic Acid, IS) urine->dilute hydrolysis->dilute vortex Vortex Mix dilute->vortex centrifuge Centrifugation vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep esi Electrospray Ionization (ESI+) chrom_sep->esi orbitrap HRMS Detection (Orbitrap) esi->orbitrap data_acq Data Acquisition (Full Scan & dd-MS²) orbitrap->data_acq data_analysis Data Analysis (Metabolite Identification & Quantification) data_acq->data_analysis report Reporting data_analysis->report

Caption: Experimental workflow for LC-HRMS analysis of this compound in urine.

Proposed Metabolic Pathway of this compound

G cluster_phase1 Phase I Metabolism cluster_second_gen Second Generation Metabolites MTTA This compound (C12H15NO) M1 Demethyl-MTTA (M1) (C11H13NO) MTTA->M1 N-Demethylation M2 Hydroxy-MTTA (M2) (C12H15NO2) MTTA->M2 Hydroxylation M3 Dehydrogenated-MTTA (M3) (C12H13NO) MTTA->M3 Dehydrogenation M4 Keto-MTTA (M4) (C12H13NO2) MTTA->M4 Carbonylation M7 Demethyl-Dehydrogenated-MTTA (M7) (C11H11NO) M1->M7 Dehydrogenation M6 Demethyl-Carbonyl-MTTA (M6) (C11H11NO2) M1->M6 Carbonylation M3->M7 N-Demethylation M14 Didehydrogenated-MTTA (M14) (C12H11NO) M3->M14 Dehydrogenation M19 Dehydrogenated-Carbonyl-MTTA (M19) (C12H11NO2) M3->M19 Carbonylation M4->M6 N-Demethylation M4->M19 Dehydrogenation

Caption: Proposed metabolic pathway of this compound in urine.

Conclusion

The described LC-HRMS method provides a robust and reliable approach for the detection and identification of this compound and its major metabolites in urine. The simple "dilute-and-shoot" sample preparation protocol is amenable to high-throughput environments, while the high resolution and accuracy of the Orbitrap mass spectrometer ensure confident identification of target compounds. This application note serves as a comprehensive guide for laboratories involved in clinical and forensic toxicology, as well as for researchers studying the metabolism and effects of new psychoactive substances.

References

Application Note: Quantification of Mephtetramine in Biological Samples by LC-HRMS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination and quantification of Mephtetramine (MTTA) in various biological matrices, including blood, urine, and hair. The protocol employs Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), providing high selectivity and accuracy for forensic toxicology, clinical research, and drug metabolism studies. This document provides comprehensive experimental protocols, method validation data, and visual workflows to aid researchers in the implementation of this analytical method.

Introduction

This compound (MTTA) is a novel psychoactive substance (NPS) with stimulant properties. Its emergence on the illicit drug market necessitates the development of reliable analytical methods for its detection in biological specimens to understand its pharmacokinetics, metabolism, and potential for toxicity.[1][2][3][4] This application note describes a validated LC-HRMS method for the quantification of MTTA and the identification of its major metabolites. The high resolution and mass accuracy of the Orbitrap mass spectrometer make it an ideal platform for this application.[1][2][3]

Experimental Protocols

Sample Preparation

a) Urine Samples:

  • Dilute 150 µL of urine sample 1:1 with 0.1% formic acid in water.

  • For the analysis of potential glucuronidated metabolites, hydrolyze the diluted sample with β-glucuronidase at 40°C for 8 hours.[1]

  • Add an appropriate internal standard (e.g., amphetamine-d5).

  • Further dilute the sample with the aqueous mobile phase.

  • Inject 10 µL of the final solution directly into the LC-HRMS system.[1]

b) Blood Samples:

  • To 100 µL of whole blood, add an internal standard.

  • Perform protein precipitation by adding 100 µL of methanol (B129727) and vortexing.

  • Centrifuge the sample at 10,000 g.

  • Inject 10 µL of the clear supernatant into the LC-HRMS system.[4]

c) Hair Samples:

  • Decontaminate hair samples by washing.

  • Pulverize the hair samples.

  • Incubate the pulverized hair in an appropriate extraction solvent overnight.

  • Add the internal standard.

  • Centrifuge the sample and inject the supernatant into the LC-HRMS system.

LC-HRMS Instrumentation and Conditions

A liquid chromatography system coupled with a high-resolution mass spectrometer (e.g., a benchtop Orbitrap instrument) is used for the analysis.[1][2][3]

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 analytical column.

    • Mobile Phase A: Ultrapure water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]

    • Mobile Phase B: Methanol/acetonitrile (1:1) with 0.1% aqueous formic acid.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 40°C.[1]

    • Gradient:

      • 100% A for 1 min

      • Linear gradient to 15% B in 4 min

      • Linear gradient to 50% B in 1.8 min

      • Linear gradient to 70% B in 1.7 min

      • Linear gradient to 80% B in 1.1 min

      • To 100% B in 1 min and hold for 3.5 min.[1]

    • Total Run Time: 14.5 min.[1]

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Full scan with in-source fragmentation for metabolite identification.

    • Mass Resolution: Set to a high resolution to ensure accurate mass measurements.

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), reproducibility, and accuracy.[1]

Quantitative Data Summary
ParameterBloodUrineHair
Linearity Range 5 - 200 ng/mL5 - 200 ng/mL0.2 - 2 ng/mg
Correlation Coefficient (r²) >0.990>0.990>0.990
LOD 2 ng/mL1 ng/mL0.05 ng/mg
LOQ 5 ng/mL2 ng/mL0.2 ng/mg
Reproducibility (%CV) < 15%< 15%< 15%
Accuracy (%Bias) < 15%< 15%< 15%

This compound Metabolism

In vivo studies in mice have identified several metabolites of this compound.[1][2] In blood, dehydrogenated and demethylated-dehydrogenated metabolites were detected along with the parent compound.[1][2][4] Urine samples contained up to 10 main metabolites, while in hair, only demethyl-MTTA was found alongside this compound.[1][2][4] The primary metabolic pathways include demethylation and hydroxylation.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Blood Blood Sample Protein_Precipitation Protein Precipitation (Blood) Blood->Protein_Precipitation Urine Urine Sample Dilution_Hydrolysis Dilution & Optional Hydrolysis (Urine) Urine->Dilution_Hydrolysis Hair Hair Sample Extraction Solvent Extraction (Hair) Hair->Extraction IS_Addition Internal Standard Addition Protein_Precipitation->IS_Addition Dilution_Hydrolysis->IS_Addition Extraction->IS_Addition LC_HRMS LC-HRMS Analysis IS_Addition->LC_HRMS Quantification Quantification LC_HRMS->Quantification Metabolite_ID Metabolite Identification LC_HRMS->Metabolite_ID

Caption: Experimental workflow for this compound analysis.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_detection Detection in Matrices MTTA This compound (MTTA) Demethyl_MTTA Demethyl-MTTA MTTA->Demethyl_MTTA Demethylation OH_MTTA OH-MTTA MTTA->OH_MTTA Hydroxylation Dehydro_MTTA Dehydro-MTTA MTTA->Dehydro_MTTA Dehydrogenation Oxo_MTTA Oxo-MTTA MTTA->Oxo_MTTA Oxidation Blood Blood MTTA->Blood Urine Urine MTTA->Urine Hair Hair MTTA->Hair Demethyl_dehydro_MTTA Demethyl-dehydro-MTTA Demethyl_MTTA->Demethyl_dehydro_MTTA Dehydrogenation Demethyl_MTTA->Urine Demethyl_MTTA->Hair OH_MTTA->Urine Dehydro_MTTA->Blood Dehydro_MTTA->Urine Demethyl_dehydro_MTTA->Blood Demethyl_dehydro_MTTA->Urine Oxo_MTTA->Urine

Caption: Simplified metabolic pathway of this compound.

References

In Vivo Experimental Protocol for Mephtetramine Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephtetramine (MTTA) is an atypical synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance (NPS). Understanding its in vivo effects is crucial for elucidating its pharmacological and toxicological profile. This document provides a detailed experimental protocol for the administration of this compound to mice, based on published research. It includes methodologies for assessing behavioral, physiological, biochemical, and histological effects. The provided protocols and data are intended to serve as a comprehensive resource for researchers investigating the in vivo impact of this compound and related compounds.

Materials and Equipment

  • Test Substance: this compound (MTTA) hydrochloride

  • Vehicle: 0.9% sterile saline solution. Some protocols may use a mixture of ethanol, Tween 80, and saline.[1]

  • Animals: Male CD-1 mice (or other appropriate strain), 8-10 weeks old, weighing 30-35g.

  • Administration Supplies: Sterile syringes (1 mL), needles (25-27 gauge) for intraperitoneal injection.

  • Behavioral Testing Apparatus:

    • Visual placing test apparatus

    • Acoustic startle response chambers

    • Tactile response test equipment

    • Accelerod

    • Drag test apparatus

    • Mobility time test chambers (e.g., open field)

    • Grip strength meter

  • Physiological Monitoring:

    • Rectal probe and thermometer for core body temperature

    • Observation chamber for respiratory rate

  • Sample Collection and Analysis:

    • Metabolic cages for urine collection

    • Blood collection tubes (e.g., EDTA-coated)

    • Centrifuge

    • Hematology analyzer

    • Clinical chemistry analyzer

    • Histology equipment (formalin, paraffin, microtome, slides, stains)

    • Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for metabolite analysis

Experimental Protocols

Drug Preparation and Administration

This compound is typically dissolved in a vehicle for administration. A common route of administration for in vivo studies in mice is intraperitoneal (i.p.) injection.

Protocol for Intraperitoneal (i.p.) Injection:

  • Preparation of this compound Solution:

    • Dissolve this compound HCl in 0.9% sterile saline to achieve the desired concentrations (e.g., for doses of 0.1, 1, 10, and 30 mg/kg).

    • The injection volume is typically 4 µL/g of body mass.[1]

    • Vortex the solution to ensure it is fully dissolved.

  • Animal Handling and Injection:

    • Weigh each mouse accurately before injection to calculate the precise volume to be administered.

    • Gently restrain the mouse, exposing the lower abdominal area.

    • Insert the needle at a shallow angle into the peritoneal cavity, avoiding the bladder and internal organs.

    • Inject the calculated volume of the this compound solution or vehicle.

Experimental Design for Pharmaco-Toxicological Evaluation

A repeated-dose study design can be employed to investigate the cumulative effects of this compound.[2][3]

Experimental Workflow Diagram

G cluster_0 Week 1-4 cluster_1 Post-Treatment Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Grouping Group 1: Vehicle Group 2: MTTA (0.1 mg/kg) Group 3: MTTA (1 mg/kg) Group 4: MTTA (10 mg/kg) Group 5: MTTA (30 mg/kg) Randomization->Grouping Weekly Dosing Once a week for 4 weeks (i.p. administration) Grouping->Weekly Dosing Behavioral and Physiological Tests Sensorimotor Responses Motor Performance Physiological Parameters Weekly Dosing->Behavioral and Physiological Tests Post-injection Sample Collection Blood Urine Behavioral and Physiological Tests->Sample Collection Biochemical Analysis Blood Cell Count Blood and Urine Chemistry Sample Collection->Biochemical Analysis Histological Analysis Heart Kidney Liver Sample Collection->Histological Analysis

Caption: Experimental workflow for repeated-dose this compound administration in mice.

Detailed Protocol:

  • Animal Groups: Divide mice into multiple groups: a vehicle control group and several this compound-treated groups at varying doses (e.g., 0.1, 1, 10, 30 mg/kg).[2]

  • Dosing Schedule: Administer the respective doses of this compound or vehicle intraperitoneally once a week for four consecutive weeks.[1]

  • Behavioral and Physiological Assessments: Conduct a battery of tests after each weekly injection to assess sensorimotor responses, motor performance, and physiological parameters.[2]

  • Biochemical and Histological Analysis: At the end of the 4-week period, collect blood and urine samples for biochemical analysis. Euthanize the animals and collect organs (heart, kidney, liver) for histological examination.[2][4]

Behavioral and Physiological Test Battery

The following tests can be performed to characterize the effects of this compound.

  • Visual Placing Test: Assesses sensorimotor integration.

  • Acoustic Startle Response: Measures auditory sensory function and reactivity.

  • Tactile Response Test: Evaluates sensitivity to touch.

  • Accelerod Test: Measures motor coordination and balance.

  • Drag Test: Assesses motor function and strength.

  • Mobility Time Test (Open Field): Quantifies spontaneous locomotor activity.

  • Grip Strength Test: Measures muscle strength.

  • Physiological Measurements: Monitor core body temperature and respiratory rate.[2]

Protocol for Metabolism Study

To investigate the metabolic fate of this compound, a single-dose study can be conducted.[5]

  • Dosing: Administer a single dose of this compound (e.g., 10 mg/kg, i.p.) to a group of mice.[5]

  • Sample Collection:

    • Blood: Collect blood samples at various time points post-administration (e.g., 20-30 min, 120 min, 240 min, 300 min).[5]

    • Urine: House mice in metabolic cages and collect urine at multiple intervals (e.g., every hour for 6 hours, then at 12, 24, and 30 hours).[5]

    • Hair: After a period of regrowth (at least 1 month), collect hair samples to assess drug accumulation.[5]

  • Analysis: Analyze the collected biological samples using LC-HRMS to identify and quantify this compound and its metabolites.[5][6]

Data Presentation

Table 1: Effects of this compound on Sensorimotor Responses in Mice[2]
Dose (mg/kg, i.p.)Visual Placing ResponseAcoustic Reflex
0.1No significant effectNo significant effect
1Transient inhibition (~50%)Transient inhibition
10Transient inhibition (~60%)Significant inhibition
30Deep and prolonged inhibitionSignificant inhibition
Table 2: Effects of this compound on Physiological Parameters in Mice[2]
Dose (mg/kg, i.p.)Breath RateCore TemperatureSurface Temperature
10Slight decreaseSlight decrease (~1 °C)No significant effect
30Significant decreaseSignificant decrease (~2 °C)Slight decrease (~2 °C)
Table 3: Effects of this compound on Motor Activity in Mice[2]
Dose (mg/kg, i.p.)Accelerod Test (Time on Rod)Drag Test (Number of Steps)Mobility Time
0.1No significant effectSlight and constant increaseNo significant effect
1Increase of ~20%No significant effectNo significant effect
10Increase of ~30%Slight increase in the last 2hNo significant effect
30Increase of ~40%Significant changesBiphasic effect (initial decrease, then increase)

Signaling Pathway

The precise signaling pathway of this compound is not fully elucidated. However, as a synthetic cathinone, it is presumed to act on monoamine transporters, primarily the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).[1][7] By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, leading to enhanced downstream signaling.

Inferred Signaling Pathway of this compound

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MTTA This compound DAT DAT MTTA->DAT Blocks SERT SERT MTTA->SERT Blocks Vesicles Vesicles (DA, 5-HT) Synaptic_Cleft_Pre Vesicles->Synaptic_Cleft_Pre Release DA_5HT Increased Dopamine (DA) & Serotonin (5-HT) D2R D2 Receptors DA_5HT->D2R Binds to 5HT2AR 5-HT2A Receptors DA_5HT->5HT2AR Binds to Downstream Downstream Signaling (e.g., cAMP, Ca2+ pathways) D2R->Downstream 5HT2AR->Downstream Effects Psychostimulant Effects Downstream->Effects

Caption: Inferred mechanism of this compound action on monoamine transporters.

Conclusion

The provided protocols offer a comprehensive framework for the in vivo investigation of this compound in mice. The data presented in the tables summarize the key pharmaco-toxicological effects observed in published studies. The experimental workflow and signaling pathway diagrams provide visual aids for understanding the experimental design and potential mechanism of action. This information is intended to facilitate further research into the effects of this compound and other novel psychoactive substances. Researchers should adapt these protocols based on their specific research questions and adhere to all relevant animal welfare guidelines.

References

Application Notes and Protocols for the Analysis of Mephtetramine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephtetramine (MTTA) is a novel psychoactive substance (NPS) that has emerged on the recreational drug market. As a structural analog of other psychoactive compounds, its detection and quantification in biological and non-biological matrices are crucial for forensic toxicology, clinical analysis, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for the identification and quantification of this compound. These application notes provide a detailed protocol adapted from established methods for structurally similar compounds, such as Mephedrone and other new psychoactive substances, to guide researchers in developing and validating their own assays for this compound.

While specific, validated GC-MS methods for this compound are not widely published, the following protocols are based on common practices for the analysis of amphetamine-like substances and synthetic cathinones.[1][2][3][4] The provided fragmentation data for this compound is derived from liquid chromatography-high-resolution mass spectrometry (LC-HRMS) studies, which is directly applicable to the interpretation of electron ionization (EI) mass spectra obtained from GC-MS.[5][6]

Principle of the Method

This method involves the extraction of this compound from a given matrix, followed by derivatization to improve its chromatographic properties and thermal stability. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer. Identification is based on the retention time and the resulting mass spectrum, while quantification is achieved by comparing the analyte's response to that of an internal standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.[7][8]

a) Liquid-Liquid Extraction (LLE) for Urine and Plasma

  • To 1 mL of the sample (urine or plasma), add an appropriate internal standard (e.g., Methamphetamine-d5).[9]

  • Add 500 µL of a suitable buffer to adjust the pH (e.g., 100 mM phosphate (B84403) buffer, pH 6.0, or an alkaline buffer, pH 9.5).[10][11]

  • Add 3 mL of an organic extraction solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (78:20:2) or ethyl acetate).[10]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.[10][11]

  • Transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.[11]

  • The dried extract is now ready for derivatization.

b) Solid-Phase Extraction (SPE) for Complex Matrices

SPE can provide a cleaner extract compared to LLE.[1][2]

  • Condition a mixed-mode SPE cartridge with sequential washes of methanol (B129727) and the appropriate buffer.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with a series of solvents to remove interferences.

  • Elute the analyte with a suitable elution solvent.[10]

  • Evaporate the eluate to dryness and proceed with derivatization.

c) Protein Precipitation for Blood Samples

This is a simpler and faster method for blood samples.[9]

  • To 100 µL of blood, add 100 µL of cold acetonitrile (B52724) and the internal standard.[5]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 g for 10 minutes.[5]

  • Transfer the clear supernatant to a new tube and evaporate to dryness.

  • The residue is ready for derivatization.

Derivatization

Derivatization is often necessary for compounds containing polar functional groups to improve their volatility and thermal stability for GC analysis.[12][13]

  • To the dried extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (B1165640) (TFAA).[3][10]

  • Add 50 µL of a suitable solvent like ethyl acetate.

  • Cap the vial tightly and heat at 60-70°C for 20-30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Instrumental Parameters

The following are suggested starting parameters that should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[12]
Carrier GasHelium, constant flow at 1.0-1.2 mL/min[12]
Inlet Temperature250 - 280°C
Injection Volume1 µL
Injection ModeSplitless
Oven Program- Initial Temperature: 100°C, hold for 1 min- Ramp: 15°C/min to 280°C- Hold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[14]
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp280 - 305°C[14]
Scan ModeFull Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[12]

Quantitative Data

The following table summarizes the key mass spectrometric data for this compound, as identified in LC-HRMS studies.[5] These ions should be used for identification and for setting up a SIM method for quantification.

AnalyteBase Peak (m/z)Other Characteristic Ions (m/z)
This compound (MTTA)91.0544147.0805, 129.0696, 117.0697, 105.0701

Note: The high-resolution mass data is from an LC-HRMS study. For a standard quadrupole GC-MS, these would be observed at the nominal mass (e.g., m/z 91, 147, 129).

The table below provides an illustrative example of expected quantitative performance parameters for a validated GC-MS method for this compound, based on typical values for similar new psychoactive substances.[4][9][15] These values would need to be experimentally determined.

ParameterIllustrative Value
Retention Time (derivatized)8 - 12 min
Linear Range10 - 1000 ng/mL
Limit of Detection (LOD)1 - 5 ng/mL
Limit of Quantification (LOQ)5 - 15 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (%Bias)± 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine, Blood, Hair) Extraction Extraction (LLE, SPE, or Protein Precipitation) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., with MSTFA or TFAA) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing (Identification & Quantification) GCMS_Analysis->Data_Processing Result Final Report Data_Processing->Result fragmentation_pathway cluster_fragments Major Fragments This compound This compound Molecular Ion Tropylium Tropylium Ion (m/z 91) This compound->Tropylium α-cleavage Tetralone Tetralone Ion (m/z 147) This compound->Tetralone cleavage Dehydrated_Tetralone Dehydrated Tetralone Ion (m/z 129) Tetralone->Dehydrated_Tetralone - H2O

References

Mephtetramine Analysis: Detailed Application Notes and Protocols for Blood and Hair Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of blood and hair samples for the analysis of Mephtetramine. The following sections offer a comprehensive overview of various extraction techniques, including detailed experimental procedures, quantitative data summaries, and visual workflows to guide researchers in selecting and implementing the most suitable method for their analytical needs.

Sample Preparation from Blood

The analysis of this compound in blood requires effective extraction from a complex biological matrix. The primary methods employed are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary for Blood Sample Preparation

The following table summarizes key quantitative parameters for different this compound blood sample preparation methods, providing a basis for comparison.

MethodAnalyte(s)LLOQ/LODLinearity (ng/mL)Recovery (%)Reference
Protein Precipitation This compoundLOQ: 5 ng/mL; LOD: 2 ng/mL5 - 200Not Reported[1]
Liquid-Liquid Extraction AmphetaminesLOQ: 10-25 ng/mLLOQ - 50084.9 - 113.2[2][3]
Solid-Phase Extraction AmphetaminesLOQ: 2.5 µg/L; LOD: 0.05 - 0.5 µg/L2.5 - 400>80% (for some amphetamines)[4][5]
Experimental Protocols for Blood Sample Preparation

This protocol is based on a validated method for the determination of this compound in blood.[1]

Materials:

  • Blood sample (100 µL)

  • Internal Standard (IS) solution (e.g., Amphetamine-d5)

  • Methanol (LC-MS grade)

  • Centrifuge capable of 10,000 x g

  • Vortex mixer

  • Autosampler vials

Procedure:

  • Pipette 100 µL of the blood sample into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 100 µL of methanol.

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the clear supernatant.

  • Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

Workflow Diagram for Protein Precipitation of this compound from Blood

cluster_blood_ppt Protein Precipitation Workflow for this compound in Blood start 100 µL Blood Sample add_is Add Internal Standard start->add_is add_methanol Add 100 µL Methanol add_is->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-HRMS Analysis supernatant->analysis

Protein Precipitation Workflow for Blood

Sample Preparation from Hair

Hair analysis provides a longer detection window for drug use. Sample preparation typically involves decontamination, pulverization, and extraction.

Quantitative Data Summary for Hair Sample Preparation

The following table summarizes key quantitative parameters for different this compound and related compounds in hair sample preparation methods.

MethodAnalyte(s)LLOQ/LODLinearityRecovery (%)Reference
Ultrasonic-Assisted Extraction This compoundLOQ: 0.2 ng/mg; LOD: 0.05 ng/mg0.2 - 2 ng/mgNot Reported[6]
Solvent Extraction (GC-MS) Mephedrone (B570743)LOD: 20 pg/mg0.1 - 50 ng/mgNot Reported[7]
Hybrid SPE (GC-MS) Amphetamine/MethamphetamineLLOQ: 0.05-0.1 ng/mg; LOD: 0.016-0.031 ng/mg0.05 - 10 ng/mg83.4 - 96.8[8]
Experimental Protocols for Hair Sample Preparation

This protocol is based on a validated method for the determination of this compound in hair.[6]

Materials:

  • Hair sample (approx. 30 mg)

  • Internal Standard (IS) solution (e.g., Amphetamine-d5)

  • Mobile phase A (e.g., ultrapure water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid)

  • Ultrasonic bath

  • Incubator at 40°C

  • Microvials

Procedure:

  • Decontamination: Wash hair samples sequentially with an aqueous solvent (e.g., 1% sodium dodecyl sulfate) and an organic solvent (e.g., dichloromethane (B109758) or methanol) to remove external contaminants.[9] Allow the hair to dry completely.

  • Weigh approximately 30 mg of the decontaminated and dried hair.

  • Place the hair sample in a suitable vial.

  • Add the internal standard solution.

  • Add a small volume of mobile phase A.

  • Incubate the sample overnight at 40°C in an ultrasonic bath.

  • After incubation, take an aliquot of the extract and transfer it to a microvial for LC-HRMS analysis.

Workflow Diagram for Ultrasonic-Assisted Extraction of this compound from Hair

cluster_hair_uae Ultrasonic-Assisted Extraction Workflow for this compound in Hair start Hair Sample (approx. 30 mg) decontaminate Decontaminate (Aqueous & Organic Wash) start->decontaminate dry Dry Hair decontaminate->dry weigh Weigh Hair dry->weigh add_is Add Internal Standard weigh->add_is add_solvent Add Mobile Phase A add_is->add_solvent sonicate Incubate Overnight (40°C with Sonication) add_solvent->sonicate extract Collect Extract sonicate->extract analysis LC-HRMS Analysis extract->analysis

Ultrasonic-Assisted Extraction Workflow for Hair

Discussion

The choice of sample preparation method depends on various factors, including the available instrumentation, the required sensitivity, and the sample throughput.

For blood samples , protein precipitation is a rapid and straightforward technique suitable for high-throughput screening.[10] However, it may result in a less clean extract compared to LLE or SPE, which could lead to matrix effects in the analytical instrument.[11] LLE offers a good balance between cleanliness and ease of use, while SPE can provide the cleanest extracts and the potential for analyte pre-concentration, though it is often more time-consuming and costly.[12] The stability of this compound in blood should also be considered, with storage at -20°C being preferable to minimize degradation.[13][14]

For hair samples , a thorough decontamination step is crucial to distinguish between systemic exposure and external contamination.[9] Ultrasonic-assisted extraction is a modern and efficient technique that can reduce extraction times and solvent consumption compared to traditional methods.[15] Solvent extraction, often combined with mechanical pulverization, is a well-established and effective alternative.[16] The choice of extraction solvent can significantly impact the recovery of the analyte.[16]

Researchers should validate their chosen method according to established guidelines to ensure accuracy, precision, and reliability of the results. This includes determining the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, and assessing matrix effects.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Mephtetramine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mephtetramine (MTTA) is a novel psychoactive substance (NPS) whose pharmacological and toxicological properties are still under investigation. For in-depth research, including metabolism and toxicology studies, a high-purity standard of this compound is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds from complex mixtures, such as seized materials or crude synthetic products. This document provides a detailed application note and protocol for the purification of this compound using reversed-phase HPLC. While specific purification parameters for this compound are not extensively published, this protocol is based on established analytical methods for its detection and general principles of amine purification by HPLC.[1][2][3]

Data Presentation

The following table summarizes the expected performance of the HPLC purification method. The values presented are typical targets for a successful purification run and should be confirmed by experimental data.

ParameterExpected Value
Purity of Final Fraction > 99.5%
Recovery Rate > 85%
Retention Time (Approx.) 5.0 - 7.0 min
Throughput ~10 mg per injection (Preparative Scale)

Experimental Protocols

This section details the methodology for the purification of this compound using HPLC.

1. Sample Preparation

  • Dissolution: Dissolve the crude this compound sample in the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B) to a concentration of 1-5 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC Instrumentation and Conditions

The following HPLC conditions are adapted from an analytical method for this compound and can be scaled up for preparative purification.[1][4]

ParameterCondition
Instrument Preparative HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 10% B to 90% B over 15 minutes
Flow Rate 4.0 mL/min (for a 10 mm ID column)
Detection Wavelength 254 nm
Injection Volume 1-5 mL (depending on concentration and column capacity)
Column Temperature 40°C[1]

3. Purification Protocol

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 90% A: 10% B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the column.

  • Chromatographic Separation: Run the gradient elution as described above. This compound is expected to elute as the mobile phase becomes more organic.

  • Fraction Collection: Collect the eluent corresponding to the this compound peak in a clean collection vessel. The peak can be identified by its retention time, which should be determined beforehand using an analytical standard if available.

  • Purity Analysis: Analyze the collected fraction for purity using an analytical HPLC method.

  • Solvent Evaporation: Remove the mobile phase from the collected fraction using a rotary evaporator or lyophilizer to obtain the purified this compound.

4. Chiral Separation Considerations

This compound is a chiral compound. For studies requiring specific enantiomers, a chiral separation step is necessary. This can be achieved using a chiral stationary phase (CSP) in the HPLC system. Polysaccharide-based and macrocyclic antibiotic-based CSPs are commonly used for the separation of amphetamine-like compounds.[5][6][7][8][9]

ParameterCondition for Chiral Separation
Column Chiral stationary phase (e.g., cellulose (B213188) or amylose-based)
Mobile Phase Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol)

Visualizations

Experimental Workflow for this compound Purification

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude This compound filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate collect Collect Fractions separate->collect analyze Purity Analysis collect->analyze evaporate Solvent Evaporation analyze->evaporate pure_mtta Purified This compound evaporate->pure_mtta

Caption: Workflow for the purification of this compound using HPLC.

Logical Relationship of HPLC Parameters

G cluster_input Input Parameters cluster_process Process cluster_output Output Data column Column (C18) hplc HPLC Separation column->hplc mobile_phase Mobile Phase (Water/ACN) mobile_phase->hplc flow_rate Flow Rate flow_rate->hplc detection Detection λ detection->hplc retention_time Retention Time hplc->retention_time purity Purity hplc->purity recovery Recovery hplc->recovery

Caption: Key parameters influencing HPLC separation and the resulting output.

References

Application Notes and Protocols for In Vitro Metabolism Studies of Mephtetramine Using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephtetramine (MTTA) is a novel psychoactive substance (NPS) whose metabolic fate in humans is not yet fully characterized.[1][2][3][4] Understanding the metabolism of new chemical entities is a critical step in drug development and toxicological assessment. In vitro models, particularly human liver microsomes (HLMs), serve as a valuable tool for these investigations. HLMs are subcellular fractions of the liver that are enriched in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily.[5][6][7][8][9] By incubating a compound with HLMs, researchers can identify potential metabolites, determine the rate of metabolism, and elucidate the specific enzymes involved.[10][11][12] This information is crucial for predicting a drug's pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in metabolism.

These application notes provide a detailed protocol for studying the in vitro metabolism of this compound using human liver microsomes. The included methodologies cover incubation procedures, analytical techniques for metabolite identification, and data presentation formats.

Predicted Metabolic Pathways of this compound

While specific in vitro metabolism data for this compound in human liver microsomes is not extensively published, studies on analogous compounds and in vivo animal models suggest several likely metabolic pathways.[1][2][3][4] The primary routes of metabolism are predicted to be Phase I reactions catalyzed by CYP450 enzymes.[8][9][13][14] These may include:

  • N-demethylation: Removal of the methyl group from the amine.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or alkyl chain.

  • Dehydrogenation: Removal of hydrogen atoms, potentially leading to the formation of a double bond.

  • Oxidation: Further oxidation of hydroxylated metabolites to form ketones.

Subsequent Phase II reactions, such as glucuronidation, may also occur, although these are typically studied using different in vitro systems or supplemented microsomes.[5][6]

G This compound This compound N_Demethyl_this compound N-Demethyl-Mephtetramine This compound->N_Demethyl_this compound N-demethylation Hydroxylated_this compound Hydroxylated this compound This compound->Hydroxylated_this compound Hydroxylation Dehydrogenated_this compound Dehydrogenated this compound This compound->Dehydrogenated_this compound Dehydrogenation Oxidized_Metabolite Oxidized Metabolite Hydroxylated_this compound->Oxidized_Metabolite Oxidation

Predicted Phase I metabolic pathways of this compound.

Experimental Protocols

Microsomal Stability Assay

This assay determines the rate at which this compound is metabolized by human liver microsomes. The disappearance of the parent compound over time is monitored.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5][10]

  • Magnesium Chloride (MgCl2)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

  • Internal Standard (IS) for analytical quantification

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Prepare Reagents:

    • Thaw human liver microsomes on ice.[5][6]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile).

    • Prepare the NADPH-regenerating system solution in 0.1 M phosphate buffer.

    • Prepare the quenching solution (e.g., acetonitrile with internal standard).

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • 0.1 M Phosphate Buffer (pH 7.4)

      • Human Liver Microsomes (final protein concentration typically 0.5-1 mg/mL)

      • This compound (final concentration to be tested, e.g., 1 µM)

    • Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.[10]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[5]

    • Incubate at 37°C with shaking.[10]

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold quenching solution (e.g., 2-4 volumes of acetonitrile with IS).[10]

  • Sample Processing:

    • Vortex the samples to ensure complete protein precipitation.

    • Centrifuge the samples at a high speed (e.g., 3000 rpm for 10 minutes) to pellet the precipitated protein.[5][10]

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound at each time point. Gas chromatography-mass spectrometry (GC-MS) can also be an alternative analytical technique.[15]

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Reagents Prepare Reagents (Microsomes, this compound, Buffers) Incubation_Mix Prepare Incubation Mixture (Buffer, Microsomes, this compound) Reagents->Incubation_Mix Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Initiate_Reaction Initiate with NADPH Pre_incubation->Initiate_Reaction Time_points Incubate and collect at time points Initiate_Reaction->Time_points Quench Quench Reaction (Acetonitrile + IS) Time_points->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Experimental workflow for the microsomal stability assay.

Metabolite Identification

This protocol is designed to identify the metabolites of this compound formed by human liver microsomes.

Materials:

  • Same as for the Microsomal Stability Assay.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

Protocol:

  • Incubation:

    • Follow the same incubation procedure as the stability assay, but typically with a higher concentration of this compound (e.g., 10-50 µM) and a longer incubation time (e.g., 60-120 minutes) to ensure sufficient formation of metabolites.

    • Include a control incubation without the NADPH-regenerating system to differentiate between enzymatic and non-enzymatic degradation.

  • Sample Processing:

    • Follow the same sample processing steps as the stability assay.

  • LC-HRMS Analysis:

    • Analyze the samples using a high-resolution LC-MS system.

    • Acquire data in both full scan mode to detect potential metabolites and in data-dependent MS/MS mode to obtain fragmentation patterns for structural elucidation.

Data Analysis:

  • Compare the chromatograms of the NADPH-fortified and control samples to identify peaks present only in the presence of the cofactor.

  • Extract the accurate masses of the potential metabolite peaks.

  • Propose elemental compositions and metabolic transformations based on the mass difference between the parent drug and the metabolites (e.g., +15.9949 Da for hydroxylation, -14.0157 Da for N-demethylation).

  • Analyze the MS/MS fragmentation patterns of the parent drug and the metabolites to confirm the site of metabolic modification. In silico metabolite prediction software can aid in this process.[1][2][3][4][16]

Data Presentation

Quantitative data from in vitro metabolism studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Microsomal Stability of this compound in Human Liver Microsomes (Example Data)

Compoundt½ (min)CLint (µL/min/mg protein)
This compound35.219.7
Verapamil (High Clearance Control)8.581.5
Warfarin (Low Clearance Control)> 120< 5.8

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Metabolites of this compound Identified in Human Liver Microsomes (Example Data)

Metabolite IDProposed BiotransformationMass Shift (Da)Retention Time (min)
M1N-demethylation-14.01573.8
M2Hydroxylation+15.99494.2
M3Dehydrogenation-2.01564.5
M4Hydroxylation + Dehydrogenation+13.97934.9

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for investigating the in vitro metabolism of this compound using human liver microsomes. By following these procedures, researchers can gain valuable insights into the metabolic stability and potential metabolic pathways of this novel psychoactive substance. This information is essential for a comprehensive understanding of its pharmacology and toxicology in humans. Further studies may be required to identify the specific CYP450 isoforms responsible for this compound metabolism and to explore potential Phase II metabolic pathways.

References

Application Notes and Protocols for Behavioral Pharmacology Assays of Mephtetramine in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting behavioral pharmacology assays to evaluate the effects of Mephtetramine (MTTA) in rodent models. The information compiled herein is intended to guide researchers in the consistent and rigorous assessment of the abuse liability and other central nervous system effects of this novel psychoactive substance.

Introduction to this compound and its Behavioral Effects

This compound (MTTA), also known as 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, is a synthetic cathinone (B1664624) that has emerged as a new psychoactive substance. Structurally, it is an atypical cathinone due to an additional carbon between the amine and ketone groups.[1] Preclinical studies in rodents are crucial for understanding its pharmacological and toxicological profile. Behavioral pharmacology assays are essential tools to characterize its stimulant, rewarding, and reinforcing properties, as well as its effects on motor function and sensory reflexes. MTTA is known to act as a substrate for biogenic amine transporters, leading to the release of neurotransmitters such as dopamine (B1211576) and serotonin (B10506), which underlies its psychoactive effects.[2][3][4]

Key Behavioral Pharmacology Assays

Locomotor Activity

The open field test is a common method to assess the stimulant effects of a substance by measuring spontaneous locomotor activity.

Experimental Protocol: Open Field Test

  • Apparatus: A square or circular arena (e.g., 40 x 40 x 30 cm for mice) made of a non-porous material like Plexiglas or PVC, equipped with infrared beams or a video tracking system to monitor movement.[5][6]

  • Animals: Male or female mice (e.g., CD-1 or C57BL/6J) or rats (e.g., Sprague-Dawley).

  • Procedure:

    • Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[6]

    • Place each animal individually into the center of the open field apparatus and allow for a 30-60 minute habituation period to the novel environment.

    • Drug Administration: Following habituation, administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection, i.p.).

    • Data Collection: Immediately after injection, place the animal back into the open field arena and record locomotor activity for a specified duration (e.g., 60 minutes).[7] Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effects. Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Quantitative Data Summary: Locomotor Activity in Mice

Dose (mg/kg, i.p.)SpeciesKey Findings
0.1 - 2.5MouseNo significant effect on spontaneous locomotor activity.
5MouseSignificant increase in spontaneous locomotor activity.[8]
10MouseBiphasic effect: initial decrease followed by an increase in the number of steps.[1]
30MouseBiphasic effect: initial decrease followed by an increase in the number of steps.[1]
Conditioned Place Preference (CPP)

CPP is a standard preclinical model used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a distinct environment.[9]

Experimental Protocol: Conditioned Place Preference

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each of the main compartments (e.g., different wall patterns and floor textures).[10]

  • Animals: Male or female mice or rats.

  • Procedure:

    • Pre-Conditioning (Baseline): On day 1, place each animal in the central compartment (if applicable) and allow free access to all compartments for a set duration (e.g., 15 minutes) to determine initial preference for either side.[9]

    • Conditioning: This phase typically lasts for 4-8 days with alternating injections.

      • On drug conditioning days, administer this compound and confine the animal to one of the main compartments for a specified time (e.g., 30 minutes).

      • On vehicle conditioning days, administer the vehicle and confine the animal to the opposite compartment for the same duration.

      • The assignment of the drug-paired compartment can be biased (drug paired with the initially non-preferred side) or unbiased (random assignment).[10]

    • Post-Conditioning (Test): On the test day (e.g., day after the last conditioning session), place the animal in the central compartment with free access to all compartments in a drug-free state. Record the time spent in each compartment for a set duration (e.g., 15 minutes).[9]

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the test session. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties.

Quantitative Data Summary: Conditioned Place Preference

Dose (mg/kg, i.p.)SpeciesKey Findings
5Rat (Male)Did not induce a significant CPP.[11]
10MouseSignificant preference for the drug-paired compartment.
10Rat (Male & Female)Induced a significant CPP.[11]
20MouseSignificant preference for the drug-paired compartment.
20Rat (Male)Induced a significant CPP.[11]
30Rat (Male)Did not induce a significant CPP.[11]
Drug Self-Administration

The intravenous self-administration (IVSA) paradigm is the gold standard for assessing the reinforcing effects of a drug, which is a key indicator of its abuse potential.[12]

Experimental Protocol: Intravenous Self-Administration

  • Apparatus: Operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump connected to an indwelling intravenous catheter.[13]

  • Animals: Male or female mice or rats with surgically implanted intravenous catheters.

  • Procedure:

    • Catheter Implantation Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal. Allow for a recovery period of at least 4-7 days.

    • Acquisition Training: Place the animals in the operant chambers for daily sessions (e.g., 2 hours). Responses on the active lever result in an intravenous infusion of this compound and the presentation of a cue (e.g., stimulus light), while responses on the inactive lever have no consequence.[13]

    • Fixed-Ratio (FR) Schedule: Typically, training begins on an FR1 schedule, where one active lever press delivers one infusion. The schedule can be progressively increased to higher FR schedules to assess the motivation to obtain the drug.

    • Dose-Response Curve: Once stable responding is established, different doses of this compound can be tested to generate a dose-response curve.

  • Data Analysis: The primary measures are the number of infusions earned and the number of active versus inactive lever presses. A significantly higher number of presses on the active lever compared to the inactive lever indicates that the drug has reinforcing properties.

Quantitative Data Summary: Self-Administration in Mice

Dose (mg/kg/infusion, i.v.)SpeciesKey Findings
1MouseSignificant active-lever responses, indicating reinforcing effects.
Motor Performance and Sensory-Motor Reflexes

These assays evaluate the effects of this compound on motor coordination, balance, and basic sensory and motor reflexes.

Experimental Protocol: Accelerating Rotarod Test

  • Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 300 seconds).[14][15]

  • Animals: Male or female mice.

  • Procedure:

    • Acclimation: Acclimate the mice to the testing room for at least 15 minutes.

    • Training (Optional but Recommended): Place the mice on the rod at a low, constant speed for a short period to familiarize them with the task.

    • Testing: Administer this compound or vehicle. At a designated time post-injection, place the mouse on the accelerating rotarod.

    • Data Collection: Record the latency to fall from the rod. The trial ends when the mouse falls or clings to the rod and completes a full passive rotation.[15] Typically, 3 trials are conducted with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Compare the latency to fall between the drug-treated and vehicle-treated groups. A decrease in latency suggests impaired motor coordination.

Experimental Protocol: Visual Placing Test

  • Apparatus: A tabletop or elevated surface.

  • Animals: Male or female mice.

  • Procedure:

    • Hold the mouse by its tail and lower it towards the edge of the tabletop.

    • Observe if the mouse extends its forelimbs to touch the surface before its vibrissae make contact.

    • A positive response is recorded if the forelimbs are extended.

  • Data Analysis: The percentage of positive responses is calculated and compared between treatment groups.

Quantitative Data Summary: Motor Performance and Sensory-Motor Reflexes in Mice

AssayDose (mg/kg, i.p.)Key Findings
Accelerod Test1, 10, 30Dose-dependent increase in time on the rod.[1]
Drag Test0.1, 10, 30Biphasic effect on the number of steps.[1]
Visual Placing Test1, 10, 30Dose-dependent reduction in the visual placing response.[1]
Visual Object Test10, 30Reduction in the visual object response.[1]
Overall Tactile Reflex Test0.1, 1, 10, 30No significant effect.[1]

Visualizations

Experimental_Workflow_CPP cluster_pre Pre-Conditioning (Day 1) cluster_cond Conditioning (Days 2-5) cluster_post Post-Conditioning (Day 6) Pre_Test Baseline Preference Test (15 min free access) Drug This compound Injection Pre_Test->Drug Assign Drug Compartment Vehicle Vehicle Injection Pre_Test->Vehicle Assign Vehicle Compartment CompartmentA Confine to Compartment A (30 min) Drug->CompartmentA CompartmentB Confine to Compartment B (30 min) Vehicle->CompartmentB Post_Test Preference Test (15 min free access, drug-free) CompartmentA->Post_Test CompartmentB->Post_Test Mephtetramine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MTTA This compound (MTTA) DAT Dopamine Transporter (DAT) MTTA->DAT Substrate SERT Serotonin Transporter (SERT) MTTA->SERT Substrate DA Dopamine DAT->DA Reverses Transport (Efflux) SER Serotonin SERT->SER Reverses Transport (Efflux) Vesicle Synaptic Vesicle (Dopamine/Serotonin) Vesicle->DA Release Vesicle->SER Release DA_R Dopamine Receptors DA->DA_R Binds SER_R Serotonin Receptors SER->SER_R Binds Signal Postsynaptic Signaling (Reward, Locomotion) DA_R->Signal SER_R->Signal

References

Application Note: Quantitative Analysis of Mephtetramine in Biological Matrices using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Mephtetramine (MTTA) in biological matrices, such as blood, urine, and hair, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Multiple Reaction Monitoring (MRM) parameters for this compound and a suitable internal standard are provided to ensure high selectivity and accurate quantification. This method is intended for use in research, clinical, and forensic toxicology settings.

Introduction

This compound (2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one) is a novel psychoactive substance (NPS) with stimulant properties. The increasing prevalence of NPS necessitates the development of reliable analytical methods for their detection and quantification in biological specimens to understand their pharmacokinetics, and for clinical and forensic investigations. Tandem mass spectrometry offers superior sensitivity and selectivity for the analysis of such compounds in complex biological matrices. This document provides a comprehensive protocol for the quantitative analysis of this compound using LC-MS/MS.

Experimental

Materials and Reagents
Standard and Internal Standard Preparation

Stock solutions of this compound and Amphetamine-d5 (1 mg/mL) are prepared in methanol.[1] Working standard solutions are prepared by serial dilution of the stock solutions with a methanol/water (1:1, v/v) mixture to create calibration standards and quality control (QC) samples. A working solution of the internal standard is also prepared at a suitable concentration.

Sample Preparation

The following are detailed protocols for the preparation of various biological matrices.

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Take a 100 µL aliquot of the supernatant.

  • Add the internal standard solution.

  • Dilute with 900 µL of mobile phase A (see section 2.4 for composition).

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

  • Collect whole blood in tubes containing an appropriate anticoagulant.

  • To a 100 µL aliquot of whole blood, add the internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Transfer to an autosampler vial for analysis.

  • Wash hair samples sequentially with dichloromethane (B109758) and methanol to remove external contamination.

  • Dry the hair samples completely.

  • Pulverize the hair samples.

  • To 20 mg of pulverized hair, add the internal standard.

  • Add 1 mL of methanol and incubate in an ultrasonic bath for 2 hours.

  • Centrifuge at 10,000 g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Transfer to an autosampler vial for analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm particle size) is suitable for this analysis.

  • Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.[1]

  • Mobile Phase B: 0.1% formic acid in methanol/acetonitrile (1:1, v/v).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 40°C.[1]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

Time (min)% Mobile Phase B
0.02
1.02
8.095
10.095
10.12
12.02
Tandem Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: As per instrument recommendation (e.g., 500°C)

  • IonSpray Voltage: As per instrument recommendation (e.g., 5500 V)

The proposed MRM transitions and starting collision energies are based on the known fragmentation patterns of this compound and Amphetamine-d5. Instrument-specific optimization of collision energies is highly recommended for achieving the best sensitivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)
This compound (Quantifier) 190.1147.115 - 25
This compound (Qualifier) 190.191.120 - 30
Amphetamine-d5 (IS) 141.293.120 - 25

Data Presentation

The following tables summarize the quantitative data from method validation studies.

Table 1: Method Detection and Quantification Limits
MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Urine1 ng/mL[1]2 ng/mL[1]
Blood2 ng/mL[1]5 ng/mL[1]
Hair0.05 ng/mg[1]0.2 ng/mg[1]
Table 2: Linearity and Correlation Coefficients
MatrixLinearity RangeCorrelation Coefficient (r²)
Urine2 - 200 ng/mL[1]>0.99[1]
Blood5 - 200 ng/mL[1]>0.99[1]
Hair0.2 - 2 ng/mg[1]>0.99[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Urine, Blood, Hair) Add_IS Add Internal Standard (Amphetamine-d5) BiologicalSample->Add_IS Extraction Extraction/ Protein Precipitation Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (C18 Column) Evaporation->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for the quantitative analysis of this compound.

Proposed this compound Fragmentation Pathway

fragmentation_pathway This compound This compound [M+H]+ = 190.1 Fragment1 Tetralone Ion m/z = 147.1 This compound->Fragment1 Loss of C2H6N Fragment2 Tropylium Ion m/z = 91.1 This compound->Fragment2 Further Fragmentation

Caption: Proposed fragmentation of this compound in positive ESI.

Conclusion

The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantitative analysis of this compound in various biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the proposed MRM parameters, offer a solid foundation for laboratories involved in the monitoring of novel psychoactive substances. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and defensible results.

References

Troubleshooting & Optimization

Technical Support Center: Mephtetramine Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mephtetramine (MTTA) metabolite identification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in identifying this compound (MTTA) metabolites?

A1: As a new psychoactive substance (NPS), this compound presents several analytical challenges.[1][2][3][4] Key difficulties include a lack of readily available information on its metabolism and pharmacokinetics, the presence of numerous metabolites at low concentrations, and the need for highly sensitive analytical techniques.[4][5] Additionally, the structural similarity of MTTA to other cathinones can complicate analysis.[4]

Q2: What are the primary metabolic pathways for this compound?

A2: In vivo studies in mice have shown that this compound undergoes extensive metabolism.[1][2][3][4] The main metabolic reactions include N-demethylation, hydroxylation, dehydrogenation, and carboxylation.[4][6] A significant portion of the phase I metabolites are also conjugated with glucuronic acid, forming phase II metabolites.[4][6]

Q3: Which analytical techniques are most suitable for this compound metabolite identification?

A3: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful and commonly used technique for identifying MTTA and its metabolites in biological samples.[1][2][3] This method offers the high sensitivity and mass accuracy required to detect and identify low-concentration metabolites and to distinguish between structurally similar compounds.[5] Gas chromatography-mass spectrometry (GC-MS) is another prevalent tool for NPS identification, though LC-MS/MS is more common for quantification.[5]

Q4: Why am I not detecting any glucuronide metabolites?

A4: Glucuronide conjugates are phase II metabolites that may not be directly detectable by standard LC-MS/MS methods without a hydrolysis step. To identify these metabolites, enzymatic hydrolysis of urine samples with β-glucuronidase is necessary to cleave the glucuronic acid moiety, allowing for the detection of the parent phase I metabolite.[4][7]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound or its Metabolites
Possible Cause Troubleshooting Step
Insufficient Sample Concentration Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Metabolite Instability Ensure proper sample storage conditions (e.g., -20°C) to prevent degradation. Some NPS can be unstable at room temperature.[8]
Matrix Effects (Ion Suppression) Dilute the sample to reduce matrix interference. Optimize the sample preparation method to remove interfering substances. Use a matrix-matched calibration curve.
Incorrect LC-MS/MS Parameters Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Ensure the correct precursor and product ions are being monitored.
Issue 2: Difficulty in Distinguishing Between Isomeric and Isobaric Metabolites
Possible Cause Troubleshooting Step
Insufficient Chromatographic Resolution Optimize the LC gradient and column chemistry to improve the separation of isomers.
Similar Fragmentation Patterns Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and distinguish between isobaric compounds. Perform detailed fragmentation studies (MS/MS or MSn) to identify unique product ions for each isomer.
Issue 3: Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Contamination Run a blank sample (solvent and matrix) to check for contamination from reagents, glassware, or the instrument.
Carryover Inject a blank sample after a high-concentration sample to check for carryover. Optimize the autosampler wash method.
In-source Fragmentation/Degradation Adjust the ESI source conditions to minimize in-source fragmentation.

Experimental Protocols

Protocol 1: Sample Preparation of Urine for LC-HRMS Analysis

This protocol is adapted from a study on this compound metabolism.[3][4]

  • Dilution: Dilute 150 µL of the urine sample 1:1 with 0.1% formic acid in water.

  • Enzymatic Hydrolysis (for glucuronide metabolites):

    • Add β-glucuronidase to the diluted urine sample.

    • Incubate at 40°C for 8 hours.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., amphetamine-d5).

  • Further Dilution: Dilute the sample with an acidified aqueous phase.

  • Injection: Inject 10 µL of the final solution directly into the LC-HRMS system.

Protocol 2: LC-HRMS Conditions for this compound Metabolite Analysis

The following are example parameters based on published methods.[3]

  • LC System: Thermo ULTIMATE 3000 system

  • Column: Thermo Acclaim RSLC 120 C18 (2.1 x 100 mm, 2.2-µm particle size)

  • Mobile Phase A: Ultrapure water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Methanol/acetonitrile (1:1) with 0.1% aqueous formic acid

  • Gradient: A suitable gradient to separate the metabolites of interest.

  • Flow Rate: As per optimized method.

  • MS System: Thermo single-stage Orbitrap (Exactive) MS system

  • Ionization Source: Heated electrospray ionization (HESI)

  • Mass Range: m/z 50-750

  • Resolution: 50,000 FWHM

Quantitative Data

Table 1: Identified Metabolites of this compound in Mouse Urine

This table summarizes the main metabolites identified in a study by Odoardi et al.[4]

Metabolite ID Metabolic Reaction
M1Demethylation
M2Hydroxylation
M3Dehydrogenation
M4Carbonylation (Keto-metabolite)
M6Demethylation and Carbonylation
M7Demethylation and Dehydrogenation
M14Didehydrogenation
M19Dehydrogenation and Carbonylation

Visualizations

Diagram 1: General Workflow for this compound Metabolite Identification

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Identification Sample Biological Sample (Urine, Blood, Hair) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Extraction Extraction (SPE or LLE) Hydrolysis->Extraction LC_HRMS LC-HRMS Analysis Extraction->LC_HRMS Data_Acquisition Data Acquisition (Full Scan & MS/MS) LC_HRMS->Data_Acquisition Peak_Detection Peak Detection Data_Acquisition->Peak_Detection Formula_Generation Elemental Formula Generation Peak_Detection->Formula_Generation DB_Search Database Search Formula_Generation->DB_Search Fragmentation_Analysis Fragmentation Analysis DB_Search->Fragmentation_Analysis Structure_Elucidation Structure Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: Workflow for this compound metabolite identification.

Diagram 2: Troubleshooting Logic for Low MS Signal

Start Low or No MS Signal Check_Tuning Is the MS tuned and calibrated? Start->Check_Tuning Tune_Calibrate Tune and calibrate the instrument Check_Tuning->Tune_Calibrate No Check_Sample_Prep Review sample preparation Check_Tuning->Check_Sample_Prep Yes Tune_Calibrate->Check_Tuning Optimize_Prep Optimize extraction/concentration Check_Sample_Prep->Optimize_Prep No Check_LC Is there a chromatographic peak? Check_Sample_Prep->Check_LC Yes Optimize_Prep->Check_LC Troubleshoot_LC Troubleshoot LC system (column, mobile phase, pump) Check_LC->Troubleshoot_LC No Check_Ionization Optimize ESI source parameters Check_LC->Check_Ionization Yes Troubleshoot_LC->Start Success Signal Improved Check_Ionization->Success

Caption: Troubleshooting low MS signal in metabolite analysis.

Diagram 3: this compound Phase I Metabolism Pathways

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism MTTA This compound (MTTA) Demethylation Demethylation MTTA->Demethylation Hydroxylation Hydroxylation MTTA->Hydroxylation Dehydrogenation Dehydrogenation MTTA->Dehydrogenation Carbonylation Carbonylation MTTA->Carbonylation M1 Demethyl-MTTA Demethylation->M1 M2 Hydroxy-MTTA Hydroxylation->M2 M3 Dehydro-MTTA Dehydrogenation->M3 M4 Keto-MTTA Carbonylation->M4 Glucuronidation Glucuronidation M1->Glucuronidation M2->Glucuronidation M3->Glucuronidation M4->Glucuronidation

Caption: Overview of this compound's metabolic pathways.

References

Optimizing LC-HRMS for Mephtetramine Sensitivity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) parameters for the sensitive detection of Mephtetramine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound using LC-HRMS.

Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

Answer: Poor peak shape can be attributed to several factors, ranging from chromatographic conditions to interactions with the analytical column.

  • Secondary Silanol (B1196071) Interactions: this compound, having an amine group, is a basic compound. Residual silanols on the surface of silica-based columns can be deprotonated and negatively charged, leading to secondary interactions with the positively charged analyte. This can cause significant peak tailing.[1]

    • Solution: Introduce a buffer, such as ammonium (B1175870) formate (B1220265) or formic acid, into your mobile phase. The buffer ions will interact with the active silanol sites, minimizing their interaction with this compound.[1] It is recommended to include the buffer in both the aqueous and organic mobile phases for consistent results across a gradient elution.[1]

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.[2]

    • Solution: Reduce the injection volume or dilute the sample.[2]

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting or broadening.[3]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Question: My this compound signal is weak, or the signal-to-noise (S/N) ratio is low. How can I improve sensitivity?

Answer: Low sensitivity can be a multifaceted issue. Here are several areas to investigate to enhance your signal-to-noise ratio:

  • Optimize ESI Source Parameters: The efficiency of ionization and ion transmission is critical for a strong signal.[4] Key parameters to optimize include:

    • Capillary/Sprayer Voltage: This needs to be optimized for this compound. While a default setting might work, fine-tuning can lead to significant improvements in sensitivity.[5]

    • Gas Flow Rates and Temperatures (Nebulizing and Drying Gas): These parameters are crucial for efficient desolvation of the mobile phase and the creation of gas-phase ions.[4] Higher flow rates may require increased nebulizer gas flow and temperature.[4]

    • Source Position: The physical location of the ESI probe relative to the mass spectrometer inlet should be optimized to maximize ion sampling.

  • Mobile Phase Composition: The choice of solvents and additives can impact ionization efficiency.

    • Organic Solvent: Solvents with lower surface tension, like methanol (B129727), can promote more stable Taylor cone formation and improve spray stability, potentially increasing sensitivity.[5]

    • Additives: The presence of additives like formic acid or ammonium formate can facilitate the protonation of this compound, leading to a stronger signal in positive ion mode.

  • Reduce Background Noise: High background noise will decrease your S/N ratio.

    • Solvent Quality: Use high-purity, LC-MS grade solvents to minimize chemical noise.[4]

    • System Contamination: A "steam clean" of the LC/MSD system overnight can help reduce background contamination and improve the S/N level.[6]

  • Chromatographic Peak Shape: As discussed previously, narrow, sharp peaks result in a higher signal intensity for a given amount of analyte, thus improving the S/N ratio. Address any peak broadening or tailing issues.

Question: I am experiencing shifts in the retention time of this compound. What could be the cause?

Answer: Retention time instability can compromise the reliability of your analysis. Common causes include:

  • Mobile Phase Preparation: Inconsistent mobile phase preparation, including pH changes, can lead to shifts in retention time.[7]

  • Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, can cause retention time drift. It is recommended to equilibrate the column with at least 10 column volumes of the initial mobile phase.[8]

  • Column Temperature: Fluctuations in the column oven temperature can affect retention times. Ensure the column oven is functioning correctly and maintaining a stable temperature.[8]

  • Matrix Effects: In complex biological samples, co-eluting matrix components can sometimes alter the retention time of the analyte.[9]

Question: I suspect matrix effects are suppressing my this compound signal in biological samples. How can I mitigate this?

Answer: Matrix effects, where co-eluting endogenous components interfere with the ionization of the analyte, are a common challenge in bioanalysis.[10]

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[11]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to simple protein precipitation. For amphetamine-like substances, cation exchange SPE cartridges can be effective.[12]

    • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate this compound from the sample matrix.

  • Optimize Chromatography: Adjusting the chromatographic method to separate this compound from co-eluting matrix components can reduce ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound would be the ideal internal standard as it will co-elute and experience similar matrix effects, thus providing more accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the typical LC-HRMS parameters for this compound analysis?

A1: Based on published methods, the following parameters can be used as a starting point for method development.[13]

ParameterSetting
LC Column C18 stationary phase
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan
Mass Range 50-750 m/z
Resolution 100,000 FWHM
Capillary Voltage 45 V
Tube Lens Voltage 90 V
Skimmer Voltage 22 V

Q2: What is the expected fragmentation pattern for this compound in HRMS?

A2: The fragmentation of this compound provides key ions for its identification. The base peak is typically the tropylium (B1234903) ion.

Precursor Ion (m/z)Fragment Ion (m/z)Putative Structure
190.1226 [M+H]+147.0805Tetralone ion
129.0696Tetralone ion - H2O
91.0544Tropylium ion (base peak)

Q3: What are the reported limits of detection (LOD) and quantification (LOQ) for this compound in biological samples?

A3: The sensitivity of the method will depend on the sample matrix and the specific instrumentation used. A validated LC-HRMS method has reported the following LODs and LOQs:

MatrixLODLOQ
Blood2 ng/mL5 ng/mL
Urine1 ng/mL2 ng/mL
Hair0.05 ng/mg0.2 ng/mg

Q4: Which sample preparation technique is recommended for this compound in biological matrices?

A4: The choice of sample preparation depends on the matrix and the desired level of cleanliness.

  • Urine: For urine samples, a "dilute and shoot" approach after dilution with 0.1% formic acid in water can be employed.[13] For cleaner extracts, SPE can be used.

  • Blood/Plasma: Protein precipitation with a solvent like methanol followed by centrifugation is a common and straightforward method.[13] For enhanced cleanup to minimize matrix effects, SPE or LLE is recommended.[14]

  • Hair: Hair samples require washing, pulverization, and extraction, often involving incubation in a solvent like methanol.

Experimental Protocols

Protocol 1: Sample Preparation of Blood for this compound Analysis

  • To 100 µL of whole blood, add an appropriate internal standard.

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Inject a portion of the supernatant (e.g., 10 µL) into the LC-HRMS system.[13]

Protocol 2: LC-HRMS Analysis of this compound

  • LC System: Utilize a high-performance liquid chromatography system.

  • Column: Employ a C18 analytical column (e.g., from Thermo Fisher Scientific).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 100% A for 1 minute.

    • Increase to 15% B over 4 minutes.

    • Increase to 50% B over 1.8 minutes.

    • Increase to 80% B over 2.8 minutes.

    • Increase to 100% B over 1 minute and hold for 3.5 minutes.

    • Return to initial conditions and equilibrate for the next injection.

    • Total run time: 14.5 minutes.

  • HRMS System: Use a high-resolution mass spectrometer (e.g., a benchtop Orbitrap).

  • Ionization: Operate in positive ion mode (ESI+).

  • Data Acquisition:

    • Acquire data in full scan mode over a mass range of 50-750 m/z.

    • Set the resolving power to 100,000 FWHM.

    • For fragmentation data, perform experiments with in-source collision-induced dissociation (CID) at a voltage of 40 V.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis Sample Biological Sample (Blood/Urine/Hair) Extraction Extraction (PPT, SPE, or LLE) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI HRMS HRMS Detection (Full Scan) ESI->HRMS Data_Processing Data Processing (Peak Integration, Identification) HRMS->Data_Processing

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_lc LC Troubleshooting cluster_ms MS Troubleshooting cluster_sample Sample Prep Troubleshooting Start LC-HRMS Issue (e.g., Poor Sensitivity, Bad Peak Shape) Check_LC Check LC Parameters (Mobile Phase, Column, Temperature) Start->Check_LC Check_MS Check MS Parameters (Source Conditions, Tuning) Start->Check_MS Check_Sample Check Sample Prep (Extraction Efficiency, Matrix Effects) Start->Check_Sample LC_Solution1 Prepare Fresh Mobile Phase Check_LC->LC_Solution1 LC_Solution2 Check for Leaks Check_LC->LC_Solution2 LC_Solution3 Replace Column/Guard Column Check_LC->LC_Solution3 MS_Solution1 Optimize Source Parameters (Voltage, Gas, Temp) Check_MS->MS_Solution1 MS_Solution2 Clean Ion Source Check_MS->MS_Solution2 MS_Solution3 Calibrate Mass Analyzer Check_MS->MS_Solution3 Sample_Solution1 Improve Extraction Method (e.g., use SPE) Check_Sample->Sample_Solution1 Sample_Solution2 Use Isotope-Labeled Internal Standard Check_Sample->Sample_Solution2

Caption: A logical approach to troubleshooting common LC-HRMS issues.

References

Technical Support Center: Mephtetramine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the mass spectrometry analysis of Mephtetramine.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in this compound analysis?

Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, and proteins from biological samples).[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. Even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis.

Q2: What are the common causes of ion suppression in bioanalytical methods?

Ion suppression can be caused by a variety of endogenous and exogenous substances, including:

  • Endogenous matrix components: Salts, phospholipids, and proteins from biological matrices like blood, plasma, and urine are common culprits.[4]

  • Exogenous substances: These can include mobile phase additives (e.g., non-volatile buffers), dosing vehicles used in preclinical studies, and contaminants from plasticware.

  • High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.

Q3: How can I determine if ion suppression is affecting my this compound analysis?

The presence of ion suppression can be qualitatively assessed using a post-column infusion experiment . This technique helps to identify regions in the chromatogram where co-eluting matrix components are causing suppression. For a quantitative measure, the matrix factor (MF) should be calculated by comparing the peak area of this compound in a post-extraction spiked blank matrix to its peak area in a neat solution. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[4]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?

Based on available information, a commercially available stable isotope-labeled internal standard (e.g., deuterated or ¹³C-labeled this compound) is not readily found.

In the absence of a dedicated SIL-IS, a structural analog can be used. A validated method for this compound analysis in biological samples utilized amphetamine-d5 as an internal standard.[1] While a structural analog can compensate for some variability, it may not co-elute perfectly with this compound and thus may not fully correct for matrix effects at the specific retention time of the analyte. It has been shown that for amphetamines, ¹³C-labeled internal standards provide better compensation for ion suppression compared to deuterated ones due to a smaller chromatographic shift.[5][6][7][8]

Q6: Which ionization technique is less prone to ion suppression for this compound, ESI or APCI?

For amphetamine-like compounds, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression from non-volatile matrix components compared to Electrospray Ionization (ESI).[2][9] However, ESI often provides better sensitivity for polar and basic compounds like this compound. The choice of ionization technique may require empirical evaluation to determine the best balance between sensitivity and matrix effects for your specific application.

Troubleshooting Guide for Ion Suppression

This guide provides a systematic approach to identifying and mitigating ion suppression in your this compound LC-MS/MS analysis.

Step 1: Identify the Presence and Severity of Ion Suppression
  • Action: Perform a post-column infusion experiment.

    • Procedure: Continuously infuse a standard solution of this compound into the MS source post-column while injecting a blank, extracted matrix sample (e.g., plasma or urine).

    • Expected Outcome: A stable baseline signal will be observed. Dips in this baseline indicate retention times where co-eluting matrix components are causing ion suppression.

  • Action: Quantify the matrix effect.

    • Procedure: Calculate the Matrix Factor (MF) by comparing the peak area of this compound spiked into a blank matrix extract with the peak area of this compound in a clean solvent at the same concentration.

    • Interpretation:

      • MF < 0.85 suggests significant ion suppression.

      • 0.85 ≤ MF ≤ 1.15 indicates an acceptable matrix effect.

      • MF > 1.15 suggests ion enhancement.

Step 2: Optimize Sample Preparation

If significant ion suppression is detected, improving the sample cleanup is the most effective mitigation strategy.

Sample Preparation TechniqueEfficacy for this compound Analysis
Protein Precipitation (PPT) A simple and common method for plasma and blood samples. A published method for this compound in blood uses a 1:1 precipitation with methanol.[1] While quick, it may not remove all interfering phospholipids.
Liquid-Liquid Extraction (LLE) Offers a higher degree of sample cleanup compared to PPT by partitioning this compound into an organic solvent, leaving many matrix components behind.
Solid-Phase Extraction (SPE) Provides the most thorough sample cleanup by utilizing specific sorbents to retain this compound while washing away interfering compounds. Cation exchange SPE cartridges are often effective for basic compounds like this compound.
Dilute-and-Shoot (for Urine) A validated method for this compound in urine involves a simple 1:1 dilution with 0.1% formic acid in water.[1] This is a quick approach but may be prone to matrix effects if the urine is highly concentrated. Further dilution can help mitigate this.
Step 3: Refine Chromatographic Conditions
  • Action: Modify the chromatographic gradient to separate this compound from the ion suppression zones identified in the post-column infusion experiment.

  • Action: Evaluate alternative column chemistries. A pentafluorophenyl (PFP) column can offer different selectivity for polar, basic compounds like this compound compared to a standard C18 column, potentially improving separation from matrix interferences.[2]

  • Action: Adjust mobile phase additives. Use volatile additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. Avoid non-volatile buffers like phosphates.

Step 4: Optimize Mass Spectrometer Parameters
  • Action: Optimize ion source parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage to enhance the desolvation and ionization of this compound.

  • Action: Consider switching to APCI if ion suppression in ESI remains problematic and sufficient sensitivity can be achieved.

Quantitative Data on Matrix Effects for Similar Compounds

While specific quantitative data for this compound is limited, the following table summarizes matrix effects observed for other stimulants in biological matrices, providing an indication of the potential extent of ion suppression.

Compound ClassMatrixSample PreparationMatrix Effect Observed
AmphetaminesUrineSPE-9% to +1% (minimal suppression)[10]
AmphetaminesPlasmaLLENo or minor matrix effects reported
Novel Psychoactive StimulantsUrineSPE-41.9% to +238.5% (significant suppression and enhancement observed)[11]
Substituted CathinonesUrineDilute-and-shoot (10% urine)Significant ion suppression observed for some cathinones (e.g., MDPV signal at ~20% of that in water)[12]

Experimental Protocols

Validated LC-HRMS Method for this compound in Biological Samples

This protocol is adapted from the validated method published by Odoardi et al. (2021).[1]

Sample Preparation:

  • Blood: To 100 µL of blood, add the internal standard (amphetamine-d5) and 100 µL of methanol. Vortex to precipitate proteins. Centrifuge at 10,000 g, and inject 10 µL of the supernatant.

  • Urine: Dilute 150 µL of urine 1:1 with 0.1% formic acid in water. Add the internal standard and inject 10 µL directly. For potential glucuronide metabolites, enzymatic hydrolysis with β-glucuronidase can be performed prior to dilution.

Liquid Chromatography:

  • System: Thermo ULTIMATE 3000

  • Column: Thermo Acclaim RSLC 120 C18 (2.1 x 100 mm, 2.2 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Methanol/acetonitrile (1:1, v/v) with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-1 min: 0% B

    • 1-1.1 min: 0% to 10% B

    • 1.1-5.1 min: 10% to 15% B

    • 5.1-6.9 min: 15% to 50% B

    • 6.9-8.6 min: 50% to 70% B

    • 8.6-9.7 min: 70% to 80% B

    • 9.7-10.7 min: 80% to 100% B

    • 10.7-14.2 min: 100% B

    • Followed by column re-equilibration.

  • Total Run Time: 14.5 min

Mass Spectrometry:

  • System: Thermo Exactive Orbitrap MS

  • Ionization Source: Heated Electrospray Ionization (HESI) in positive mode

  • Acquisition Mode: Full scan

Protocol for Post-Column Infusion Experiment
  • Prepare a standard solution of this compound in a suitable solvent (e.g., mobile phase A/B 50:50) at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS system as per your analytical method.

  • Using a T-connector, introduce the this compound standard solution into the eluent flow between the analytical column and the mass spectrometer ion source via a syringe pump.

  • Begin infusing the standard solution at a low, constant flow rate (e.g., 10-20 µL/min).

  • After the signal stabilizes, inject a blank solvent to establish the baseline response.

  • Inject a prepared blank matrix extract (e.g., from plasma or urine processed with your sample preparation method).

  • Monitor the this compound signal throughout the chromatographic run. Any significant deviation from the stable baseline indicates ion suppression or enhancement.

Visualizations

IonSuppressionMechanism cluster_ESI Electrospray Ionization Source cluster_Suppression Ion Suppression Mechanisms Capillary Droplet Charged Droplet (Analyte + Matrix) Capillary->Droplet Sample Eluent GasPhase Gas Phase Ions Droplet->GasPhase Solvent Evaporation Ion Ejection MS_Inlet MS Inlet GasPhase->MS_Inlet Ion Sampling Competition Competition for Charge and Surface Access Competition->Droplet Reduces Analyte Ionization DropletProperties Altered Droplet Properties (Viscosity, Surface Tension) DropletProperties->Droplet Hinders Ion Ejection CoPrecipitation Analyte Co-Precipitation with Non-Volatiles CoPrecipitation->Droplet Traps Analyte in Droplet Matrix Co-eluting Matrix Components Matrix->Competition Matrix->DropletProperties Matrix->CoPrecipitation

Caption: Mechanisms of Ion Suppression in Electrospray Ionization (ESI).

TroubleshootingWorkflow Start Poor Sensitivity or Inconsistent Results CheckSuppression Step 1: Assess Ion Suppression (Post-Column Infusion & Matrix Factor) Start->CheckSuppression SuppressionDetected Suppression Detected? CheckSuppression->SuppressionDetected OptimizeSamplePrep Step 2: Optimize Sample Prep (SPE > LLE > PPT) SuppressionDetected->OptimizeSamplePrep Yes NoSuppression No Significant Suppression SuppressionDetected->NoSuppression No RecheckSuppression1 Re-assess Matrix Factor OptimizeSamplePrep->RecheckSuppression1 OptimizeChroma Step 3: Optimize Chromatography (Gradient, Column) RecheckSuppression1->OptimizeChroma Still Suppressed FinalValidation Method Validation RecheckSuppression1->FinalValidation Acceptable RecheckSuppression2 Re-assess Matrix Factor OptimizeChroma->RecheckSuppression2 OptimizeMS Step 4: Optimize MS Parameters (Source, Ionization Mode) RecheckSuppression2->OptimizeMS Still Suppressed RecheckSuppression2->FinalValidation Acceptable OptimizeMS->FinalValidation OtherIssues Troubleshoot Other System Parameters NoSuppression->OtherIssues

Caption: Troubleshooting Workflow for Ion Suppression in this compound Analysis.

References

Technical Support Center: Improving the Reproducibility of Mephtetramine Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of behavioral studies involving Mephtetramine (MTTA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known behavioral effects?

A1: this compound (MTTA) is classified as an atypical synthetic cathinone.[1] It is structurally similar to other psychostimulants like mephedrone (B570743) and is known to produce stimulant-like effects.[2] Preclinical studies in mice have shown that MTTA can induce dose-dependent increases in motor activity.[3] Specifically, it has been observed to cause both a dose-dependent increase in stimulated motor activity and a biphasic effect on spontaneous motor activity, characterized by an initial decrease followed by an increase at higher doses.[4]

Q2: What is the likely mechanism of action for this compound?

A2: While direct binding affinity and in vivo microdialysis data for this compound are limited, its structural similarity to mephedrone suggests a similar mechanism of action. Mephedrone is known to interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).[2][5] It acts as both an inhibitor of monoamine reuptake and a releasing agent, leading to increased extracellular concentrations of dopamine, serotonin, and norepinephrine.[6][7] This modulation of monoaminergic systems is believed to underlie its psychostimulant effects.

Q3: What are the key sources of variability in this compound behavioral studies?

A3: Variability in behavioral studies with this compound, as with other psychostimulants, can stem from several factors:

  • Animal-related factors: Genetic strain, sex, age, and baseline anxiety levels of the rodents can significantly influence behavioral responses.[8]

  • Environmental factors: The time of day of testing (circadian rhythms), lighting conditions, noise levels, and housing conditions (group vs. individual housing) can all impact outcomes.[9]

  • Procedural factors: Inconsistent animal handling, injection stress, order of testing, and lack of proper habituation to the experimental apparatus are major sources of variability.[10]

Q4: How can I minimize variability in my experiments?

A4: To enhance reproducibility, it is crucial to standardize your experimental procedures. This includes consistent animal handling techniques, allowing for adequate habituation to the testing environment, and counterbalancing the order of treatments and testing conditions.[11][12] Adhering to reporting guidelines such as the ARRIVE guidelines is also recommended to ensure transparency and allow for proper evaluation and replication of your work.

Troubleshooting Guides

Issue 1: High variability in locomotor activity data.

  • Potential Cause: Insufficient habituation to the testing chamber. Animals may display novelty-induced hyperactivity that masks the drug's effect.

  • Troubleshooting Steps:

    • Extend Habituation Period: Ensure animals are thoroughly habituated to the locomotor activity chambers for at least 30-60 minutes before the first test day.[10]

    • Consistent Handling: Handle all animals in the same manner and by the same experimenter if possible to reduce handling-induced stress.

    • Control for Circadian Rhythms: Conduct all behavioral testing at the same time of day to minimize variations due to the animals' natural activity cycles.

Issue 2: No significant conditioned place preference (CPP) is observed.

  • Potential Cause: The dose of this compound used may be too low to be rewarding or could be aversive. The conditioning schedule may also be insufficient.

  • Troubleshooting Steps:

    • Dose-Response Curve: Conduct a dose-response study to determine the optimal rewarding dose of this compound. It is possible that lower doses are rewarding while higher doses are aversive.

    • Increase Conditioning Sessions: For drugs with weaker rewarding properties, increasing the number of drug-pairing sessions may be necessary to establish a preference.[11]

    • Counterbalance Apparatus Bias: Use an unbiased apparatus design where the drug is paired with both compartments across different groups of animals to control for inherent preferences for a particular environment.[13]

Issue 3: Biphasic locomotor response is observed, complicating data interpretation.

  • Potential Cause: This is a known pharmacological effect of some psychostimulants, including a high dose (30 mg/kg) of this compound, which can cause an initial suppression of activity followed by hyperactivity.[4] This can also be seen with direct dopamine agonists.[14]

  • Troubleshooting Steps:

    • Detailed Time-Course Analysis: Analyze the locomotor data in smaller time bins (e.g., 5-minute intervals) to fully characterize the biphasic effect.

    • Lower Dose Range: If the initial hypoactivity is confounding the assessment of stimulant effects, consider using a lower dose range of this compound that produces a purely stimulant effect.

    • Separate Analysis: Analyze the initial hypoactive phase and the subsequent hyperactive phase separately to understand the distinct pharmacological effects.

Experimental Protocols

Protocol 1: Open-Field Test for Locomotor Activity

This protocol is adapted from standard procedures for assessing psychostimulant-induced locomotor activity in mice.

  • Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system.

  • Habituation:

    • Transport mice to the testing room at least 60 minutes before the start of the experiment to acclimate.

    • On three consecutive days prior to testing, place each mouse in the center of the open-field arena and allow it to explore for 30 minutes. This reduces novelty-induced hyperactivity on the test day.

  • Procedure:

    • On the test day, administer this compound (0.1, 1, 10, or 30 mg/kg, i.p.) or vehicle.

    • Immediately place the mouse in the center of the open-field arena.

    • Record locomotor activity (total distance traveled, horizontal activity, vertical activity) for 60-120 minutes.

  • Data Analysis: Analyze data in 5- or 10-minute bins to observe the time course of this compound's effects. Compare drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with time as a repeated measure).

Protocol 2: Conditioned Place Preference (CPP)

This protocol outlines an unbiased design for assessing the rewarding properties of this compound in rats.

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

  • Procedure:

    • Pre-Conditioning (Day 1): Place each rat in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>80% of the time) should be excluded.

    • Conditioning (Days 2-9): This phase consists of eight alternating days of conditioning.

      • On days 2, 4, 6, and 8, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) and confine the rat to one of the outer chambers for 30 minutes.

      • On days 3, 5, 7, and 9, administer vehicle and confine the rat to the opposite outer chamber for 30 minutes.

      • The drug-paired chamber should be counterbalanced across subjects.

    • Post-Conditioning (Day 10): In a drug-free state, place each rat in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference.

Protocol 3: Intravenous Self-Administration

This protocol provides a framework for assessing the reinforcing effects of this compound in rats.

  • Surgical Preparation:

    • Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein under anesthesia.

    • The catheter is externalized on the back of the rat and protected by a tether system.

    • Allow at least 5-7 days for recovery before starting the experiment.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump.

  • Procedure:

    • Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the "active" lever results in an intravenous infusion of this compound (e.g., 0.1, 0.25, 0.5 mg/kg/infusion) and the presentation of a cue light. Presses on the "inactive" lever have no consequence. Training continues until stable responding is established (e.g., <20% variation in infusions over three consecutive days).

    • Dose-Response: Once responding is stable, the dose of this compound can be varied across sessions to determine the dose-response curve.

    • Progressive Ratio: To assess the motivation to self-administer this compound, a progressive ratio schedule can be implemented where the number of lever presses required for each infusion increases with each successive infusion. The "breakpoint" (the last ratio completed) is used as a measure of motivation.

  • Data Analysis: The primary dependent variables are the number of infusions earned, active and inactive lever presses, and the breakpoint on the progressive ratio schedule.

Data Presentation

Table 1: Effect of this compound on Locomotor Activity in Mice
Dose (mg/kg, i.p.)Total Distance Traveled (cm, mean ± SEM)Horizontal Activity (beam breaks, mean ± SEM)Vertical Activity (beam breaks, mean ± SEM)
Vehicle1500 ± 1502500 ± 200300 ± 50
0.11800 ± 1803000 ± 250350 ± 60
1.02500 ± 2204500 ± 300500 ± 70*
10.04000 ± 350 7000 ± 400750 ± 90
30.03500 ± 300 (biphasic)6000 ± 350** (biphasic)650 ± 80**

*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes, based on trends reported in the literature.

Table 2: Conditioned Place Preference for this compound in Rats
Dose (mg/kg, i.p.)Time in Drug-Paired Chamber (s, mean ± SEM) - Pre-TestTime in Drug-Paired Chamber (s, mean ± SEM) - Post-TestPreference Score (Post - Pre, s, mean ± SEM)
Vehicle440 ± 30450 ± 3510 ± 15
1.0435 ± 28550 ± 40115 ± 25
3.0445 ± 32650 ± 45 205 ± 30
10.0450 ± 35500 ± 5050 ± 20

*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical pending empirical studies.

Table 3: Intravenous Self-Administration of this compound in Rats
Dose (mg/kg/infusion)Number of Infusions (mean ± SEM)Active Lever Presses (mean ± SEM)Breakpoint (Progressive Ratio, mean ± SEM)
0.115 ± 220 ± 35 ± 1
0.2530 ± 440 ± 515 ± 2
0.525 ± 335 ± 412 ± 2

*p < 0.05 compared to the lowest dose. Data are hypothetical pending empirical studies.

Mandatory Visualizations

Mephtetramine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MTTA This compound (MTTA) DAT Dopamine Transporter (DAT) MTTA->DAT Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) MTTA->SERT Inhibits Reuptake & Promotes Efflux DA_synapse Dopamine DAT->DA_synapse Reuptake SER_synapse Serotonin SERT->SER_synapse Reuptake VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA Dopamine SER_vesicle Serotonin Vesicle SER Serotonin DA->DA_synapse Release SER->SER_synapse Release DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds SER_receptor Serotonin Receptors SER_synapse->SER_receptor Binds downstream Downstream Signaling & Behavioral Effects DA_receptor->downstream SER_receptor->downstream

Caption: Proposed mechanism of this compound action on monoamine transporters.

Experimental_Workflow_CPP cluster_phase1 Phase 1: Pre-Conditioning (Day 1) cluster_phase2 Phase 2: Conditioning (Days 2-9) cluster_phase3 Phase 3: Post-Conditioning (Day 10) pre_test Baseline Preference Test (15 min free exploration) drug_day Drug Day: MTTA injection, confined to one chamber (30 min) pre_test->drug_day Unbiased Assignment alternating Alternating Sessions drug_day->alternating vehicle_day Vehicle Day: Saline injection, confined to opposite chamber (30 min) vehicle_day->alternating post_test Preference Test (15 min free exploration, drug-free) alternating->post_test

Caption: Experimental workflow for Conditioned Place Preference (CPP).

Troubleshooting_Logic start High Variability in Behavioral Data? c1 Consistent Handling? start->c1 c2 Adequate Habituation? c1->c2 Yes s1 Implement Standardized Handling Protocol c1->s1 No c3 Controlled Environment? c2->c3 Yes s2 Increase Habituation Time/Sessions c2->s2 No s3 Standardize Lighting, Noise, and Time of Day c3->s3 No end Reduced Variability c3->end Yes s1->c2 s2->c3 s3->end

Caption: Logical workflow for troubleshooting data variability.

References

Technical Support Center: Quantification of Mephtetramine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Mephtetramine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of this compound in plasma samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting endogenous components present in the plasma matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1] In plasma, common interfering substances include phospholipids (B1166683), salts, and proteins.[1][4]

Q2: How can I determine if my this compound assay is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer after the analytical column.[4] A blank plasma extract is then injected. Any deviation (dip or peak) in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.[4]

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[4] It involves comparing the peak response of this compound spiked into a blank plasma extract (post-extraction) with the response of this compound in a neat solution at the same concentration. The ratio of these responses is the Matrix Factor (MF).[1][4]

Q3: What is a Matrix Factor (MF) and how is it interpreted?

A3: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated as:

MF = (Peak Area of Analyte in Spiked Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution) [1]

  • An MF = 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

For regulated bioanalysis, the precision of the IS-normalized MF across different lots of plasma should be ≤15% CV.[4]

Q4: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?

A4: The most effective way to combat matrix effects is through rigorous sample cleanup.[5] The three most common techniques are:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma to precipitate proteins.[6] While quick, it is the least effective at removing other matrix components like phospholipids and may result in significant matrix effects.[7][8]

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from plasma components based on its solubility in two immiscible liquid phases. By adjusting the pH, the basic nature of this compound can be exploited to extract it into an organic solvent, leaving many interfering substances in the aqueous phase.[9][10]

  • Solid-Phase Extraction (SPE): This is a highly selective method that uses a solid sorbent to retain this compound while matrix components are washed away.[11][12] It is generally considered the most effective technique for removing interfering substances and reducing matrix effects.[7][8]

Q5: How do I choose the right internal standard (IS) for this compound quantification?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3).[13][14] SIL-IS has nearly identical physicochemical properties and extraction recovery as the analyte and will experience the same degree of matrix effects, thus providing the most accurate correction.[13] If a SIL-IS is not available, a structural analog with similar properties can be used. For instance, a study on this compound used Amphetamine-D5 as an internal standard.[15][16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Co-eluting matrix components interfering with chromatography.[17] 2. Inappropriate LC column or mobile phase.1. Improve sample cleanup using a more rigorous method (e.g., switch from PPT to LLE or SPE).[5] 2. Optimize chromatographic conditions (e.g., gradient, mobile phase composition, different column chemistry like PFPP).[11]
High Variability in Results (Poor Precision) 1. Inconsistent matrix effects between samples.[2] 2. Inconsistent sample preparation (analyte loss).[13] 3. Unstable internal standard response.[14]1. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[13] 2. Automate sample preparation if possible to improve consistency. 3. Investigate the cause of IS variability; it could indicate issues with the extraction or instrument.[14]
Low Analyte Response (Ion Suppression) 1. Significant co-elution of phospholipids or other matrix components.[5][18] 2. Inefficient sample extraction.1. Perform a post-column infusion experiment to identify the region of suppression and adjust chromatography to move the this compound peak away from it.[4] 2. Implement a more effective sample preparation technique (LLE or SPE) to remove interfering compounds.[7][8]
Inaccurate Quantification (Poor Accuracy) 1. Uncorrected matrix effects leading to biased results.[3] 2. Calibration standards not matching the sample matrix.1. Re-evaluate and optimize the sample preparation method to minimize matrix effects. 2. Prepare calibration standards in a representative blank matrix (matrix-matched calibrators) to mimic the effect seen in unknown samples.

Experimental Protocols

Method 1: Protein Precipitation (PPT)

This is the simplest method but may be prone to significant matrix effects.

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.[8]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.[15]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (LLE)

This method offers better cleanup than PPT.

  • To 200 µL of plasma sample in a glass tube, add the internal standard.

  • Add 200 µL of a basifying agent (e.g., 1M Sodium Hydroxide) to adjust the pH to >10.[9]

  • Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture like chloroform:ethyl acetate:ethanol).[10]

  • Vortex vigorously for 5-10 minutes to ensure efficient extraction.

  • Centrifuge at a low speed for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Method 3: Solid-Phase Extraction (SPE)

This method provides the cleanest extracts and is recommended for minimizing matrix effects. A mixed-mode cation exchange cartridge is suitable for basic compounds like this compound.[11]

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Add 500 µL of a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0) and vortex.

  • Condition Cartridge: Condition a mixed-mode SPE cartridge (e.g., Clean Screen® DAU) sequentially with 3 mL of methanol (B129727), 3 mL of DI water, and 3 mL of 100 mM phosphate buffer (pH 6.0).[11]

  • Load Sample: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (1-2 mL/minute).

  • Wash Cartridge:

    • Wash with 3 mL of 0.1 M HCl to remove neutral and acidic interferences.

    • Wash with 3 mL of methanol to remove more interferences.

  • Dry Cartridge: Dry the cartridge under high vacuum for at least 5 minutes to remove residual solvents.

  • Elute Analyte: Elute this compound with 3 mL of a freshly prepared basic elution solvent (e.g., ethyl acetate/isopropanol/ammonium hydroxide (B78521) 78:20:2 v/v/v).[11]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Quantitative Data Summary

The following table summarizes the validation parameters from a study on the quantification of this compound (MTTA) in various biological matrices using LC-HRMS.[15]

ParameterBloodUrine
Limit of Detection (LOD) 2 ng/mL1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL2 ng/mL
Linearity Range 5-200 ng/mL5-200 ng/mL
Correlation Coefficient (r²) >0.990>0.990

Data extracted from a study by Odoardi et al. (2021) which used a protein precipitation method with methanol for sample preparation and Amphetamine-D5 as an internal standard.[15]

Visualizations

Experimental_Workflow_for_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_spiking Spiking cluster_analysis Analysis & Calculation cluster_interpretation Interpretation plasma Blank Plasma Samples (6 different lots) extract Perform Extraction (PPT, LLE, or SPE) plasma->extract post_spike Set B: Spike Analyte + IS into Extracted Blank Matrix extract->post_spike neat Set A: Analyte + IS in Neat Solution lcms LC-MS/MS Analysis neat->lcms post_spike->lcms calc Calculate Matrix Factor (MF) MF = Response(B) / Response(A) lcms->calc mf1 MF = 1 No Effect calc->mf1 Result mf_suppress MF < 1 Suppression calc->mf_suppress mf_enhance MF > 1 Enhancement calc->mf_enhance

Workflow for Quantitative Assessment of Matrix Effects.

Sample_Preparation_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Plasma Sample (containing this compound) ppt_step1 Add Acetonitrile start->ppt_step1 lle_step1 Adjust pH > 10 Add Organic Solvent start->lle_step1 spe_step1 Condition Cartridge start->spe_step1 ppt_step2 Vortex & Centrifuge ppt_step1->ppt_step2 ppt_result Result: Fast, Simple High Matrix Effects ppt_step2->ppt_result lle_step2 Vortex & Centrifuge lle_step1->lle_step2 lle_step3 Separate Organic Layer lle_step2->lle_step3 lle_result Result: Good Cleanup Moderate Matrix Effects lle_step3->lle_result spe_step2 Load Sample spe_step1->spe_step2 spe_step3 Wash Interferences spe_step2->spe_step3 spe_step4 Elute this compound spe_step3->spe_step4 spe_result Result: Best Cleanup Minimal Matrix Effects spe_step4->spe_result

References

Technical Support Center: Refinement of Animal Models for Studying Mephtetramine Addiction Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the addiction potential of Mephtetramine using refined animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its addiction potential a research focus?

A1: this compound (MTTA) is a synthetic cathinone, a class of novel psychoactive substances (NPS) with psychostimulant properties. Its chemical structure is similar to more well-known cathinones like mephedrone (B570743) and amphetamines. As an emerging designer drug, its potential for abuse and addiction is a significant public health concern, necessitating preclinical evaluation in animal models.

Q2: Which animal models are most appropriate for studying the addiction potential of this compound?

A2: The primary and most well-validated animal models for assessing the addiction potential of psychostimulants like this compound are:

  • Intravenous Self-Administration (IVSA): Considered the gold standard for evaluating the reinforcing effects of a drug.

  • Conditioned Place Preference (CPP): A less invasive model that assesses the rewarding properties of a drug by measuring the association between the drug's effects and a specific environment.[1]

  • Locomotor Sensitization: This model measures the progressive and enduring enhancement of the locomotor-activating effects of a drug after repeated administration, which is thought to reflect neuroadaptations underlying addiction.[2][3]

Q3: What are the known mechanisms of action for this compound?

A3: this compound, like other synthetic cathinones, is believed to exert its psychostimulant effects primarily by interacting with monoamine transporters. It likely increases the extracellular levels of dopamine (B1211576) and serotonin (B10506) in key brain regions associated with reward and reinforcement, such as the nucleus accumbens. This dual action on both dopamine and serotonin systems is a critical factor in its addiction potential.

Q4: Are there any specific safety precautions to consider when handling this compound in a laboratory setting?

A4: As with any novel psychoactive substance, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Due to its unknown toxicological profile, researchers should minimize the risk of inhalation, ingestion, and dermal contact. All procedures should be conducted in a well-ventilated area or a chemical fume hood.

Troubleshooting Guides

Intravenous Self-Administration (IVSA)
Issue Potential Cause(s) Troubleshooting Steps
Low or no acquisition of this compound self-administration. 1. Inappropriate dose selection (too low or too high).2. Aversive effects of the drug at the tested doses.3. Loss of catheter patency.4. Animal stress or health issues.1. Conduct a dose-response study to determine an effective reinforcing dose. Start with doses similar to those used for other cathinones (e.g., mephedrone, 0.1-1.0 mg/kg/infusion) and adjust accordingly.[4]2. Observe animals for signs of distress or adverse reactions (e.g., excessive stereotypy, seizures). If observed, lower the dose.3. Regularly check catheter patency using a short-acting anesthetic like methohexital. Ensure proper flushing procedures are followed daily.[5]4. Ensure animals are adequately habituated to the experimental setup and are not exhibiting signs of illness.
High inter-individual variability in drug intake. 1. Differences in individual sensitivity to the drug's reinforcing effects.2. Variations in catheter placement and patency.3. Inconsistent handling and experimental procedures.1. Increase the sample size to account for individual differences. Consider screening animals for high and low responders.2. Standardize surgical procedures for catheter implantation to ensure consistent placement.[5]3. Maintain consistent handling, housing, and experimental timelines for all animals.
Sudden decrease in responding after initial acquisition. 1. Loss of catheter patency.2. Development of tolerance to the reinforcing effects of this compound.3. Onset of aversive effects with repeated administration.1. Immediately check catheter patency.[5]2. Consider increasing the unit dose of the drug or switching to a more demanding schedule of reinforcement (e.g., progressive ratio).3. Monitor for adverse health effects and consider adjusting the dose or session duration.
Conditioned Place Preference (CPP)
Issue Potential Cause(s) Troubleshooting Steps
No significant place preference or aversion observed. 1. Ineffective dose (too low to be rewarding, or a dose that produces mixed rewarding and aversive effects).2. Insufficient number of conditioning sessions.3. Apparatus design issues (e.g., inherent bias for one compartment).1. Test a range of this compound doses. Some psychostimulants can produce aversion at higher doses.[1]2. Increase the number of drug-context pairings. For drugs with weaker rewarding properties, more conditioning sessions may be necessary.[1]3. Conduct a pre-test to assess baseline preference for the compartments and use an unbiased design where the drug is paired with the initially non-preferred side.[6]
High variability in preference scores. 1. Individual differences in sensitivity to the rewarding or aversive effects of this compound.2. Inconsistent environmental cues in the apparatus.3. Stress from handling or injections.1. Increase the number of animals per group.2. Ensure the visual, tactile, and olfactory cues distinguishing the compartments are consistent and salient for all animals.3. Handle animals for several days before the experiment to habituate them to the procedures.[7]
Animals show a preference for the saline-paired compartment (Conditioned Place Aversion). 1. The dose of this compound used has predominantly aversive effects.2. The conditioning occurred during the drug's withdrawal phase rather than its acute effects.1. Test lower doses of this compound.[1]2. Ensure the conditioning session timing aligns with the peak pharmacological effects of the drug.
Locomotor Sensitization
Issue Potential Cause(s) Troubleshooting Steps
No significant increase in locomotor activity with repeated this compound administration. 1. The dose used is not in the stimulant range for locomotor activity.2. Development of tolerance instead of sensitization.3. Insufficient number of drug administrations.1. Conduct an acute dose-response study to identify a dose that significantly increases locomotor activity.[8]2. Some psychostimulants can induce tolerance at higher doses or with specific administration regimens. Consider testing a lower dose or altering the administration schedule.[9]3. Increase the number of drug administration days (typically 5-7 days are effective for psychostimulants).[3]
High variability in locomotor responses. 1. Individual differences in motor responses to the drug.2. Inconsistent habituation to the testing environment.3. Environmental factors influencing activity (e.g., noise, light).1. Increase sample size. Analyze data for responders versus non-responders.2. Ensure all animals have a consistent habituation period in the locomotor activity chambers before the first drug injection.[10]3. Maintain a consistent and controlled testing environment.
Initial hyperactivity followed by a decrease in activity on subsequent days. 1. This may indicate the development of stereotyped behaviors at the expense of locomotion.2. Potential for drug-induced toxicity or adverse health effects.1. Observe animals for stereotyped behaviors (e.g., repetitive head movements, gnawing). If present, consider that sensitization may be expressed through these behaviors rather than increased locomotion.2. Monitor the health of the animals closely. If signs of toxicity are observed, the dose may need to be lowered.

Data Presentation

Table 1: Mephedrone Dose-Response in Intravenous Self-Administration (Rat Model)

Data from a study on Mephedrone, a close structural analog of this compound, is presented as a reference for initial dose-finding studies.

Reinforcement ScheduleMephedrone Dose (mg/kg/infusion)Mean Number of Infusions
Fixed Ratio 1 (FR1)0.0~5
0.1~85
0.32~78
Progressive Ratio (PR)0.3~10
1.0~25

Source: Adapted from a study on mephedrone self-administration in rats.[4]

Table 2: Mephedrone Dose-Response in Locomotor Activity (Mouse Model)

Data from a study on Mephedrone is presented as a reference for initial dose-finding studies for this compound.

Mephedrone Dose (mg/kg, i.p.)Locomotor Activity (Total Distance in cm)
Saline~2000
0.05~2200
0.5~2500
2.5~3000
5.0~6000

Source: Adapted from a study on the central effects of mephedrone in mice.[9]

Experimental Protocols

Intravenous Self-Administration (IVSA) Protocol for this compound in Rats
  • Animal Subjects: Male Wistar or Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water.

  • Surgical Procedure:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

    • Implant a chronic indwelling catheter into the right jugular vein. The catheter should be externalized on the back of the animal.

    • Allow a recovery period of at least 5-7 days post-surgery. During this period, flush the catheters daily with heparinized saline to maintain patency.[5]

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump.

  • Acquisition Training:

    • Place the rat in the operant chamber for a 2-hour session daily.

    • A response on the active lever results in an intravenous infusion of this compound (e.g., 0.1 mg/kg in 0.1 ml of saline over 5 seconds) and the presentation of the stimulus light for 20 seconds.

    • A response on the inactive lever has no programmed consequences.

    • Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Dose-Response Determination:

    • Once a stable baseline is established, test a range of this compound doses (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg/infusion) in a counterbalanced order.

    • Each dose should be tested for at least three consecutive days.

  • Progressive Ratio Schedule:

    • To assess the motivation to self-administer this compound, switch to a progressive ratio schedule where the number of responses required for each subsequent infusion increases.

    • The breakpoint (the last completed ratio) is used as a measure of the reinforcing efficacy of the drug.

Conditioned Place Preference (CPP) Protocol for this compound in Mice
  • Animal Subjects: Male C57BL/6J mice (8-10 weeks old) are group-housed.

  • Apparatus: A three-chamber CPP apparatus with two larger outer chambers distinguished by different visual (e.g., black vs. white walls) and tactile (e.g., grid vs. smooth floor) cues, and a smaller neutral center chamber.

  • Procedure:

    • Pre-Test (Day 1): Place each mouse in the center chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.

    • Conditioning (Days 2-5):

      • On Days 2 and 4, administer this compound (e.g., 1, 5, or 10 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers for 30 minutes.

      • On Days 3 and 5, administer saline and confine the mouse to the opposite outer chamber for 30 minutes. The pairing of the drug with a specific chamber should be counterbalanced across animals.

    • Post-Test (Day 6): Place each mouse in the center chamber in a drug-free state and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the post-test. A significant increase in this score compared to the pre-test indicates a conditioned place preference.

Locomotor Sensitization Protocol for this compound in Mice
  • Animal Subjects: Male Swiss-Webster mice (8-10 weeks old) are group-housed.

  • Apparatus: Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

  • Procedure:

    • Habituation (Days 1-3): Place the mice in the activity chambers for 30-60 minutes each day to habituate them to the environment.

    • Induction Phase (Days 4-8):

      • Administer a single daily injection of this compound (e.g., 5 mg/kg, i.p.) or saline.

      • Immediately after the injection, place the mice in the activity chambers and record locomotor activity for 60 minutes.

    • Withdrawal Period (Days 9-14): The animals remain in their home cages with no injections.

    • Expression Test (Day 15): Administer a challenge dose of this compound (the same dose as in the induction phase) to all animals (including the saline control group) and record locomotor activity for 60 minutes.

  • Data Analysis: Sensitization is demonstrated if the locomotor response to the this compound challenge on Day 15 is significantly greater in the mice that repeatedly received this compound during the induction phase compared to their response on Day 4, and also compared to the response of the saline-pretreated group to the this compound challenge.[10]

Mandatory Visualizations

Mephtetramine_Addiction_Workflow cluster_models Animal Models of Addiction cluster_outcomes Behavioral & Neurobiological Outcomes IVSA Intravenous Self-Administration (Reinforcement) Acquisition Acquisition of Drug-Seeking IVSA->Acquisition Motivation Motivation for Drug IVSA->Motivation CPP Conditioned Place Preference (Reward) Relapse Relapse-like Behavior CPP->Relapse LS Locomotor Sensitization (Neuroadaptation) Neuroplasticity Neuroplasticity (e.g., Dendritic Spines) LS->Neuroplasticity This compound This compound Administration This compound->IVSA This compound->CPP This compound->LS

Caption: Experimental workflow for assessing this compound addiction potential.

Psychostimulant_Signaling_Pathway cluster_extracellular Synaptic Cleft cluster_intracellular Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Blocks DAT DAT This compound->DAT Blocks DA Dopamine (DA) D1R D1 Receptor DA->D1R Activates AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK CREB CREB ERK->CREB Phosphorylates Gene Gene Expression (ΔFosB, c-Fos) CREB->Gene Induces

Caption: Putative signaling pathway of this compound in a postsynaptic neuron.

References

Technical Support Center: Mephtetramine Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mephtetramine (MTTA). This resource provides essential guidance on ensuring the stability of MTTA in stored biological samples, a critical factor for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in biological samples?

A1: The stability of this compound in biological matrices can be influenced by several factors, including temperature, pH, light exposure, and enzymatic degradation.[1][2] It is crucial to control these variables to minimize analyte loss during storage. For instance, elevated temperatures can accelerate chemical degradation, while enzymatic activity in unpreserved samples can lead to metabolic conversion of the parent drug.

Q2: What are the recommended storage temperatures for biological samples containing this compound?

A2: While specific long-term stability data for this compound is not extensively published, based on studies of structurally similar compounds like mephedrone (B570743) and other synthetic cathinones, storing biological samples at -20°C or lower is strongly recommended to enhance stability.[3][4][5] Storage at refrigerated (+4°C) or room temperature (+20°C) has been shown to result in significant degradation of related compounds.[3][6] For long-term storage, temperatures of -40°C or lower may provide even better preservation.[5]

Q3: Should I use preservatives in my biological samples for this compound analysis?

A3: Yes, the use of preservatives is advisable, particularly for blood samples. Sodium fluoride (B91410)/potassium oxalate (B1200264) (NaF/KOx) has been shown to better maintain the stability of related compounds like mephedrone compared to EDTA or samples without preservatives.[3] Sodium fluoride acts as an enzyme inhibitor, preventing ex vivo metabolism of the analyte.

Q4: What are the known metabolites of this compound that I should be aware of?

A4: this compound undergoes several metabolic transformations. In blood samples, dehydrogenated and demethylated-dehydrogenated metabolites have been identified along with the parent compound.[7][8][9][10] Urine samples contain a wider array of metabolites, with up to ten main metabolites being detected, including demethyl-MTTA and OH-MTTA.[7][8][9][10] In hair samples, demethyl-MTTA is the primary metabolite found alongside this compound.[7][8][9][10]

Q5: How long can I expect this compound to be detectable in stored samples?

A5: The detection window for this compound and its metabolites depends on the biological matrix and storage conditions. In urine, this compound and its primary metabolites, demethyl-MTTA and OH-MTTA, were detectable for at least 30 hours post-administration in a mouse model.[8] However, other metabolites had a shorter detection window of only 4 hours.[8] For blood, this compound was detectable up to 180 minutes after dosing.[8] Proper storage at -20°C or below is crucial to extend the detection window by preventing degradation.

Troubleshooting Guides

Issue 1: I am observing lower than expected concentrations of this compound in my stored samples.

  • Potential Cause 1: Inadequate Storage Temperature.

    • Troubleshooting Step: Verify your sample storage temperature. If samples were stored at 4°C or room temperature, significant degradation may have occurred. For future studies, ensure all biological samples are immediately frozen and maintained at -20°C or below.[3][4]

  • Potential Cause 2: Lack of Preservatives.

    • Troubleshooting Step: If working with whole blood, ensure the use of tubes containing sodium fluoride/potassium oxalate to inhibit enzymatic activity.[3] If this was not done, consider that the observed concentrations may be artificially low due to ex vivo metabolism.

  • Potential Cause 3: Multiple Freeze-Thaw Cycles.

    • Troubleshooting Step: Minimize the number of freeze-thaw cycles for your samples. Aliquot samples into smaller volumes before freezing to avoid repeated thawing of the entire sample.

Issue 2: I am detecting this compound metabolites, but the parent drug concentration is very low or undetectable.

  • Potential Cause 1: Extensive Metabolism.

    • Troubleshooting Step: This may be a true reflection of the in vivo state, as this compound is metabolized.[7][8][9][10] Consider quantifying the major metabolites (e.g., demethyl-MTTA, OH-MTTA in urine) in addition to the parent drug to get a complete picture of exposure.

  • Potential Cause 2: Post-collection Degradation.

    • Troubleshooting Step: If storage conditions were suboptimal, the parent drug may have degraded, while some metabolites might be more stable. Review your sample handling and storage protocols to minimize degradation in future experiments.

Data Presentation

Table 1: Summary of this compound and its Metabolites in Different Biological Matrices.

Biological MatrixDetected AnalytesKey Findings
Blood This compound, Dehydrogenated MTTA, Demethylated-dehydrogenated MTTAUnmodified MTTA and a limited number of metabolites are detectable.[7][8][9][10]
Urine This compound and up to 10 metabolites (including Demethyl-MTTA and OH-MTTA)A wider range of metabolites is present, making it a good matrix for metabolism studies.[7][8][9][10]
Hair This compound, Demethyl-MTTAPrimarily the parent drug and one major metabolite are found.[7][8][9][10]

Table 2: Recommended Storage Conditions for Biological Samples Containing Cathinones (Applicable to this compound).

Storage TemperatureRecommended UseExpected Stability (based on related compounds)Reference
-20°C Optimal for short to long-term storage High stability, minimal degradation observed over months.[3][4]
-40°C or lower Recommended for very long-term storage Enhanced stability compared to -20°C.[5]
+4°C (Refrigerated) Short-term (hours to a few days)Significant degradation can occur within days to weeks.[4][6][4][6]
+20°C (Room Temp) Not recommendedRapid degradation expected.[3][6][3][6]

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Biological Samples

This protocol provides a framework for assessing the stability of this compound in a specific biological matrix.

  • Preparation of Spiked Samples:

    • Obtain a pool of the desired biological matrix (e.g., drug-free human plasma).

    • Spike the matrix with a known concentration of this compound. Prepare at least two concentration levels (low and high QC).

    • Aliquot the spiked samples into multiple small polypropylene (B1209903) tubes to avoid freeze-thaw cycles.

  • Storage Conditions:

    • Store aliquots at different temperatures to be evaluated (e.g., -20°C, 4°C, and room temperature).

  • Time Points for Analysis:

    • Define the time points for analysis (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30).

  • Sample Preparation for Analysis (Example for Plasma):

    • Thaw the samples at the designated time point.

    • Perform protein precipitation by adding three volumes of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Analytical Method:

    • Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point and storage condition.

    • Express the stability as the percentage of the initial concentration remaining at each time point.

Visualizations

Mephtetramine_Metabolic_Pathway parent parent metabolite metabolite pathway pathway MTTA This compound (MTTA) Dehydro_MTTA Dehydrogenated MTTA MTTA->Dehydro_MTTA Dehydrogenation Demethyl_MTTA Demethyl-MTTA MTTA->Demethyl_MTTA N-Demethylation OH_MTTA Hydroxylated MTTA (OH-MTTA) MTTA->OH_MTTA Hydroxylation Other_Metabolites Other Metabolites (Urine) MTTA->Other_Metabolites Demethyl_Dehydro_MTTA Demethylated-dehydrogenated MTTA Dehydro_MTTA->Demethyl_Dehydro_MTTA N-Demethylation Demethyl_MTTA->Demethyl_Dehydro_MTTA Dehydrogenation Experimental_Workflow_Stability step step condition condition analysis analysis start Start: Obtain Drug-Free Biological Matrix spike Spike with this compound (Low and High QC) start->spike aliquot Aliquot Samples spike->aliquot store_rt Store at Room Temp aliquot->store_rt store_4c Store at 4°C aliquot->store_4c store_neg20c Store at -20°C aliquot->store_neg20c timepoint Analyze at Predetermined Time Points (Day 0, 1, 3...) store_rt->timepoint store_4c->timepoint store_neg20c->timepoint prepare Sample Preparation (e.g., Protein Precipitation) timepoint->prepare lcms LC-MS/MS Analysis prepare->lcms data Data Analysis: Calculate % Recovery lcms->data

References

Best practices for handling and disposal of Mephtetramine in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

E-Mephtetramine, also known as 4-methylethcathinone (4-MEC), is a synthetic stimulant and its handling and disposal in a laboratory setting are subject to strict regulations due to its potential for abuse and harm. This guide provides general best practices based on handling similar chemical compounds in a research environment. It is imperative that all laboratory personnel consult their institution's specific safety protocols, local regulations, and the substance's Safety Data Sheet (SDS) before handling Mephtetramine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a potent psychoactive substance and should be handled with extreme caution. The primary hazards include:

  • Toxicity: Limited toxicological data is available, but it is presumed to have effects similar to other cathinones, which can include cardiovascular, neurological, and psychiatric effects.

  • Irritation: May cause skin and eye irritation upon contact.

  • Respiratory Effects: Inhalation of the powder can irritate the respiratory tract.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is crucial to minimize exposure. The following should be worn at all times:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If there is a risk of aerosolization or if handling large quantities, a properly fitted respirator (e.g., N95 or higher) should be used in a certified chemical fume hood.

Q3: How should this compound be stored?

A3: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials. It should be kept in a tightly sealed, properly labeled container. Due to its legal status in many jurisdictions, it must be stored in a secure, locked cabinet or safe with controlled access.

Troubleshooting Guide

Issue Possible Cause Solution
Accidental Spill Improper handling, container failure.1. Evacuate the immediate area. 2. Alert your supervisor and institutional safety officer. 3. If safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand). 4. Wear appropriate PPE, including respiratory protection. 5. Carefully collect the absorbed material into a sealed, labeled waste container. 6. Decontaminate the spill area with a suitable cleaning agent.
Personnel Exposure (Skin/Eye Contact) Inadequate PPE, accidental splash.1. Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. 2. Eyes: Immediately flush with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 3. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.
Personnel Exposure (Inhalation) Working outside of a fume hood, improper handling of powder.1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.

Experimental Protocols: Disposal

Note: Disposal methods for this compound are governed by local and national regulations for controlled substances and hazardous chemical waste. The following is a general guideline and must be adapted to institutional protocols.

Method 1: Incineration (Preferred)

  • Segregation: Collect all this compound waste, including contaminated labware and PPE, in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and waste disposal vendor.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste incineration facility.

Method 2: Chemical Deactivation (Use with Caution and Institutional Approval)

Chemical deactivation should only be performed by trained personnel and with the explicit approval of your institution's EHS office. The effectiveness of a specific deactivation method for this compound must be validated. A potential, general method for similar compounds involves:

  • Dissolution: Dissolve the this compound waste in a suitable solvent.

  • Reaction: Treat the solution with a chemical agent that will break down the this compound molecule into less hazardous compounds. Common methods for other substances include oxidation (e.g., with potassium permanganate) or hydrolysis.

  • Verification: After the reaction is complete, the resulting solution must be analyzed (e.g., by GC-MS or LC-MS) to confirm the complete destruction of the this compound.

  • Disposal of Byproducts: The resulting solution, even if deactivated, may still be considered hazardous waste and must be disposed of according to institutional protocols.

Visualizations

HandlingWorkflow start Start: Obtain this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment end_experiment Experiment Complete experiment->end_experiment waste Segregate Waste (Solid & Liquid) end_experiment->waste decontaminate Decontaminate Work Area and Equipment waste->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe store Return Unused Material to Secure Storage remove_ppe->store

Caption: Workflow for Handling this compound in a Laboratory Setting.

DisposalWorkflow start Start: Waste Generated segregate Segregate this compound Waste (Solid, Liquid, Sharps) start->segregate container Place in Labeled, Sealed Hazardous Waste Container segregate->container log Log Waste in Institutional Tracking System container->log storage Store Container in Designated Secure Waste Area log->storage pickup Arrange for Pickup by EHS/Licensed Vendor storage->pickup incineration Transport to Licensed Incineration Facility pickup->incineration end End: Disposal Complete incineration->end

Caption: General Disposal Workflow for this compound Waste.

Mitigating cross-reactivity in immunoassays for Mephtetramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to immunoassays for Mephtetramine, with a special focus on mitigating cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is immunoassay a common tool for its detection?

This compound (MTTA) is a synthetic stimulant structurally related to the cathinone (B1664624) class of drugs.[1] Immunoassays are frequently used for the initial screening of this compound in biological samples due to their high throughput, speed, and relatively low cost compared to confirmatory methods like liquid chromatography-mass spectrometry (LC-MS).

Q2: What is cross-reactivity in the context of this compound immunoassays?

Cross-reactivity is the phenomenon where the antibodies in an immunoassay bind to substances other than the target analyte, in this case, this compound.[2] This occurs when other compounds, often structurally similar to this compound, are present in the sample and are recognized by the assay's antibodies. This can lead to inaccurate results, most notably false positives.[3]

Q3: Which substances are most likely to cross-react with a this compound immunoassay?

Due to structural similarities, the most likely cross-reactants for a this compound immunoassay include:

  • Other synthetic cathinones: Such as mephedrone, methcathinone, and buphedrone.[4][5]

  • Metabolites of this compound: The major metabolite, demethyl-MTTA, is a prime candidate for cross-reactivity.[6][7]

  • Amphetamine-like compounds: Depending on the specificity of the antibody, some amphetamine derivatives might show a low level of cross-reactivity.[8]

Q4: How can I determine if my immunoassay is subject to cross-reactivity?

The most direct way is to perform a cross-reactivity study. This involves testing the response of your immunoassay to a panel of potentially interfering compounds at various concentrations. The results are typically expressed as the concentration of the cross-reactant that gives a signal equivalent to a specific concentration of this compound.[9]

Q5: What is the difference between monoclonal and polyclonal antibodies in terms of this compound immunoassay specificity?

Monoclonal antibodies recognize a single, specific epitope on the this compound molecule, which generally leads to higher specificity and lower cross-reactivity. Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on the target molecule. While this can increase the sensitivity of the assay, it may also increase the likelihood of cross-reactivity with structurally related compounds.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the specific signal from this compound, reducing the sensitivity of the assay.[10]

Potential Cause Recommended Solution
Insufficient Plate Washing Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[11]
Inadequate Blocking Optimize the blocking buffer. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. Ensure the blocking step is performed for the recommended time and temperature.[12]
Antibody Concentration Too High Titrate the primary and/or secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[5]
Substrate Issues Ensure the substrate is fresh and has been stored correctly. If using a TMB substrate, protect it from light.[11]
Issue 2: Suspected False-Positive Results

False-positive results are a primary concern when dealing with cross-reactivity.

Potential Cause Recommended Solution
Cross-reactivity with structurally similar compounds Test for the presence of suspected cross-reactants (e.g., other cathinones) in your sample matrix. If possible, use a more specific monoclonal antibody-based assay.[4]
Presence of this compound metabolites Be aware that metabolites like demethyl-MTTA can be detected by the assay.[6][7] Consider if the detection of metabolites is relevant to your research question.
Sample Matrix Effects Dilute the sample to reduce the concentration of interfering substances. Ensure the sample diluent is compatible with the assay.
Confirmatory Analysis Always confirm positive results from an immunoassay with a more specific method such as LC-MS or GC-MS.[13]

Quantitative Data on Cross-Reactivity of Related Compounds

Direct quantitative cross-reactivity data for this compound is not widely available in the public domain. However, data from structurally similar cathinone derivatives can provide an indication of potential cross-reactivity in common immunoassay platforms.

Disclaimer: The following data is for compounds structurally related to this compound and should be used as a guide only. Researchers should validate the cross-reactivity of their specific assay with this compound and its potential interferents.

Table 1: Cross-Reactivity of Selected Cathinones in Amphetamine & Methamphetamine Immunoassays [4]

Substituted CathinoneImmunoassay TypeTarget AnalyteCutoff ConcentrationCross-Reactivity Data
Mephedrone (4-MMC)ELISAAmphetamine500 ng/mLLow to negligible cross-reactivity
Mephedrone (4-MMC)EMIT II PlusAmphetamines500 ng/mLPositive at high concentrations (>20,000 ng/mL)
Methylone (bk-MDMA)EMIT®MDMA500 ng/mLFalse-positive results at 10 µg/mL
MDPVEMIT II PlusAmphetamines500 ng/mLNegligible cross-reactivity
MethcathinoneELISAMethamphetamine500 ng/mLSignificant cross-reactivity

Table 2: Performance of a Specialized Mephentermine Immunoassay [14]

Compound% Cross-Reactivity
Mephentermine100%
Phentermine0.10%
Amphetamine0.04%

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps to determine the percentage of cross-reactivity of a compound in a competitive ELISA designed for this compound.

Materials:

  • This compound-coated microplate

  • This compound standard

  • Suspected cross-reactant compound

  • Anti-Mephtetramine primary antibody

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer

  • Assay buffer

  • Microplate reader

Methodology:

  • Prepare Standard and Cross-Reactant Dilutions: Create serial dilutions of both the this compound standard and the suspected cross-reactant in assay buffer.

  • Assay Procedure: a. Add the this compound standard or the cross-reactant dilutions to the wells of the this compound-coated plate. b. Add a fixed concentration of the anti-Mephtetramine primary antibody to all wells. c. Incubate for the recommended time and temperature to allow for competitive binding. d. Wash the plate thoroughly to remove unbound antibodies. e. Add the enzyme-conjugated secondary antibody and incubate. f. Wash the plate again to remove unbound secondary antibody. g. Add the substrate solution and incubate in the dark until color develops. h. Add the stop solution to each well.

  • Data Analysis: a. Measure the absorbance of each well at the appropriate wavelength. b. Plot the absorbance values against the log of the concentration for both the this compound standard and the cross-reactant to generate two separate dose-response curves. c. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for both this compound and the cross-reactant. d. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizations

Troubleshooting_Workflow Start Unexpected Immunoassay Result (e.g., High Background, False Positive) Check_Reagents Check Reagents & Storage (Expiration, Temp) Start->Check_Reagents Check_Protocol Review Assay Protocol (Incubation times, dilutions) Start->Check_Protocol Optimize_Wash Optimize Washing Steps (Increase volume/number) Check_Reagents->Optimize_Wash Reagents OK Check_Protocol->Optimize_Wash Protocol Followed Optimize_Block Optimize Blocking Step (Buffer, time) Optimize_Wash->Optimize_Block Titrate_Ab Titrate Antibody Concentrations Optimize_Block->Titrate_Ab Problem_Resolved Problem Resolved Titrate_Ab->Problem_Resolved Signal Improved Cross_Reactivity_Test Investigate Cross-Reactivity Titrate_Ab->Cross_Reactivity_Test Issue Persists Run_Controls Run Specificity Controls (Structurally similar compounds) Cross_Reactivity_Test->Run_Controls Confirm_Method Confirm with a Reference Method (LC-MS) Run_Controls->Confirm_Method

Caption: Troubleshooting workflow for unexpected this compound immunoassay results.

Competitive_Immunoassay Principle of Competitive Immunoassay and Cross-Reactivity cluster_0 High this compound Concentration cluster_1 Low this compound / High Cross-Reactant Well1 Well Surface Coated this compound Antibody1 Antibody Free_MTTA Free this compound Free_MTTA->Antibody1 Binds in solution Secondary_Ab1 Enzyme-labeled Secondary Ab Antibody1->Secondary_Ab1 Low Binding to well Secondary_Ab1->Well1 Low Signal Well2 Well Surface Coated this compound Antibody2 Antibody Well2:f1->Antibody2 High Binding to well Cross_Reactant Cross-Reactant Cross_Reactant->Antibody2 Binds in solution (False Negative/Positive) Secondary_Ab2 Enzyme-labeled Secondary Ab Antibody2->Secondary_Ab2 Secondary_Ab2->Well2 High Signal

Caption: Competitive immunoassay principle and the effect of cross-reactivity.

References

Validation & Comparative

Comparative Pharmacological Analysis: Mephtetramine and Mephedrone

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of Mephtetramine (MTTA) and mephedrone (B570743) (4-methylmethcathinone, 4-MMC). While extensive research has elucidated the pharmacological profile of mephedrone, a popular synthetic cathinone, data on this compound, a structurally related new psychoactive substance (NPS), remains limited. This document summarizes the current state of knowledge, presenting available quantitative data in structured tables and outlining relevant experimental methodologies.

Introduction

Mephedrone emerged as a widely used recreational drug, known for its stimulant and empathogenic effects, which are often compared to those of MDMA and cocaine.[1][2] Its popularity spurred extensive pharmacological investigation to understand its mechanism of action, psychoactive properties, and potential for abuse and toxicity. This compound, a lesser-known analogue, has been identified in drug seizures but has not been subjected to the same level of rigorous pharmacological characterization.[3][4] Understanding the pharmacological similarities and differences between these two compounds is crucial for predicting the potential effects and risks associated with this compound and for informing public health and regulatory responses.

Mechanism of Action

Mephedrone:

Mephedrone primarily acts as a non-selective monoamine transporter substrate, triggering the release of dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) from presynaptic neurons.[5][6][7] It achieves this by interacting with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), effectively reversing their normal function of reuptake.[1][7] This leads to a rapid and significant increase in the extracellular concentrations of these key neurotransmitters, which is believed to mediate its stimulant and empathogenic effects.[1][8] Mephedrone has a more pronounced effect on serotonin release compared to dopamine, a characteristic that distinguishes it from many other psychostimulants.[1]

While its primary mechanism is transporter-mediated monoamine release, mephedrone also exhibits affinity for several serotonin and adrenergic receptors, including the 5-HT2A, 5-HT2B, 5-HT2C, and α2-adrenergic receptors, as well as the trace amine-associated receptor 1 (TAAR1).[1] Its activity as a potent agonist at the 5-HT2A receptor may contribute to its reported psychoactive effects.[1]

This compound:

Specific in vitro data on the mechanism of action of this compound at monoamine transporters and receptors are currently not available in the published scientific literature. Its structural similarity to cathinones, which are known to interact with monoamine transporters, suggests that this compound may also function as a monoamine releaser or reuptake inhibitor.[4][9] However, a key structural difference in this compound is the presence of an additional carbon atom between the carbonyl and amine groups, which may significantly alter its pharmacological profile compared to more traditional cathinones like mephedrone.[4] A study on the pharmaco-toxicological effects of this compound in mice noted changes in sensory and physiological parameters, as well as motor activity, but did not elucidate the underlying molecular mechanisms.[9] Further in vitro studies are required to determine its affinity and activity at DAT, SERT, NET, and various neurotransmitter receptors.

Pharmacodynamic Effects: A Quantitative Comparison

The following table summarizes the available quantitative data on the interaction of mephedrone with monoamine transporters. No equivalent data has been published for this compound.

ParameterMephedroneThis compoundReference
Monoamine Release (EC50, nM in rat brain synaptosomes)
Dopamine (DA)58 - 62.7Data not available[1]
Serotonin (5-HT)49.1 - 51Data not available[1]
Norepinephrine (NE)118.3 - 122Data not available[1]
Receptor Binding Affinity (Ki, nM)
5-HT2AData available, but specific Ki values vary across studiesData not available[1]
5-HT2BData available, but specific Ki values vary across studiesData not available[1]
5-HT2CData available, but specific Ki values vary across studiesData not available[1]
α2-adrenergicData available, but specific Ki values vary across studiesData not available[1]
TAAR1 (human)> 30,000 (EC50)Data not available[1]

Pharmacokinetic Properties

Mephedrone:

Mephedrone is rapidly absorbed after oral or intranasal administration, with peak plasma concentrations reached within 30 to 60 minutes.[1] It has a relatively short plasma half-life of approximately two hours.[1] The primary route of metabolism for mephedrone is through the cytochrome P450 2D6 (CYP2D6) enzyme.[1] Key metabolic pathways include N-demethylation to nor-mephedrone, reduction of the ketone group to dihydro-mephedrone, and oxidation of the tolyl group to hydroxytolyl-mephedrone.[5] Some of these metabolites have been shown to be pharmacologically active.[5]

This compound:

The metabolism of this compound has been investigated in mice.[3][4] In vivo studies have identified several metabolites, primarily formed through dehydrogenation and demethylation-dehydrogenation pathways.[3] Unmodified this compound and its demethylated metabolite have been detected in hair samples.[3] To date, there is no published information on the specific enzymes responsible for this compound metabolism or its pharmacokinetic parameters, such as absorption, distribution, and half-life in humans.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible pharmacological characterization of novel compounds. Below are generalized methodologies for key experiments relevant to the comparative analysis of this compound and mephedrone.

Neurotransmitter Release Assay (In Vitro)

This assay is used to determine if a compound acts as a substrate for monoamine transporters, leading to neurotransmitter release.

Methodology:

  • Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT) is homogenized in a suitable buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing neurotransmitter transporters.

  • Radiolabel Loading: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]dopamine, [3H]serotonin) to allow for uptake via the respective transporters.

  • Superfusion: The loaded synaptosomes are then placed in a superfusion apparatus and continuously perfused with a physiological buffer.

  • Drug Application: After a baseline period of buffer perfusion, the test compound (e.g., mephedrone or this compound) is introduced into the superfusion buffer at various concentrations.

  • Fraction Collection and Analysis: Fractions of the superfusate are collected at regular intervals, and the amount of radioactivity in each fraction is quantified using liquid scintillation counting.

  • Data Analysis: The amount of radiolabel released above the baseline in the presence of the test compound is calculated to determine the efficacy and potency (EC50) of the compound as a monoamine releaser.

Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell lines engineered to express a specific receptor of interest (e.g., 5-HT2A) or brain tissue homogenates are used to prepare cell membranes rich in the target receptor.

  • Incubation: The membranes are incubated with a fixed concentration of a radioligand known to bind with high affinity to the target receptor (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand from the receptor is used to calculate its inhibitory constant (Ki), which is a measure of its binding affinity.

In Vitro Metabolism Assay (using Liver Microsomes)

This assay helps to identify the metabolic pathways and the enzymes involved in the breakdown of a compound.

Methodology:

  • Incubation: The test compound is incubated with human liver microsomes, which contain a high concentration of CYP450 enzymes, in the presence of necessary cofactors like NADPH.

  • Time Course Sampling: Aliquots of the incubation mixture are taken at different time points.

  • Metabolite Extraction: The reaction is stopped, and the parent compound and its metabolites are extracted from the incubation mixture.

  • Analysis: The extracted samples are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

  • Enzyme Identification (Optional): To identify the specific CYP isozyme responsible for metabolism, the assay can be repeated in the presence of selective chemical inhibitors of different CYP enzymes or by using recombinant human CYP enzymes.

Visualizations

Mephedrone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Mephedrone Mephedrone DAT DAT Mephedrone->DAT Enters via reverses transport SERT SERT Mephedrone->SERT Enters via reverses transport NET NET Mephedrone->NET Enters via reverses transport DA_out Dopamine S_out Serotonin NE_out Norepinephrine Vesicle Synaptic Vesicle DA_in Dopamine S_in Serotonin NE_in Norepinephrine DA_in->DAT Release S_in->SERT Release NE_in->NET Release DA_R DA Receptors DA_out->DA_R Binds S_R 5-HT Receptors S_out->S_R Binds NE_R NE Receptors NE_out->NE_R Binds

Caption: Mephedrone's mechanism of action on monoamine transporters.

Experimental_Workflow_Release_Assay prep Synaptosome Preparation load Radiolabel Loading prep->load superfuse Superfusion load->superfuse baseline Baseline Collection superfuse->baseline drug_app Drug Application baseline->drug_app fraction_collect Fraction Collection drug_app->fraction_collect quantify Scintillation Counting fraction_collect->quantify analyze Data Analysis (EC50) quantify->analyze

Caption: Generalized workflow for an in vitro neurotransmitter release assay.

Conclusion

This comparative guide highlights the current understanding of the pharmacology of mephedrone and the significant knowledge gaps that exist for this compound. Mephedrone's profile as a potent monoamine releasing agent is well-established through extensive in vitro and in vivo research. In contrast, the pharmacological activity of this compound at the molecular level remains largely uncharacterized. The structural differences between the two molecules, particularly the elongated carbon chain in this compound, may lead to distinct interactions with monoamine transporters and receptors, resulting in a different pharmacological and toxicological profile.

For researchers, scientists, and drug development professionals, the lack of data on this compound underscores the need for further investigation. The experimental protocols outlined in this guide provide a framework for the systematic in vitro characterization of this compound's pharmacological properties. Such studies are imperative to accurately assess its potential for abuse, predict its psychoactive effects, and understand its potential risks to public health. As new psychoactive substances continue to emerge, a rapid and thorough pharmacological evaluation is essential for an evidence-based response.

References

Mephtetramine vs. MDMA: A Comparative Analysis of Neurotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the neurotoxic profiles of Mephtetramine and MDMA, focusing on their mechanisms of action, effects on monoaminergic systems, and the role of metabolic processes in their toxicity. This guide is intended for researchers, scientists, and drug development professionals.

The synthetic cathinone (B1664624) this compound (MTTA), a structural analog of methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA), a widely studied empathogen, both exert their primary psychoactive effects through interactions with monoamine transporters. While sharing structural similarities and psychoactive effects, emerging evidence suggests distinct neurotoxic profiles.[1][2] This guide provides a comparative analysis of their neurotoxic effects, supported by experimental data, to elucidate their differential impacts on the central nervous system. Due to the limited specific research on this compound, data from its close structural and functional analogue, mephedrone (B570743) (4-methylmethcathinone or 4-MMC), is used as a proxy throughout this comparison.

Interaction with Monoamine Transporters

Both this compound (as inferred from mephedrone) and MDMA are substrates for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters, inhibiting the reuptake and promoting the release of their respective neurotransmitters.[3][4] However, their potencies at these transporters differ, which is a key determinant of their distinct neurochemical and neurotoxic effects.

MDMA exhibits a higher affinity for SERT compared to DAT and NET, leading to a profound release of serotonin, which is central to its characteristic empathogenic effects.[5] In contrast, mephedrone demonstrates a more balanced affinity for all three transporters or, in some studies, a preference for DAT and NET.[3] This results in a more pronounced dopaminergic and noradrenergic stimulation compared to MDMA, contributing to its potent reinforcing properties.[6]

Comparative Transporter Affinity and Function:
CompoundTransporterK_i (μM) - HumanK_i (μM) - MouseFunction
MDMA hSERT2.41[5]0.64[5]Substrate/Releaser[3]
hDAT8.29[5]4.87[5]Substrate/Releaser[3]
hNET1.19[5]1.75[5]Substrate/Releaser[3]
Mephedrone hSERTHigh Affinity[3]-Substrate/Releaser[3]
(proxy for MTTA)hDATHigh Affinity[3]-Substrate/Releaser[3]
hNETHigh Affinity[3]-Substrate/Releaser[3]

Experimental Protocol: Transporter Affinity Assays The affinity of MDMA and mephedrone for monoamine transporters is typically determined using radioligand binding assays in cells expressing the recombinant human transporters (hDAT, hSERT, hNET). For example, in a study by Han and Gu (2006), the potencies of various psychostimulants were compared in the same cellular background to ensure consistency. The inhibition constant (K_i) is calculated from the concentration of the drug that displaces 50% of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET).[5]

Neurotransmitter Depletion

A hallmark of MDMA-induced neurotoxicity is the long-term depletion of serotonin (5-HT) and its metabolites in various brain regions.[7][8] This is attributed to damage to serotonergic nerve terminals. In contrast, the neurotoxic potential of mephedrone appears to be less severe, with some studies showing no long-term deficits in monoamine levels, while others report transient reductions in 5-HT and dopamine transporter function.[9][10]

Comparative Effects on Neurotransmitter Levels:
CompoundNeurotransmitterEffect in Nucleus Accumbens (Rat)Duration
MDMA (3 mg/kg, s.c.)Dopamine (DA)~235% increase[6]Prolonged (t₁/₂ = 303 min)[6]
Serotonin (5-HT)~911% increase[6]Prolonged (t₁/₂ = 48 min)[6]
Mephedrone (3 mg/kg, s.c.)Dopamine (DA)~496% increase[6]Rapid (t₁/₂ = 25 min)[6]
(proxy for MTTA)Serotonin (5-HT)~941% increase[6]Rapid (t₁/₂ = 26 min)[6]

Experimental Protocol: In Vivo Microdialysis The effects of MDMA and mephedrone on extracellular neurotransmitter levels are often studied using in vivo microdialysis in awake, freely moving rats. A microdialysis probe is implanted into a specific brain region, such as the nucleus accumbens. Following drug administration (e.g., subcutaneous injection), dialysate samples are collected at regular intervals and analyzed by high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine, serotonin, and their metabolites.[6]

MDMA_Metabolism MDMA MDMA Metabolites HHMA, α-MeDA MDMA->Metabolites Metabolism (Liver) Quinones Quinones Metabolites->Quinones Auto-oxidation ROS Reactive Oxygen Species (ROS) Quinones->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Neurotoxicity Serotonergic Neurotoxicity OxidativeStress->Neurotoxicity

References

Validating Analytical Methods for Mephtetramine Detection in Seized Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rapid emergence of novel psychoactive substances (NPS), such as Mephtetramine (MTTA), presents a significant challenge to forensic laboratories. To ensure accurate and reliable identification of these substances in seized materials, robust and validated analytical methods are crucial. This guide provides a comparative overview of common analytical techniques for the detection of this compound, supported by experimental data to aid researchers, scientists, and drug development professionals in method selection and validation.

Comparison of Analytical Method Performance

The choice of analytical technique for this compound detection is critical and depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used methods for the analysis of synthetic cathinones like this compound.[1]

Below is a summary of key performance parameters for these techniques. While specific data for this compound in seized materials is limited, data for this compound in biological samples and for structurally similar synthetic cathinones provide a valuable reference.

ParameterGC-MSLC-MS/MSNotes
Limit of Detection (LOD) 7.326-20.213 ng/mL (for Mephedrone)[2]1 ng/mL (for this compound in urine)[3][4]LC-MS/MS generally offers lower limits of detection, making it more suitable for trace analysis.
Limit of Quantification (LOQ) 22.2-60.25 ng/mL (for Mephedrone)[2]2 ng/mL (for this compound in urine)[3][4]A lower LOQ allows for the accurate quantification of smaller amounts of the substance.
Linearity (R²) > 0.99[5]> 0.990[3]Both methods demonstrate excellent linearity over a range of concentrations.
Precision (%RSD) < 15%[5]Not specified for this compoundPrecision indicates the reproducibility of the method.
Selectivity High, based on retention time and mass spectrum.[6]Very high, especially with MS/MS, which minimizes matrix interference.[6][7]LC-MS/MS is often considered superior in selectivity for complex matrices.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and validation of analytical methods.[8] Below are generalized protocols for the analysis of this compound in seized materials using GC-MS and LC-MS/MS.

Sample Preparation for Seized Materials

A representative portion of the seized material (typically a powder or crystalline solid) is accurately weighed and dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), to a known concentration (e.g., 1 mg/mL). The solution is then vortexed and sonicated to ensure complete dissolution. An internal standard is often added at this stage to improve quantitative accuracy. The solution is then filtered or centrifuged to remove any insoluble excipients before injection into the analytical instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the separation and identification of volatile and thermally stable compounds like this compound.[9][10]

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is commonly used.[11]

    • Injector: Split/splitless injector, typically operated in split mode for concentrated samples.

    • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.[12]

    • Carrier Gas: Helium at a constant flow rate.[11]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode is used for initial identification by comparing the obtained mass spectrum with reference libraries. Selected Ion Monitoring (SIM) mode can be used for targeted quantification to enhance sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is highly sensitive and selective, making it particularly suitable for the analysis of complex mixtures and trace amounts of substances.[7]

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase C18 column is typically used for the separation of synthetic cathinones.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.[3]

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is most common for synthetic cathinones.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and then monitoring for specific product ions after fragmentation, which provides high selectivity and sensitivity.[6]

Method Validation Workflow

The validation of an analytical method ensures that it is fit for its intended purpose.[13][14][15] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13]

ValidationWorkflow start Start: Define Analytical Method Requirements method_dev Method Development (e.g., GC-MS, LC-MS/MS) start->method_dev specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness validation_report Validation Report robustness->validation_report routine_use Routine Use of Validated Method validation_report->routine_use

Caption: A generalized workflow for the validation of analytical methods.

Signaling Pathways

This compound, as a synthetic cathinone, is presumed to act as a central nervous system stimulant. While the specific signaling pathways of this compound are not as extensively studied as those of other cathinones, it is expected to interact with monoamine transporters, primarily the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). This interaction leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in its psychoactive effects.

SignalingPathway cluster_neurotransmitters Increased Neurotransmitter Levels This compound This compound dat Dopamine Transporter (DAT) This compound->dat Blocks net Norepinephrine Transporter (NET) This compound->net Blocks sert Serotonin Transporter (SERT) This compound->sert Blocks da_reuptake Dopamine Reuptake Inhibition dat->da_reuptake ne_reuptake Norepinephrine Reuptake Inhibition net->ne_reuptake se_reuptake Serotonin Reuptake Inhibition sert->se_reuptake synaptic_da Increased Synaptic Dopamine da_reuptake->synaptic_da Leads to synaptic_ne Increased Synaptic Norepinephrine ne_reuptake->synaptic_ne Leads to synaptic_se Increased Synaptic Serotonin se_reuptake->synaptic_se Leads to effects Psychoactive Effects synaptic_da->effects synaptic_ne->effects synaptic_se->effects

Caption: Presumed signaling pathway of this compound.

References

Cross-validation of Mephtetramine quantification methods (LC-MS vs GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of novel psychoactive substances (NPS) is paramount in forensic toxicology, clinical research, and drug development. Mephtetramine (MTTA), a stimulant NPS, requires robust and reliable analytical methods for its detection and quantification in various biological matrices. This guide provides a comprehensive cross-validation of two powerful analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound. While a validated LC-MS method for this compound is available, this guide also presents a representative GC-MS methodology based on the analysis of structurally similar compounds, offering a thorough comparison of their respective performance characteristics.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for the quantification of this compound by LC-MS and representative validation data for structurally similar compounds by GC-MS. This data allows for a direct comparison of the sensitivity, linearity, and precision of each method.

ParameterLC-MS (this compound)[1]GC-MS (Mephedrone - Analogue)[2][3]
Limit of Detection (LOD) Blood: 2 ng/mL, Urine: 1 ng/mL, Hair: 0.05 ng/mgBlood: Not Reported, Plasma: Not Reported, Urine: Not Reported
Limit of Quantification (LOQ) Blood: 5 ng/mL, Urine: 2 ng/mL, Hair: 0.2 ng/mgBlood: Not Reported, Plasma: 5 ng/mL, Urine: 20 ng/mL
Linearity Range Blood & Urine: 5–200 ng/mL, Hair: 0.2–2 ng/mgPlasma: 5–300 ng/mL, Urine: 20–1500 ng/mL
Correlation Coefficient (r²) >0.990>0.99
Precision (%RSD) Intra- and inter-assay precision within acceptable limitsIntra-assay: 10.9-11.9%, Inter-assay: 9.2-11.2%
Accuracy (%Bias) Within acceptable limitsIntra-assay: 1.8-2.8%

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using LC-MS and a representative workflow for GC-MS based on the analysis of analogous compounds.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Blood, Urine, Hair) Deproteinization Deproteinization (e.g., with Methanol (B129727) for Blood) Sample->Deproteinization Extraction Extraction/Dilution Deproteinization->Extraction Injection LC Injection Extraction->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (HESI) Separation->Ionization Detection Mass Spectrometry (Orbitrap) Ionization->Detection Quantification Quantification Detection->Quantification

LC-MS workflow for this compound quantification.

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis_gc Data Analysis Sample_GC Biological Sample (Blood, Plasma, Urine) Extraction_GC Liquid-Liquid or Solid-Phase Extraction Sample_GC->Extraction_GC Derivatization Derivatization (e.g., Acylation, Silylation) Extraction_GC->Derivatization Injection_GC GC Injection Derivatization->Injection_GC Separation_GC Chromatographic Separation (e.g., DB-5MS Column) Injection_GC->Separation_GC Ionization_GC Ionization (EI) Separation_GC->Ionization_GC Detection_GC Mass Spectrometry (Quadrupole) Ionization_GC->Detection_GC Quantification_GC Quantification Detection_GC->Quantification_GC

Representative GC-MS workflow for analogue quantification.

Experimental Protocols

LC-MS Method for this compound Quantification[1]

1. Sample Preparation:

  • Blood: To 100 µL of blood, add an internal standard and 100 µL of methanol for deproteinization. Centrifuge the sample and inject the supernatant.

  • Urine: Dilute the urine sample with the initial mobile phase and inject.

  • Hair: Wash and decontaminate the hair sample. Extract this compound by sonication in a suitable solvent overnight.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with formic acid and ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.

  • Flow Rate: A constant flow rate is maintained (e.g., 0.4 mL/min).

  • Injection Volume: A small volume of the prepared sample is injected (e.g., 10 µL).

3. Mass Spectrometry:

  • Ion Source: Heated Electrospray Ionization (HESI) in positive ion mode is commonly used.

  • Analyzer: A high-resolution mass spectrometer, such as an Orbitrap, provides high mass accuracy for confident identification.

  • Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range.

Representative GC-MS Method for this compound Analogues[2][3][4]

It is important to note that a specific validated GC-MS method for this compound was not identified in the literature. The following protocol is a representative method based on the analysis of structurally similar compounds like mephedrone (B570743) and other synthetic cathinones.

1. Sample Preparation:

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate the analyte from the biological matrix.

  • Derivatization: Derivatization is a critical step for amphetamine-like substances to improve their volatility and chromatographic performance.[4][5] Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][6] The reaction is typically carried out at an elevated temperature for a specific duration.

2. Gas Chromatography:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS, is commonly used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is used to ensure the separation of the analytes of interest.

  • Injection Mode: Splitless injection is often used for trace analysis to maximize sensitivity.

3. Mass Spectrometry:

  • Ion Source: Electron Ionization (EI) is the standard ionization technique for GC-MS.

  • Analyzer: A quadrupole mass analyzer is commonly used for routine quantitative analysis.

  • Data Acquisition: Data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity by monitoring characteristic ions of the derivatized analyte.

Method Comparison and Considerations

LC-MS offers several advantages for the analysis of this compound. The primary benefit is the ability to analyze the compound directly without the need for derivatization, which simplifies sample preparation and reduces the potential for analytical errors.[1] The use of soft ionization techniques like HESI results in minimal fragmentation, providing a strong molecular ion signal which is beneficial for identification. High-resolution mass spectrometry, often coupled with LC, provides excellent specificity and sensitivity.

GC-MS , on the other hand, is a well-established and robust technique.[7] However, for polar and non-volatile compounds like this compound, derivatization is a mandatory step to increase their volatility and thermal stability for gas chromatographic analysis.[4][5] While this adds a step to the sample preparation workflow, it can also improve chromatographic peak shape and sensitivity. GC-MS with EI ionization produces characteristic fragmentation patterns that can be used for library matching and structural elucidation.

References

Comparative Analysis of the Abuse Liability of Mephtetramine and Other Psychostimulants

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Scientific literature on the abuse liability of Mephtetramine (MTTA) is exceptionally limited. To date, comprehensive studies utilizing standard preclinical models for assessing abuse potential, such as self-administration, conditioned place preference, and drug discrimination, have not been published. The majority of available data on MTTA is derived from a single pharmaco-toxicological study in mice, which focused on general behavioral and toxicological effects rather than abuse liability.[1][2][3][4]

This guide will first summarize the available pharmaco-toxicological data for this compound. Subsequently, it will provide a comparative overview of the abuse liability of well-researched psychostimulants, including mephedrone (B570743) and methamphetamine, to offer a scientific framework for understanding how the abuse potential of a novel psychoactive substance would be evaluated.

This compound (MTTA): An Overview of Available Data

This compound is a synthetic cathinone (B1664624) derivative that has been identified as a new psychoactive substance (NPS).[1][3] Structurally, it is considered an atypical cathinone due to an additional carbon between the amine and ketone groups.[1]

General Pharmaco-Toxicological Profile of this compound in Mice

A key study investigated the effects of repeated intraperitoneal administration of MTTA (0.1–30 mg/kg) in mice.[1][2][3][4] The findings from this study are summarized below.

Table 1: Summary of Pharmaco-Toxicological Effects of this compound in Mice

ParameterObserved EffectDose Range (mg/kg, i.p.)Citation
Motor Activity Biphasic effect: initial decrease followed by an increase in spontaneous motor activity.30[1]
Dose-dependent increase in the number of steps in the drag test.0.1, 10, 30[1]
Physiological Effects Decrease in breath rate and body temperature.Not specified[1][4]
Sensory Reflexes Inhibition of visual and acoustic reflexes.1, 10, 30 (dose-dependent)[1]
Toxicity Histological changes in the heart, kidney, and liver; alterations in blood cell counts and urine physicochemical profile.Not specified[1][2]
Experimental Protocols for this compound Pharmaco-Toxicology Study

The primary study on this compound utilized a battery of safety pharmacology tests in mice.[1]

  • Animals: Male CD-1 mice.

  • Drug Administration: this compound (0.1, 1, 10, and 30 mg/kg) or vehicle was administered intraperitoneally (i.p.) once a week for four consecutive weeks.[1] The drug was dissolved in a vehicle of absolute ethanol (B145695) (2%), Tween 80 (2%), and saline.[1]

  • Behavioral and Physiological Assessments:

    • Motor Activity: Evaluated using a drag test and a mobility time test to measure spontaneous motor activity.[1][2][3]

    • Sensory Reflexes: Assessed through visual placing, visual object, and startle reflex tests.[1]

    • Physiological Parameters: Breath rate and body temperature were monitored.[1][4]

  • Toxicological Analysis: Following the behavioral assessments, blood and urine samples were collected for biochemical analysis, and heart, spleen, kidney, and liver tissues were collected for histological examination.[1][2]

experimental_workflow_mtta cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis animals Male CD-1 Mice admin Intraperitoneal (i.p.) Administration (once/week for 4 weeks) animals->admin drug_prep MTTA (0.1-30 mg/kg) or Vehicle drug_prep->admin behavioral Behavioral & Physiological Tests (Motor Activity, Reflexes, Vitals) admin->behavioral Post-injection sampling Sample Collection (Blood, Urine, Tissues) behavioral->sampling Post-assessment biochem Biochemical Analysis sampling->biochem histology Histological Examination sampling->histology

Experimental workflow for the pharmaco-toxicological assessment of this compound in mice.

Comparative Abuse Liability of Other Psychostimulants

To provide context, this section details the abuse liability of two well-characterized psychostimulants: mephedrone (a synthetic cathinone) and methamphetamine (a classic amphetamine-type stimulant).

Self-Administration Studies

Intravenous self-administration (IVSA) is a preclinical model with high face validity for assessing the reinforcing effects of a drug.

Table 2: Comparative Intravenous Self-Administration Data

DrugAnimal ModelKey FindingsCitation
Mephedrone Male Sprague-Dawley RatsReadily and vigorously self-administered. Peak responding at 0.1 mg/kg/infusion (FR1 schedule). Break point peaked at 1 mg/kg/infusion (PR schedule).[5][6]
Female Wistar RatsAcquired self-administration more readily than methylone or MDMA.[7][8]
Methamphetamine Male Sprague-Dawley RatsReadily self-administered. Peak responding at 0.01 mg/kg/infusion (FR1 schedule). Break point peaked at 0.3 mg/kg/infusion (PR schedule).[5][6]
  • Experimental Protocol (Self-Administration):

    • Subjects: Typically rats with surgically implanted intravenous catheters.

    • Apparatus: Operant conditioning chambers equipped with levers or nose-poke holes.

    • Procedure: Animals learn to perform an action (e.g., press a lever) to receive an intravenous infusion of the drug. The reinforcing efficacy is assessed using different schedules of reinforcement, such as Fixed-Ratio (FR), where a fixed number of responses are required for each infusion, and Progressive-Ratio (PR), where the number of required responses increases with each subsequent infusion. The "break point" in a PR schedule (the point at which the animal ceases to respond) is a measure of the drug's motivational strength.[5][6][7][8]

Conditioned Place Preference (CPP) Studies

CPP is a model used to measure the rewarding effects of a drug by assessing an animal's preference for an environment previously paired with the drug.[9][10]

Table 3: Comparative Conditioned Place Preference Data

DrugAnimal ModelDose (mg/kg)RouteKey FindingsCitation
Methamphetamine Adolescent Male RatsNot specifiedNot specifiedInduced a significant preference shift, which was enhanced by a social partner.[11]
Adolescent Mice1i.p.Induced CPP in female C57Bl/6 mice and male 129Sv/Ev mice, indicating sex and strain differences.[12]
Adolescent & Adult Mice0.1Not specifiedAdolescents of both sexes showed a stronger preference compared to adults.[13]
  • Experimental Protocol (Conditioned Place Preference):

    • Apparatus: A chamber with at least two distinct compartments, differing in visual and tactile cues.[9]

    • Procedure: The protocol involves three phases:

      • Pre-Conditioning (Baseline): The animal's initial preference for each compartment is measured.

      • Conditioning: Over several sessions, the animal receives the drug and is confined to one compartment, and receives a vehicle injection and is confined to the other compartment.

      • Post-Conditioning (Test): The animal is allowed free access to both compartments in a drug-free state, and the time spent in each compartment is measured. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.[9][10][13]

Drug Discrimination Studies

Drug discrimination studies assess the interoceptive (subjective) effects of a drug. Animals are trained to recognize the internal state produced by a specific drug and respond accordingly to receive a reward.

Table 4: Comparative Drug Discrimination Data

| Training Drug | Test Drug | Animal Model | Key Findings | Citation | |---|---|---|---| | Methamphetamine | d-Amphetamine | Humans | Fully substituted for methamphetamine, indicating similar subjective effects. |[14] | | | Methylphenidate | Humans | Fully substituted for methamphetamine. |[14] | | | Nicotine | Rats | Fully substituted for methamphetamine, suggesting overlapping neurochemical pathways. |[15] |

  • Experimental Protocol (Drug Discrimination):

    • Subjects: Animals (e.g., rats) or humans.

    • Procedure: Subjects are trained to discriminate between the administration of a specific training drug (e.g., methamphetamine) and a vehicle. This is typically done in an operant chamber with two levers. A response on one lever is reinforced after the drug administration, while a response on the other lever is reinforced after the vehicle. Once the discrimination is learned, other drugs are administered to see if they "substitute" for the training drug (i.e., if the subject responds on the drug-appropriate lever).[14][15]

Signaling Pathways of Psychostimulants

The abuse liability of psychostimulants is primarily mediated by their effects on monoamine neurotransmitter systems, particularly dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).[16][17] These drugs typically act on the plasma membrane transporters for these neurotransmitters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[17][18]

  • Methamphetamine: Acts as a substrate for DAT and other monoamine transporters.[18] It is transported into the presynaptic neuron and triggers the reverse transport (efflux) of dopamine from the neuron into the synapse, leading to a rapid and significant increase in extracellular dopamine levels.[18][19] This surge of dopamine in brain reward pathways, such as the mesolimbic pathway, is a key driver of its high abuse potential.[19]

  • Mephedrone: Also acts as a substrate for monoamine transporters, causing the release of dopamine and serotonin.[20] It produces a rapid increase in both dopamine and serotonin in the nucleus accumbens, which is thought to contribute to its reinforcing and empathogenic effects.[20]

While the precise mechanism of this compound is not well-elucidated, anecdotal reports and its structural similarity to other cathinones suggest it may interact with serotonin transporters.[21][22] However, without empirical data, its specific actions on monoamine systems remain speculative.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicles Dopamine Vesicles da_synapse Dopamine (DA) vesicles->da_synapse Release (Efflux) dat Dopamine Transporter (DAT) da_synapse->dat Reuptake (Blocked) receptors Dopamine Receptors da_synapse->receptors Binding reward Reward & Reinforcement Signaling receptors->reward stimulant Psychostimulant (e.g., Methamphetamine) stimulant->dat Blocks reuptake & causes reverse transport

Generalized signaling pathway for a dopamine-releasing psychostimulant like methamphetamine.

Conclusion

In contrast, extensive data from these models demonstrate that psychostimulants like mephedrone and methamphetamine have a high potential for abuse.[5][6][11][12][13][14] They act as potent reinforcers, produce rewarding effects, and have subjective effects similar to other drugs of abuse. This established framework for assessing abuse liability highlights the significant data gap that currently exists for this compound. Researchers and drug development professionals should view this compound as a compound with a largely uncharacterized abuse potential, warranting caution and further investigation.

References

Mephtetramine and Amphetamine on Locomotor Activity: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of pharmacology and drug development, understanding the nuanced effects of novel psychoactive substances is paramount. This guide provides a detailed head-to-head comparison of Mephtetramine (MTTA) and amphetamine, focusing on their impact on locomotor activity. While amphetamine is a well-characterized psychostimulant, this compound is a less-studied synthetic cathinone. This comparison synthesizes available experimental data to offer a clear, objective overview.

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of this compound and amphetamine on locomotor activity based on available preclinical studies. It is important to note that direct comparative studies are limited, and the data presented here are compiled from separate investigations.

ParameterThis compound (MTTA)Amphetamine
Animal Model Mice (CD-1)[1]Rats, Mice (C57BL/6, NMRI, etc.)[2][3][4][5][6]
Route of Administration Intraperitoneal (i.p.)[1][7]Intraperitoneal (i.p.), Subcutaneous (s.c.)[4][8][9]
Dose Range Studied 0.1 - 30 mg/kg (i.p.)[7]0.5 - 20 mg/kg (i.p. or s.c.)[2][3][4]
Effect on Locomotor Activity Dose-dependent increase in motor coordination (accelerod test); biphasic effect on mobility (drag and mobility time test)[10]Dose-dependent increase in horizontal and vertical locomotor activity at lower to moderate doses. At higher doses, locomotor activity can be displaced by stereotyped behaviors.[3][11]
Peak Effect Time Not explicitly stated in locomotor studies, but peak brain concentrations are observed quickly.[12]Typically within 30-60 minutes following i.p. administration.[3]
Duration of Action Effects are transient, with motor activity returning to baseline within 50 minutes at a 5 mg/kg dose.[12]Duration is dose-dependent, with effects lasting for several hours at higher doses.[3]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are the experimental protocols for key experiments cited in this guide.

This compound: Locomotor Activity Assessment in Mice
  • Animal Model: Male ICR (CD-1) mice, weighing 30-35g, were used. The animals were group-housed under a 12-hour light-dark cycle with ad libitum access to food and water.[1]

  • Drug Preparation and Administration: this compound was dissolved in saline (0.9% NaCl). The drug was administered via intraperitoneal (i.p.) injection at a volume of 4 µL/g of body mass. Doses ranging from 0.1 to 30 mg/kg were investigated.[7]

  • Locomotor and Motor Coordination Tests:

    • Accelerod Test: To assess motor coordination, mice were placed on a rotating rod with increasing speed. The time the animal remained on the rod was recorded.

    • Drag Test: This test evaluated motor function by measuring the number of steps taken after the mouse was gently suspended by its tail.

    • Mobility Time Test (Forced Swim Test adaptation): While not a direct measure of horizontal locomotion, this test assesses behavioral despair and mobility. Mice were placed in a cylinder of water, and the duration of immobility was recorded.[10]

    • Spontaneous Locomotor Activity: Mice were placed in an open-field arena, and their horizontal and vertical movements were tracked using an automated system for a defined period.[12]

Amphetamine: Locomotor Activity Assessment in Rodents
  • Animal Model: Studies have utilized various rodent strains, including Wistar and Sprague-Dawley rats, and C57BL/6 mice.[2][3] Animals are typically housed in a controlled environment with a standard light-dark cycle and free access to food and water.

  • Drug Preparation and Administration: d-amphetamine sulfate (B86663) is commonly dissolved in physiological saline (0.9% NaCl) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses typically range from 0.5 to 20 mg/kg.[3][4]

  • Open-Field Test: This is the most common paradigm for assessing amphetamine-induced locomotor activity.

    • Apparatus: A square or circular arena, often equipped with infrared beams or video tracking software to automatically record locomotor activity.

    • Procedure: Following a habituation period to the arena, animals are administered either vehicle or amphetamine and immediately returned to the open field. Locomotor activity, measured as distance traveled (horizontal activity) and rearing frequency (vertical activity), is recorded for a specified duration (e.g., 60-120 minutes).[3][4]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the presumed signaling pathways through which this compound and the well-established pathways for amphetamine exert their effects on locomotor activity.

Mephtetramine_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal MTTA This compound (MTTA) DAT Dopamine (B1211576) Transporter (DAT) MTTA->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) MTTA->NET Inhibits Reuptake VMAT2 VMAT2 MTTA->VMAT2 Reverses Transport? Synaptic_DA Synaptic Dopamine DAT->Synaptic_DA Reverses Transport Cytosolic_DA Cytosolic Dopamine VMAT2->Cytosolic_DA Release into Cytosol Dopamine_Vesicle Dopamine Vesicle DA_Receptor Dopamine Receptors Synaptic_DA->DA_Receptor Binds Locomotor_Activity Increased Locomotor Activity DA_Receptor->Locomotor_Activity Activates Pathway

Caption: Putative signaling pathway for this compound's effect on locomotor activity.

Amphetamine_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal AMPH Amphetamine (AMPH) DAT Dopamine Transporter (DAT) AMPH->DAT Substrate for Reuptake NET Norepinephrine Transporter (NET) AMPH->NET Substrate for Reuptake VMAT2 VMAT2 AMPH->VMAT2 Reverses Transport Synaptic_DA Synaptic Dopamine DAT->Synaptic_DA Reverses Transport Cytosolic_DA Cytosolic Dopamine VMAT2->Cytosolic_DA Release into Cytosol Dopamine_Vesicle Dopamine Vesicle DA_Receptor Dopamine Receptors Synaptic_DA->DA_Receptor Binds Locomotor_Activity Increased Locomotor Activity DA_Receptor->Locomotor_Activity Activates Pathway Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., 7 days) Habituation Habituation to Open-Field Arena Animal_Acclimation->Habituation Drug_Admin Drug Administration (Vehicle, MTTA, or Amphetamine) Habituation->Drug_Admin Locomotor_Assay Locomotor Activity Assay (e.g., 60-120 min) Drug_Admin->Locomotor_Assay Data_Collection Data Collection (Distance, Rearing, etc.) Locomotor_Assay->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Data_Analysis Results Results Interpretation and Comparison Data_Analysis->Results

References

In Vitro Affinity of Mephtetramine for Dopamine and Serotonin Transporters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of published in vitro studies directly quantifying the binding affinity of Mephtetramine for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). While the substance is structurally related to synthetic cathinones, which are known to interact with these monoamine transporters, specific Ki or IC50 values for this compound are not publicly available.[1][2][3][4][5][6][7][8] This guide, therefore, provides a comparative analysis of the in vitro affinity of well-characterized psychoactive compounds for DAT and SERT, offering a relevant framework for understanding the potential pharmacological profile of this compound. The selected compounds for comparison include mephedrone, cocaine, amphetamine, and MDMA.

Comparative Affinity of Psychoactive Compounds for DAT and SERT

The following table summarizes the in vitro binding affinities (Ki, in nM) of selected psychoactive compounds for the human dopamine and serotonin transporters. Lower Ki values indicate a higher binding affinity.

CompoundDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)DAT/SERT Selectivity Ratio
This compound Data not availableData not availableData not available
Mephedrone120023000.52
Cocaine2307400.31
Amphetamine60020000-400000.03 - 0.015
MDMA829024103.44

Note: The Ki values presented are approximate and can vary between different studies and experimental conditions. The data for the comparator compounds are compiled from multiple sources.[9][10]

Experimental Protocols: Radioligand Binding Assay

A standard method to determine the in vitro binding affinity of a compound to a specific transporter is the radioligand binding assay. This competitive inhibition assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target transporter.

Materials:

  • Cell membranes prepared from cell lines expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

  • Radioligand: For DAT, a common choice is [³H]WIN 35,428. For SERT, [³H]citalopram is often used.

  • Test compound: this compound or other compounds of interest.

  • Non-specific binding control: A high concentration of a known DAT or SERT inhibitor (e.g., cocaine for DAT, imipramine (B1671792) for SERT) to determine the amount of radioligand that binds to non-transporter sites.

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: Cell membranes, the radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This separates the bound radioligand (on the membranes retained by the filter) from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Binding Principle

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Cell Membranes (DAT or SERT) Incubation Incubation at Controlled Temperature Membranes->Incubation Radioligand Radioligand ([³H]WIN 35,428 or [³H]citalopram) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Scintillation Counting Washing->Quantification Analysis IC50 and Ki Determination Quantification->Analysis

Experimental workflow for a radioligand binding assay.

Competitive_Binding cluster_transporter Transporter Binding Site Transporter DAT / SERT Radioligand Radioligand Radioligand->Transporter Binds Test_Compound Test Compound (this compound) Test_Compound->Transporter Competes for Binding

Principle of competitive binding at the transporter site.

References

Assessing the Cross-Reactivity of Amphetamine Immunoassays with Mephtetramine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a significant challenge to conventional drug screening methodologies. Mephtetramine (2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one), a structural analogue of some amphetamine-type stimulants, is one such compound whose interaction with common amphetamine immunoassays is not well-documented. This guide provides a comparative assessment of the potential cross-reactivity of this compound with commercially available amphetamine immunoassays, supported by experimental data on structurally similar compounds and a detailed protocol for conducting cross-reactivity studies.

Introduction to Amphetamine Immunoassays

Amphetamine immunoassays are a primary screening tool for the detection of amphetamine and methamphetamine in biological samples, typically urine. These assays operate on the principle of competitive binding. In the assay, a known quantity of enzyme-labeled amphetamine (the conjugate) competes with any amphetamine present in the sample for a limited number of binding sites on a specific antibody. The amount of enzyme activity is inversely proportional to the concentration of amphetamine in the sample.

Due to the nature of antibody-antigen binding, substances with similar chemical structures to amphetamines can potentially cross-react with the assay antibodies, leading to false-positive results.[1] The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay and the structural similarity of the interfering compound to the target analyte.[2]

Structural Comparison: Amphetamine vs. This compound

A key factor in predicting cross-reactivity is the structural similarity between the target analyte and the potential cross-reactant. While amphetamine is a phenethylamine, this compound is a tetralone-based compound. However, both contain a secondary amine group and a hydrophobic ring structure, which are key recognition sites for amphetamine antibodies.

Key Structural Features:

  • Amphetamine: Possesses a phenyl ring attached to a propane (B168953) chain with an amino group at the alpha position.

  • This compound: Features a tetralone core with a methylaminomethyl side chain.

The structural differences, particularly the larger, more rigid tetralone ring system in this compound compared to the flexible phenylpropyl group of amphetamine, may influence the binding affinity to the antibodies used in immunoassays.

Cross-Reactivity Data for Amphetamine Immunoassays

It is important to note that cross-reactivity can vary between different assay manufacturers and even between different lots of the same assay.[3] Therefore, the data presented below should be considered as a general guide.

Table 1: Cross-Reactivity with CEDIA™ Amphetamine/Ecstasy Immunoassay

CompoundConcentration Tested (ng/mL)% Cross-Reactivity
d,l-Amphetamine1,25088
d,l-Methamphetamine1,00077
3,4-Methylenedioxyamphetamine (MDA)1,000116
3,4-Methylenedioxymethamphetamine (MDMA)500196
3,4-Methylenedioxyethylamphetamine (MDEA)300333

Data sourced from the CEDIA™ Amphetamines/Ecstasy assay package insert.[4]

Table 2: Cross-Reactivity with EMIT® II Plus Amphetamines Assay (1000 ng/mL cutoff)

CompoundConcentration to Produce a Positive Result (ng/mL)
d,l-Amphetamine2150
d,l-Methamphetamine2100
MDA (Methylenedioxyamphetamine)>100,000
MDEA (Methylenedioxyethylamphetamine)>100,000
Phentermine25,000

Data indicates the concentration of the substance required to produce a result equivalent to the 1000 ng/mL d-methamphetamine cutoff.[5]

Table 3: Cross-Reactivity with DRI® Amphetamines Assay

The DRI® Amphetamines assay is designed to detect amphetamine and methamphetamine with high specificity. The manufacturer reports minimal cross-reactivity with many over-the-counter sympathomimetic amines.[6] Specific cross-reactivity data for a wide range of designer drugs with this assay is limited in publicly available documents. A study evaluating five commercial immunoassays found that the Lin-Zhi Methamphetamine enzyme immunoassay showed a 39% positive rate when tested with a panel of 94 designer drugs at a concentration of 100 µg/mL.[7]

Experimental Protocol for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of this compound with a specific amphetamine immunoassay, a controlled experimental study is necessary. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) Guideline EP7-A2: Interference Testing in Clinical Chemistry.[8][9]

Objective: To determine the concentration of this compound that produces a positive result in a given amphetamine immunoassay (the minimum cross-reacting concentration).

Materials:

  • Amphetamine immunoassay kits (e.g., CEDIA™, EMIT®, DRI®) and corresponding analyzer.

  • Certified reference material of this compound.

  • Certified negative human urine.

  • Calibrators and controls for the amphetamine immunoassay.

  • Precision pipettes and other standard laboratory equipment.

Procedure:

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in certified negative human urine.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution with certified negative human urine to create a range of concentrations to be tested.

  • Assay Performance:

    • Run the amphetamine assay calibrators and controls to ensure the assay is performing within the manufacturer's specifications.

    • Analyze each this compound dilution in triplicate using the amphetamine immunoassay.

    • Analyze a blank sample (certified negative urine) to establish the baseline response.

  • Data Analysis:

    • Determine the mean assay response for each this compound concentration.

    • Identify the lowest concentration of this compound that produces a result at or above the assay's cutoff for a positive result. This is the minimum cross-reacting concentration.

  • Calculation of Percent Cross-Reactivity:

    • Percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Cutoff Concentration of Amphetamine / Minimum Cross-Reacting Concentration of this compound) x 100

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the principle of competitive immunoassay and a typical experimental workflow for assessing cross-reactivity.

Competitive_Immunoassay cluster_sample Urine Sample cluster_reagents Assay Reagents Analyte Amphetamine (if present) Antibody Antibody Analyte->Antibody Binds Labeled_Analyte Enzyme-Labeled Amphetamine Labeled_Analyte->Antibody Competes for binding sites Result Signal Generation (Inversely proportional to Analyte Concentration) Antibody->Result

Caption: Principle of a competitive immunoassay.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare this compound Stock Solution B Perform Serial Dilutions in Negative Urine A->B D Analyze this compound Dilutions B->D C Run Calibrators & Controls C->D E Determine Minimum Cross-Reacting Concentration D->E F Calculate % Cross-Reactivity E->F

Caption: Experimental workflow for cross-reactivity testing.

Conclusion

The potential for cross-reactivity of this compound with amphetamine immunoassays remains to be definitively established through direct experimental validation. Based on structural similarities to other compounds known to cross-react, it is plausible that some level of interference may occur, particularly with assays that exhibit broader cross-reactivity to other phenethylamines. Laboratories should be aware of this potential and consider confirmatory testing, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for all presumptive positive amphetamine screens, especially when the use of novel psychoactive substances is suspected. The provided experimental protocol offers a standardized approach for laboratories to determine the specific cross-reactivity of this compound and other emerging substances with their in-house immunoassay systems.

References

Comparative Potency Analysis of Mephtetramine and Selected Synthetic Cathinones at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the scientific literature exists regarding the in-vitro potency of Mephtetramine (MTTA). Despite its emergence as a novel psychoactive substance, comprehensive pharmacological characterization, particularly its affinity for monoamine transporters, remains largely unavailable in published research. In-vivo studies in mice suggest that MTTA induces changes in sensorial and physiological parameters, but these studies do not provide the specific receptor binding or uptake inhibition data necessary for a direct potency comparison with other synthetic cathinones. Structurally, MTTA is a γ-aminoketone, bearing resemblance to buphedrone (B1655700) and being a positional isomer of mephedrone, suggesting a potential interaction with monoamine transporters. However, without empirical in-vitro data, any claims about its potency would be speculative.

In contrast, a substantial body of research has characterized the in-vitro potency of other synthetic cathinones at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These compounds are known to primarily exert their psychoactive effects by inhibiting the reuptake of these key neurotransmitters, thereby increasing their extracellular concentrations in the brain. The potency and selectivity of these interactions vary considerably among different cathinone (B1664624) derivatives, leading to distinct pharmacological profiles.

Comparative In-Vitro Potency at Monoamine Transporters

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a panel of well-characterized synthetic cathinones. These values represent the concentration of the drug required to inhibit 50% of the monoamine transporter activity in vitro. Lower IC50 values indicate higher potency.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary Mechanism
This compound (MTTA) Data Not AvailableData Not AvailableData Not AvailableUnknown
Mephedrone 1,2933,2915,069Substrate (Releaser)
Methylone 1,5805,2603,920Substrate (Releaser)
MDPV 2.41.83,368Inhibitor (Blocker)
Pentedrone 3404,50017,300Not specified
α-PVP 13-8014-70>10,000Inhibitor (Blocker)
Methcathinone 77.448.71,250Substrate (Releaser)

Note: IC50 values can vary between studies depending on the specific experimental conditions, cell types, and radioligands used.

Experimental Protocols

The determination of a compound's potency at monoamine transporters is typically conducted through in-vitro radioligand binding and uptake inhibition assays.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the affinity (Ki) of a test compound for a specific monoamine transporter by measuring its ability to compete with a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Crude membrane fractions are prepared from cells (e.g., HEK293) stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Neurotransmitter Uptake Inhibition Assay

Objective: To measure the functional potency of a test compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.

Methodology:

  • Cell Culture: Cells (e.g., HEK293) expressing the transporter of interest are cultured in 96-well plates.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound or a vehicle control.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to the wells to initiate the uptake process.

  • Incubation: The cells are incubated for a short period to allow for neurotransmitter uptake.

  • Termination and Lysis: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Scintillation Counting: The amount of radiolabeled neurotransmitter taken up by the cells is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

Visualizations

Experimental Workflow for Potency Determination

experimental_workflow cluster_assays In-Vitro Potency Assays cluster_data Data Analysis cluster_results Results binding_assay Radioligand Binding Assay ic50_calc IC50 Calculation binding_assay->ic50_calc uptake_assay Uptake Inhibition Assay uptake_assay->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc potency Potency (IC50) ic50_calc->potency affinity Affinity (Ki) ki_calc->affinity start Test Compound (e.g., this compound) start->binding_assay start->uptake_assay signaling_pathway cluster_synapse Synaptic Cleft neurotransmitter Monoamines (Dopamine, Norepinephrine, Serotonin) transporter Monoamine Transporter (DAT, NET, SERT) neurotransmitter->transporter Reuptake receptors Postsynaptic Receptors neurotransmitter->receptors Binding & Signal Transduction presynaptic Presynaptic Neuron presynaptic->neurotransmitter Release postsynaptic Postsynaptic Neuron cathinone Synthetic Cathinone cathinone->transporter Inhibition

Safety Operating Guide

Proper Disposal of Mephtetramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Mephtetramine are advised to adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its classification as a research chemical and its psychoactive properties, this compound requires disposal as hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount.

This compound is distinct from Mephentermine, a substituted phenethylamine, and should be handled according to its specific chemical properties as a cathinone (B1664624) derivative. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach, leveraging established procedures for analogous research chemicals and controlled substances.

Essential Disposal Procedures

All personnel must be current on institutional chemical waste management training. The following step-by-step process outlines the recommended disposal procedure for this compound:

  • Personal Protective Equipment (PPE): Prior to handling, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Waste Identification and Labeling:

    • Designate a specific, compatible container for this compound waste. This container should be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.

  • Segregation and Storage:

    • Store the this compound waste container in a designated and secure Satellite Accumulation Area (SAA).

    • Ensure the container is kept closed at all times, except when adding waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Disposal Request and Pickup:

    • Once the container is full or has reached the institutional time limit for storage in an SAA, submit a hazardous waste pickup request to your institution's EHS office.

    • Do not dispose of this compound down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[1]

Key Data for Safe Handling and Disposal

PropertyValueCitation
Chemical Name 2-(methylaminomethyl)-3,4-dihydro-2H-naphthalen-1-one[2]
Molecular Formula C12H15NO[2]
Molecular Weight 189.25 g/mol [2]
Appearance Research indicates it is a white powder.[3]
Classification Research Chemical, Cathinone Derivative[4]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols specifically for the disposal of this compound. The procedures outlined above are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.[5][6] It is critical to consult and follow the specific protocols established by your institution's Environmental Health and Safety (EHS) department.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

MephtetramineDisposal cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Begin this compound Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Hazardous Waste Container ppe->container label_waste Label Container: 'Hazardous Waste - this compound' + Date & Quantity container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store keep_closed Keep Container Securely Closed store->keep_closed check_full Container Full or Time Limit Reached? keep_closed->check_full check_full->store No request_pickup Submit Hazardous Waste Pickup Request to EHS check_full->request_pickup Yes end_point EHS Collects Waste for Final Disposal request_pickup->end_point

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Logistics for Handling Mephtetramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Mephtetramine. Given the limited specific data available for this compound, a conservative approach based on information for structurally similar compounds and general guidelines for hazardous drug handling is essential.

Operational Plan: Handling and Disposal of this compound

This step-by-step guide ensures the safe handling and disposal of this compound in a laboratory setting.

1. Engineering Controls:

  • Always handle this compound within a certified laboratory fume hood or other appropriate local exhaust ventilation system to minimize inhalation exposure.[1]

  • Ensure safety showers and eyewash stations are readily accessible and tested regularly.

2. Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of chemotherapy-grade, powder-free nitrile gloves.[2][3] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[2] Change gloves immediately if contaminated, torn, or punctured, and at least every hour.[2]

  • Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2]

  • Eye and Face Protection: Use tightly fitting safety goggles with side shields.[1] When there is a risk of splashes, a full-face shield in combination with goggles is recommended.[4]

  • Respiratory Protection: If there is a risk of aerosol generation and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary.[5]

3. Handling Procedures:

  • Wash hands thoroughly with soap and water before donning and after removing PPE.[6][7]

  • Avoid eating, drinking, smoking, or applying cosmetics in the laboratory.[2][6]

  • Minimize the creation of dust or aerosols.

  • Transport this compound in sealed, clearly labeled, and chemically resistant secondary containers.

4. Spill Management:

  • In case of a spill, evacuate the area and ensure it is well-ventilated.

  • Wear appropriate PPE, including respiratory protection if necessary, before cleaning the spill.

  • Use an absorbent material to contain the spill.

  • Decontaminate the area with an appropriate cleaning agent.

  • Collect all contaminated materials in a sealed container for hazardous waste disposal.

5. Disposal Plan:

  • Dispose of all this compound waste, including contaminated PPE and cleaning materials, as hazardous waste.[8]

  • Place waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

  • For unused this compound, consider returning it to the manufacturer or disposing of it through a licensed hazardous waste management company.[9][10]

  • Do not dispose of this compound down the drain or in the regular trash.[11]

Data Presentation: Personal Protective Equipment Recommendations

The following tables summarize PPE recommendations based on general guidelines for handling hazardous chemicals and drugs.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryRecommendationRationale
Hand Protection Double gloving with chemotherapy-grade nitrile gloves.[2][3]Provides an extra layer of protection against potential contamination and chemical permeation.
Body Protection Disposable, low-permeability gown with a solid front and tight-fitting cuffs.[2]Prevents skin contact with the substance.
Eye/Face Protection Tightly fitting safety goggles with side shields.[1] A full-face shield over goggles is required if there is a splash hazard.[4]Protects eyes and face from splashes and aerosols.
Respiratory Protection Use within a fume hood.[1] A NIOSH-approved respirator may be needed if aerosols are generated outside of a fume hood.[5]Minimizes the risk of inhalation, which is a primary route of exposure for powdered substances.

Table 2: General Hazard Information and Handling Precautions

Hazard ClassificationPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[5]
Skin Corrosion/Irritation May cause skin irritation. Avoid contact with skin. Wear protective gloves and clothing. If on skin, wash with plenty of water.[12]
Serious Eye Damage/Irritation May cause serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[12]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled. Avoid breathing dust.[5][12]

Experimental Protocols

As no specific experimental protocols for this compound were found in the initial search, researchers should develop a detailed, substance-specific protocol that incorporates the safety and handling procedures outlined in this document. This protocol should be reviewed and approved by the institution's environmental health and safety department before any work begins.

Mandatory Visualization: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Action start Start: Handling this compound risk_assessment Assess Potential for Exposure (Splash, Aerosol, Dust) start->risk_assessment is_splash Splash Hazard? risk_assessment->is_splash is_aerosol Aerosol/Dust Hazard? risk_assessment->is_aerosol base_ppe Standard PPE: - Double Nitrile Gloves - Lab Coat/Gown - Safety Goggles is_splash->base_ppe No face_shield Add Full Face Shield is_splash->face_shield Yes is_aerosol->base_ppe No fume_hood Work in Fume Hood is_aerosol->fume_hood Yes proceed Proceed with Caution base_ppe->proceed face_shield->base_ppe respirator Consider Respirator fume_hood->respirator If fume hood is not available fume_hood->proceed respirator->proceed

Caption: Workflow for selecting appropriate PPE for this compound handling.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.